molecular formula C20H20NP B3030491 (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine CAS No. 913196-43-7

(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine

Cat. No.: B3030491
CAS No.: 913196-43-7
M. Wt: 305.4
InChI Key: KPFJIPHGQGHIMM-INIZCTEOSA-N
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Description

(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine is a chiral compound that integrates a phenylethylamine scaffold with a diphenylphosphino group, making it a versatile candidate for developing chiral ligands and auxiliaries in asymmetric synthesis . Compounds based on the 1-phenylethylamine (α-PEA) structure are considered privileged chiral inducers due to their low cost, commercial availability in both enantiomeric forms, and successful application in various chiral recognition processes . This particular derivative is designed for creating modular chiral catalysts and ligands, which are crucial for achieving high enantioselectivity in research-scale synthetic reactions, including asymmetric hydrogenations and carbon-carbon bond formations . The primary amine functionality allows for straightforward incorporation into more complex molecular architectures, while the phosphine group provides a strong coordination site for transition metals like palladium, enabling the formation of effective catalytic systems for stereoselective transformations . This product is intended for use in research laboratories as a key building block in the development of new synthetic methodologies. (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

(1S)-1-(2-diphenylphosphanylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,21H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFJIPHGQGHIMM-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726977
Record name (1S)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine
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Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913196-43-7
Record name (1S)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 913196-43-7
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Foundational & Exploratory

P,N-Ligands in Asymmetric Catalysis: Mechanistic Paradigms and Protocols for Unfunctionalized Olefin Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

For decades, the design of chiral catalysts was dominated by


-symmetric ligands (e.g., BINAP, DIOP), operating on the principle that minimizing the number of diastereomeric transition states maximizes enantioselectivity[1]. However, the advent of sterically and electronically non-symmetrical P,N-ligands  shattered this paradigm. By combining a soft, 

-accepting phosphorus atom with a hard,

-donating nitrogen atom, P,N-ligands introduce a profound electronic disparity at the metal center[2]. This "hard-soft asymmetry" enables unprecedented control over catalytic intermediates, particularly in the asymmetric hydrogenation of unfunctionalized olefins—a transformation where traditional rhodium and ruthenium catalysts historically failed[3].

This whitepaper provides an authoritative overview of P,N-ligand mechanics, details the causality behind their success in iridium-catalyzed asymmetric hydrogenation, and provides a self-validating experimental protocol for deployment in drug development workflows.

Mechanistic Insights: Hemilability and the Trans Effect

The superiority of P,N-ligands stems from their dual-nature coordination sphere, which orchestrates both the reactivity and the spatial arrangement of the substrate.

  • Phosphorus Donor (Soft,

    
    -acceptor):  The strong 
    
    
    
    -backbonding capability of the phosphorus atom stabilizes low oxidation states of the metal[2]. More critically, it exerts a powerful trans effect . The coordination site trans to the phosphorus atom becomes highly electrophilic[2]. In palladium-catalyzed allylic substitution, for example, nucleophilic attack occurs exclusively at the allylic terminus trans to the P-atom[1].
  • Nitrogen Donor (Hard,

    
    -donor):  The nitrogen atom (often part of an oxazoline or pyridine ring) is a strong 
    
    
    
    -donor that stabilizes higher oxidation states (e.g., Ir(III) or Ir(V) intermediates formed during the catalytic cycle)[2]. It exerts a strong trans influence , stabilizing the ground-state bond of the ligand positioned trans to it[1].

PN_Mechanistic_Logic PN Chiral P,N-Ligand Scaffold P_atom Phosphorus Donor (Soft, π-acceptor) PN->P_atom N_atom Nitrogen Donor (Hard, σ-donor) PN->N_atom Metal Transition Metal Center (e.g., Ir, Pd) P_atom->Metal Strong π-backbonding N_atom->Metal Strong σ-donation Trans_P Position Trans to P (Highly Electrophilic) Metal->Trans_P Trans Effect Trans_N Position Trans to N (Stabilized Ground State) Metal->Trans_N Trans Influence Outcome Regio- & Enantiocontrol (Directed Nucleophilic Attack / Hydride Insertion) Trans_P->Outcome Trans_N->Outcome

Diagram 1: Electronic disparity in P,N-ligands driving the trans effect and trans influence.

Benchmark Application: Iridium-Catalyzed Asymmetric Hydrogenation

Historically, asymmetric hydrogenation relied on Rh- or Ru-diphosphine complexes, which strictly require a polar coordinating group (e.g., an amide or hydroxyl group) adjacent to the alkene to anchor the substrate to the metal. Unfunctionalized olefins (purely alkyl- or aryl-substituted alkenes) exhibited poor reactivity and negligible enantiomeric excess (ee) with these systems[3].

The breakthrough occurred with the development of Phosphinooxazoline (PHOX) ligands by Pfaltz, Helmchen, and Williams[1]. By synthesizing chiral iridium complexes of the type


—effectively chiral analogues of Crabtree's catalyst—researchers achieved the highly enantioselective hydrogenation of unfunctionalized di-, tri-, and even tetrasubstituted olefins[4].
The Role of the Non-Coordinating Anion (Causality in Catalyst Design)

A critical feature of these Ir-P,N catalysts is the use of the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) counterion[5]. Traditional anions like


 or 

coordinate weakly to the highly electrophilic Ir(III) dihydride intermediate, competitively inhibiting substrate binding. The massive, strictly non-coordinating BArF anion leaves the coordination sphere entirely open for the unfunctionalized olefin, drastically increasing the Turnover Frequency (TOF) and preventing catalyst deactivation[5].

Quantitative Data Summary

The following table summarizes the benchmark performance of Ir-PHOX catalysts across various unfunctionalized olefin classes. Note the exceptional enantioselectivity achieved without the need for adjacent coordinating heteroatoms.

Substrate ClassExample SubstrateCatalyst SystemH

Pressure
Conversionee (%)
Trisubstituted Aryl trans-

-Methylstilbene

50 bar>99%99%
Trisubstituted Alkyl 2-(4-Methoxyphenyl)-1-butene

50 bar>99%98%
Cycloalkenes 1,2-Dihydronaphthalene

50 bar>99%95%
Tetrasubstituted 2-Aryl cyclopentenyl ketones

50 bar>95%>96%

Standardized Experimental Protocol: Self-Validating Hydrogenation

To ensure high reproducibility and scientific integrity, the following protocol incorporates internal controls to validate mass balance and rule out false positives (e.g., substrate isomerization or evaporation).

Ir_Hydrogenation_Workflow Step1 1. Catalyst Prep [Ir(COD)(P,N)]BArF in dry DCM Step2 2. Substrate & IS Add Olefin + Dodecane (IS) Step1->Step2 Step3 3. Pressurization Purge & charge 50 bar H2 Step2->Step3 Step4 4. Reaction Stir at RT (2-24 Hours) Step3->Step4 Step5 5. Analysis Silica plug, GC-FID & HPLC Step4->Step5

Diagram 2: Step-by-step workflow for the Ir-catalyzed asymmetric hydrogenation of unfunctionalized olefins.

Step-by-Step Methodology

Step 1: Preparation of the Precatalyst Solution (Glovebox Required)

  • Action: Inside an argon-filled glovebox, dissolve 1.0 mol% of the

    
     complex in anhydrous, degassed dichloromethane (DCM) (
    
    
    
    relative to the substrate).
  • Causality: Ir(I) complexes are highly sensitive to oxidative degradation[5]. DCM is utilized because it is a non-coordinating solvent; polar solvents like THF or MeOH would competitively bind to the electrophilic Ir center, poisoning the catalyst.

Step 2: Substrate and Internal Standard Loading

  • Action: Add the unfunctionalized olefin (1.0 equiv) to the catalyst solution. Immediately add exactly 0.5 equiv of n-dodecane as an internal standard (IS).

  • Causality: The inclusion of n-dodecane creates a self-validating system. Post-reaction GC-FID analysis will compare the product/dodecane ratio against the initial substrate/dodecane ratio, ensuring that calculated conversions reflect true hydrogenation rather than substrate loss via volatility or side-polymerization.

Step 3: Pressurization in a High-Pressure Autoclave

  • Action: Transfer the vial to a stainless-steel autoclave. Purge the vessel three times with 10 bar of H

    
     gas, then pressurize to 50 bar of H
    
    
    
    .
  • Causality: High pressure ensures that the dissolved H

    
     concentration is not rate-limiting. This forces the equilibrium toward the active Ir(III)-dihydride species, preventing the formation of inactive, off-cycle iridium trimers.
    

Step 4: Reaction and Quenching

  • Action: Stir the reaction at room temperature for 2 to 24 hours. Carefully vent the hydrogen gas.

  • Causality: Venting stops the reaction immediately. The mixture is then concentrated under reduced pressure.

Step 5: Workup and Chiral Analysis

  • Action: Pass the crude mixture through a short plug of silica gel, eluting with hexane/ethyl acetate (9:1). Analyze the eluent via GC-FID for conversion (using the dodecane IS) and via chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns) for enantiomeric excess.

  • Causality: The silica plug removes paramagnetic iridium residues. If left in the sample, these residues cause severe line broadening in NMR analysis and can permanently foul the stationary phase of expensive chiral chromatography columns.

Conclusion & Future Perspectives

The evolution from


-symmetric architectures to electronically desymmetrized P,N-ligands represents a watershed moment in asymmetric catalysis[1]. By intelligently leveraging the trans effect of phosphorus and the trans influence of nitrogen, chemists can now dictate the stereochemical outcome of notoriously unreactive substrates[2]. As drug development increasingly demands the synthesis of complex, chiral aliphatic frameworks, Ir-P,N catalytic systems will remain an indispensable tool in the synthetic chemist's arsenal, continuing to expand into challenging arenas like tetrasubstituted olefins and unfunctionalized heterocycles[3].

References

  • P,N ligands in asymmetric catalysis Chemical Society Reviews (2014) URL:[Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands Proceedings of the National Academy of Sciences (PNAS) (2004) URL:[Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Olefins Accounts of Chemical Research (2007) URL:[Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Cycloalkenes to Access Chiral 2-Aryl Tetralins Organic Letters (2024) URL:[Link]

  • Iridium-catalyzed asymmetric hydrogenation of olefins using pyridine-phosphinites derived from the chiral pool Arkivoc (2011) URL:[Link]

Sources

Difference between (R) and (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Control in P,N-Ligand Design and Application

Executive Summary

This guide analyzes the critical distinctions between the (R) and (S) enantiomers of 1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS: 192057-60-6 for (R) / 913196-43-7 for (S)). These compounds represent a privileged class of P,N-bidentate ligands , featuring a "hard" nitrogen donor and a "soft" phosphorus donor on a rigid benzene backbone.

The primary differentiator is not merely optical rotation, but the topological bias they impose on transition metal centers (Ir, Ru, Rh, Pd). This guide details their structural divergence, resolution protocols, and mechanistic impact on asymmetric catalysis, specifically in the synthesis of chiral pharmaceutical intermediates.

Structural & Stereochemical Analysis[1]

The ligand consists of a benzene ring ortho-substituted with a diphenylphosphino group (


) and a chiral ethylamine arm (

). The chirality resides at the benzylic carbon of the ethylamine chain.
The Stereochemical "Bite"

Unlike


-symmetric ligands (e.g., BINAP), this P,N-ligand is 

-symmetric. The chiral center dictates the conformation of the chelate ring upon coordination.
  • The (S)-Enantiomer: Forces the methyl group into a specific equatorial/axial orientation depending on the metal geometry, creating a distinct "blocked" quadrant in the coordination sphere.

  • The (R)-Enantiomer: Creates the mirror-image steric environment, inverting the enantioselectivity of the catalytic product.

Physical Property Comparison

While chemical reactivity with achiral reagents is identical, their interaction with polarized light and chiral biological systems differs.

Feature(R)-Enantiomer(S)-Enantiomer
CAS Number 192057-60-6913196-43-7
Optical Rotation (

)

(

, CHCl

)

(

, CHCl

)
Configuration Rectus (Right/Clockwise)Sinister (Left/Counter)
Melting Point 75–81 °C76–81 °C
Physical Form White to off-white solidWhite to off-white solid
Air Stability Oxidizes to phosphine oxideOxidizes to phosphine oxide

Synthesis and Resolution Protocol

Synthesizing enantiopure P,N-ligands often requires resolving a racemic mixture, as direct asymmetric synthesis can be costly. Below is a self-validating protocol for obtaining the (S)-enantiomer via chemical resolution.

Workflow Diagram (Synthesis & Resolution)

SynthesisWorkflow Start Starting Material 1-(2-Bromophenyl)ethanamine (Racemic) Step1 Step 1: N-Protection (Boc-Anhydride, TEA, DCM) Start->Step1 Protection Step2 Step 2: Phosphinylation (n-BuLi, -78°C, then ClPPh2) Step1->Step2 Lithiation/Subst. Step3 Step 3: Deprotection (TFA or HCl/Dioxane) Step2->Step3 Acid Hydrolysis Racemate Racemic Ligand (±)-1-(2-(Diphenylphosphino)phenyl)ethanamine Step3->Racemate Resolution Resolution Step Add (L)-Tartaric Acid in MeOH Racemate->Resolution Chiral Salt Formation Product Target Isolation (S)-Ligand • (L)-Tartrate Salt (Recrystallize to constant mp) Resolution->Product Fractional Crystallization FreeBase Free Base Liberation (NaOH/H2O, Extraction) Product->FreeBase Final Yield

Figure 1: Synthetic pathway focusing on the resolution of the racemic intermediate to isolate the enantiopure ligand.

Detailed Protocol: Resolution of the Racemate

Objective: Isolate (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine from the racemate.

  • Salt Formation: Dissolve 10.0 mmol of racemic 1-(2-(Diphenylphosphino)phenyl)ethanamine in hot Methanol (MeOH).

  • Chiral Acid Addition: Add 10.0 mmol of (L)-(+)-Tartaric acid dissolved in warm MeOH.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The diastereomeric salt (S)-Ligand • (L)-Tartrate is typically less soluble.

  • Filtration & Check: Filter the white precipitate.

    • Validation Point: Take a small aliquot, neutralize, and check optical rotation. If

      
       is lower than -50°, recrystallize again from MeOH.
      
  • Liberation: Suspend the salt in DCM and add 1M NaOH (aq) until pH > 10. Separate the organic layer, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Storage: Store under Argon at -20°C.

Mechanistic Implications in Catalysis

The choice between (R) and (S) is the primary "switch" for determining product stereochemistry in asymmetric catalysis.

The Quadrant Model

When the ligand binds to a metal (e.g., Iridium in Hydrogenation), the rigid phenylene backbone and the chiral methyl group create a specific steric environment.

  • The (S)-ligand typically blocks the Top-Right and Bottom-Left quadrants (in a standard projection).

  • Substrates must approach from the open quadrants to minimize steric clash.

  • This forces the hydride transfer to occur on a specific face of the prochiral olefin/ketone.

Pathway Visualization: Ir-Catalyzed Hydrogenation

CatalyticCycle Precat Pre-Catalyst [Ir(COD)Cl]2 + (S)-Ligand Active Active Species [Ir(H)2((S)-Ligand)(Solv)2]+ Precat->Active H2, -COD Complex Substrate Binding Steric Filtering by (S)-Me Group Active->Complex + Substrate TS Transition State Migratory Insertion (Enantio-determining) Complex->TS Hydride Transfer Product Product Release (S)-Chiral Amine/Alcohol TS->Product Reductive Elimination Product->Active Regenerate Catalyst

Figure 2: Simplified catalytic cycle for asymmetric hydrogenation using the (S)-ligand. The "Steric Filtering" step is where the ligand's chirality dictates the outcome.

Application Case Studies

Asymmetric Hydrogenation of Imines

This ligand class is particularly effective for the Ir-catalyzed hydrogenation of acyclic imines, a key step in synthesizing chiral amines.

  • (S)-Ligand Usage: Often yields (S)-amines (depending on Cahn-Ingold-Prelog priority of the substrate).

  • Example: Synthesis of Metolachlor intermediates often utilizes P,N-ligand variants to achieve >90% ee.

Pd-Catalyzed Allylic Substitution

In Palladium chemistry, the "hard-soft" mismatch of the P,N ligand creates an electronic asymmetry on the allyl-Pd intermediate.

  • The P-atom (soft) exerts a stronger trans-effect, making the trans-carbon of the allyl system more electrophilic.

  • The (R) or (S) configuration of the amine arm directs the nucleophile to attack a specific carbon terminus.

Experimental Handling & Stability

Air Sensitivity

The diphenylphosphine moiety is susceptible to oxidation to phosphine oxide (


).
  • Visual Indicator: Pure ligand is white. Oxidized samples often turn yellow or sticky.

  • Prevention: All manipulations involving the free ligand should be performed in a glovebox or using Schlenk techniques.

Metal Complex Preparation (General Protocol)

To generate the active catalyst in situ (e.g., for Hydrogenation):

  • Charge: In a Schlenk tube, add

    
     (0.5 eq) and (S)-Ligand (1.1 eq).
    
  • Solvent: Add degassed Dichloromethane (DCM).

  • Complexation: Stir at Room Temperature for 30 minutes. The solution usually changes color (e.g., orange to deep red).

  • Anion Exchange (Optional): Add NaBArF or AgPF

    
     if a cationic catalyst is required.
    

References

  • Sigma-Aldrich. (R)-1-[2-(Diphenylphosphino)phenyl]ethylamine Product Analysis.

  • PubChem. (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine Compound Summary.

  • ChemicalBook. CAS 192057-60-6 Properties and Suppliers.

  • Strem Chemicals. Ligands for Asymmetric Hydrogenation.

  • American Chemical Society (ACS). Synthesis of functional chelating diphosphines containing the bis[2-(diphenylphosphino)ethyl]amino moiety. (Contextual reference for P,N ligand synthesis).

Sources

Synonyms for 2-(1-Aminoethyl)triphenylphosphine ligand

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

The ligand queried as 2-(1-Aminoethyl)triphenylphosphine is chemically defined as 1-[2-(Diphenylphosphino)phenyl]ethanamine . It is a chiral, bidentate P,N-ligand featuring a "hard" nitrogen donor (primary amine) and a "soft" phosphorus donor (diphenylphosphine) on a rigid phenylene backbone.

This ligand is a critical component in asymmetric catalysis , particularly in transition-metal-catalyzed hydrogenations and C-C bond-forming reactions where hemilability (the ability of the N-donor to dissociate reversibly) is required to open coordination sites for substrate binding.

Key Distinction: Do not confuse this ligand with "Amphos" (Buchwald’s ligand, p-dimethylaminophenyl-di-tert-butylphosphine), which is structurally and functionally distinct.

Part 2: Nomenclature & Synonyms

The name "2-(1-Aminoethyl)triphenylphosphine" is a non-IUPAC descriptive term often found in vendor catalogs. It describes the molecule as a triphenylphosphine derivative where one phenyl ring is substituted at the ortho (2-) position with an aminoethyl group.

Synonym Mapping Table
CategoryName / IdentifierContext
IUPAC Name 1-[2-(Diphenylphosphino)phenyl]ethanamine Official Chemical Name
Common Synonym 2-(1-Aminoethyl)triphenylphosphineVendor/Catalog Name
Structural Name [2-(1-Aminoethyl)phenyl]diphenylphosphineDescriptive
Inverted Name (R)-(+)-1-(2-Diphenylphosphinophenyl)ethylamineStereospecific (R-isomer)
CAS Number 192057-60-6 (R)-Isomer
CAS Number 913196-43-7 (S)-Isomer
Abbreviation P,N-Amino-Ligand General Class

Part 3: Structural Specifications & Properties

This ligand possesses planar chirality induction capabilities due to the stereogenic center at the benzylic position.

Physicochemical Data
PropertyValue
Molecular Formula

Molecular Weight 305.36 g/mol
Appearance White to off-white crystalline solid
Chirality Available as (R) or (S) enantiomers
Solubility Soluble in DCM, Toluene, THF; Insoluble in Water
Air Stability Moderately air-stable; store under Inert Gas (Ar/N2)
pKa ~9-10 (Amine), ~2.7 (Phosphine conjugate acid)
Structural Visualization (DOT)

The following diagram illustrates the structural relationship and the "hemilabile" coordination mode.

LigandStructure Core Phenyl Backbone (Rigid Scaffold) P_Donor Diphenylphosphine (-PPh2) Soft Donor Core->P_Donor Ortho Position N_Donor 1-Aminoethyl (-CH(CH3)NH2) Hard Donor (Hemilabile) Core->N_Donor Ortho Position Metal Transition Metal (Rh, Ir, Ru, Pd) P_Donor->Metal Strong Coordination N_Donor->Metal Reversible Coordination (Hemilability)

Figure 1: Structural logic of 1-[2-(Diphenylphosphino)phenyl]ethanamine showing the bidentate coordination mode.

Part 4: Synthesis & Manufacturing Protocols

The synthesis relies on Directed Ortho Metalation (DoM) , a robust method for introducing the phosphine group regioselectively.

Synthetic Pathway
  • Starting Material: (R)-1-Phenylethylamine (commercially available in high optical purity).

  • Protection: The amine is protected (e.g., with a Boc or Pivaloyl group) to serve as a Directing Metalation Group (DMG).

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) selectively lithiates the ortho position.

  • Phosphinylation: Quenching the lithiated intermediate with Chlorodiphenylphosphine (

    
    ).
    
  • Deprotection: Acidic hydrolysis removes the protecting group to yield the free amine.

Protocol Workflow (DOT)

SynthesisPath Start (R)-1-Phenylethylamine (Chiral Precursor) Step1 Protection (Boc-Anhydride / Pivaloyl Chloride) Start->Step1 Inter1 Protected Amine (DMG Active) Step1->Inter1 Step2 Ortho-Lithiation (n-BuLi, -78°C, THF) Inter1->Step2 Inter2 Lithiated Intermediate Step2->Inter2 Step3 Phosphinylation (Add PPh2Cl) Inter2->Step3 Inter3 Protected Phosphine-Amine Step3->Inter3 Step4 Deprotection (HCl/MeOH or TFA) Inter3->Step4 Final Target Ligand: 1-[2-(Diphenylphosphino)phenyl]ethanamine Step4->Final

Figure 2: Directed Ortho Metalation (DoM) synthesis route ensuring retention of chirality.

Part 5: Applications in Drug Development

This ligand is a "privileged structure" in pharmaceutical synthesis due to its versatility in creating chiral centers.

Asymmetric Hydrogenation
  • Mechanism: Forms complexes with Ruthenium (Ru) or Iridium (Ir). The

    
     group can participate in outer-sphere hydrogen bonding with the substrate (e.g., ketones or imines), stabilizing the transition state.
    
  • Target Substrates: Acetophenones,

    
    -keto esters, and imines.
    
Suzuki-Miyaura Coupling
  • Role: The hemilabile nature allows the ligand to stabilize the Pd(0) species while permitting oxidative addition of bulky aryl halides.

  • Advantage: High turnover numbers (TON) in sterically demanding cross-couplings.

Asymmetric Allylic Substitution
  • Usage: Palladium complexes of this ligand control regioselectivity and enantioselectivity in the substitution of allylic acetates.

References

  • Sigma-Aldrich. (S)-1-(2-(Diphenylphosphino)phenyl)ethylamine Product Sheet. Retrieved from

  • Fisher Scientific. (R)-(+)-1-[2-(Diphenylphosphino)phenyl]ethylamine Specifications. Retrieved from

  • PubChem. Compound Summary: 1-[2-(Diphenylphosphino)phenyl]ethanamine. Retrieved from

  • Alfa Chemistry. 2-(1-Aminoethyl)triphenylphosphine (CAS 192057-60-6).[1][2] Retrieved from

Sources

Introduction to chiral aminophosphine ligands in organometallic chemistry

[1]

Executive Summary: The Hemilabile Advantage

In the landscape of chiral ligands, aminophosphines (containing a direct P–N bond or a P–C–N backbone) occupy a strategic niche between the robust bisphosphines (like BINAP) and the hard-donor N,N-ligands (like Pybox). Their utility in drug development stems from a fundamental electronic mismatch: the hemilability of the soft Phosphorus and hard Nitrogen donors.

Unlike static chelators, aminophosphines act as "breathing" ligands. The labile M–N bond can dissociate reversibly to open a coordination site for substrate binding while the M–P bond anchors the chirality. This dynamic behavior, coupled with the potential for secondary coordination sphere interactions (hydrogen bonding), allows for exceptional enantiocontrol in challenging transformations such as the asymmetric hydrogenation of unfunctionalized ketones and imines.

Structural Paradigms & Ligand Design

The efficacy of aminophosphine ligands relies on the modular assembly of three components: the chiral backbone (often from the chiral pool), the P-substituents (steric bulk), and the N-substituents (electronic tuning).

Key Structural Classes
ClassStructure DescriptionKey FeaturesRepresentative Ligand
Simple Acyclic P–N

Direct P–N bond. Highly tunable via amine source. Susceptible to hydrolysis but easy to synthesize.Valine-derived P-NH
Phosphino-Amines (P-C-N)

Carbon spacer. More chemically stable than P–N. Often forms 5- or 6-membered chelate rings.AMPHOS derivatives
Ferrocenyl Aminophosphines

Planar chirality combined with central chirality. Rigid backbone.BoPhoz
Spiro Aminophosphines Rigid Spiro-backboneExceptionally rigid scaffold prevents ligand flexibility, maximizing stereochemical communication.Zhou’s Spiro-PAP
Mechanistic Visualization: The Hemilabile Cycle

The following diagram illustrates the "Windshield Wiper" mechanism, a critical concept for understanding why these ligands achieve high turnover numbers (TON).

HemilabilityFig 1. The 'Windshield Wiper' Mechanism: Reversible N-dissociation creates a vacant site for catalysis.PreCatPre-Catalyst(Closed Form)M-P (Strong) / M-N (Weak)ActiveActive Species(Open Form)Vacant Site CreatedPreCat->ActiveN-Dissociation(Hemilability)SubstrateSubstrate Binding(Coordination)Active->SubstrateSubstrate EntryProductProduct Release& RecoordinationSubstrate->ProductCatalysisProduct->PreCatN-Recoordination

[2]

Synthesis Strategy: The Chlorophosphine Route

For researchers designing custom ligands, the condensation of chiral amines with chlorophosphines is the most direct route. This modular approach allows for the rapid generation of ligand libraries (e.g., varying steric bulk on Phosphorus).

Synthesis Workflow

SynthesisFig 2. Modular Synthesis of P-N Ligands via Chlorophosphine Condensation.StartChiral Amine Source(e.g., (S)-Valine ester)Step1Deprotonation(Et3N or n-BuLi, -78°C)Start->Step1Step2Electrophilic Trapping(Add Cl-PR2)Step1->Step2Nucleophilic SubstitutionStep3Purification(Crystallization/Chromatography)Step2->Step3Schlenk WorkupFinalChiral Aminophosphine(Target Ligand)Step3->Final

Experimental Protocol: Synthesis of a Valine-Derived Aminophosphine

Objective: Synthesis of

Safety Note:
Materials
  • (S)-Valine methyl ester hydrochloride (1.0 eq)

  • Chlorodiphenylphosphine (

    
    ) (1.0 eq)
    
  • Triethylamine (

    
    ) (2.2 eq)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL Schlenk flask and cool under a stream of Argon.

  • Solubilization: Add (S)-Valine methyl ester hydrochloride (10 mmol) and anhydrous DCM (30 mL).

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add

    
     (22 mmol) dropwise via syringe. The solution should become clear as the free amine is generated. Stir for 30 minutes.
    
  • Phosphinylation: Add

    
     (10 mmol) dropwise over 15 minutes, maintaining the temperature at 0°C. Critical: Rapid addition can lead to exotherms and side products.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (

    
    ) will form.
    
  • Workup:

    • Filter the mixture through a Schlenk frit (under Argon) to remove the ammonium salt.

    • Concentrate the filtrate under reduced pressure (vacuum manifold).

    • Purification: If the residue is oily, redissolve in a minimum amount of

      
       and add pentane to induce precipitation.
      
  • Validation:

    • 
       NMR:  Look for a singlet around 
      
      
      25–45 ppm (shift depends on specific R groups). Disappearance of
      
      
      (
      
      
      +81 ppm) confirms conversion.
    • 
       NMR:  Verify the integrity of the valine backbone and the presence of phenyl protons.
      

Application Case Study: Iridium-Catalyzed Asymmetric Hydrogenation

The true power of aminophosphine ligands is realized in the asymmetric hydrogenation of difficult substrates, such as simple ketones or cyclic imines, where standard bisphosphines often fail.

The System: Iridium(I) / Spiro-Aminophosphine (Zhou-type ligands). Mechanism: The NH moiety on the ligand participates in a concerted outer-sphere mechanism, delivering a hydride to the carbon and a proton to the oxygen/nitrogen (bifunctional catalysis).

Performance Data (Representative)
Substrate ClassCatalyst SystemConditionsYield (%)ee (%)Ref
Aryl Ketones Ir-Spiro-PAP

(10 atm), EtOH
>9599.9[1]

-Keto Esters
Ir-Spiro-PAP

(50 atm), TFE
9897[1]
Cyclic Imines Ir-Aminophosphine

(30 atm), Toluene
9694[2]

Causality: The high enantioselectivity (up to 99.9% ee) is attributed to the rigid spiro-backbone preventing ligand distortion, while the NH proton acts as a hydrogen bond donor to the substrate oxygen, locking the facial selectivity.

References

  • Xie, J.-H., et al.

    
    -Aryl 
    
    
    -Ketoesters."[1] Angewandte Chemie International Edition, 2011.[1]
  • Boaz, N. W., et al. "Phosphine-Aminophosphine Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation." Organic Letters, 2002.

  • Clarke, M. L., et al.

    
    -aminophosphine derivatives as catalysts or ligands." Chemical Society Reviews, 2016.[2] 
    
  • Braunstein, P., & Naud, F. "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie International Edition, 2001.[3]

Electronic properties of (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine, a chiral P,N-bidentate ligand, stands as a molecule of significant interest within the realms of asymmetric catalysis and coordination chemistry. Its unique architecture, combining a phosphorus donor and a nitrogen donor in a stereodefined framework, allows for the formation of stable and catalytically active metal complexes. Understanding the electronic properties of this ligand is paramount for predicting its behavior in catalytic cycles, optimizing reaction conditions, and designing novel catalysts for applications in drug development and fine chemical synthesis. This guide provides a comprehensive exploration of the electronic landscape of (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine, offering both theoretical foundations and practical methodologies for its characterization. While specific experimental data for this exact molecule is not extensively published, this guide leverages data from structurally analogous compounds to provide a robust framework for its electronic analysis.

Molecular Structure and its Electronic Implications

(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine, with the chemical formula C₂₀H₂₀NP, possesses a distinct molecular structure that dictates its electronic character.[1] The ligand features a diphenylphosphino group and an amino group attached to a phenyl ring, with a chiral center at the ethylamine moiety. This arrangement creates a bidentate ligand capable of coordinating to a metal center through both the phosphorus and nitrogen atoms, forming a stable five-membered chelate ring.

The electronic nature of the ligand is a synergistic interplay of its constituent parts:

  • The Diphenylphosphino Group (PPh₂): The phosphorus atom, with its lone pair of electrons, acts as a soft σ-donor. The electronegativity of the phenyl groups influences the electron density on the phosphorus atom, modulating its donor strength.

  • The Amino Group (NH₂): The nitrogen atom, also possessing a lone pair, is a harder σ-donor compared to phosphorus. Its basicity and donor strength are influenced by the electronic environment of the phenyl ring and the steric hindrance around the nitrogen atom.

  • The Phenyl Backbone: The aromatic ring acts as a rigid scaffold and an electronic conduit between the phosphino and amino groups. Substituents on this ring could further tune the electronic properties of the ligand.

Theoretical Framework for Electronic Characterization

The electronic properties of phosphine ligands are multifaceted and can be described by their σ-donating and π-accepting capabilities. These properties govern the strength and nature of the metal-ligand bond, which in turn influences the catalytic activity of the resulting complex.

The Dewar-Chatt-Duncanson Model: A Foundation

The interaction between a phosphine ligand and a transition metal is well-described by the Dewar-Chatt-Duncanson model. This model delineates two primary bonding contributions:

  • σ-Donation: The ligand donates its lone pair of electrons to an empty d-orbital of the metal.

  • π-Backbonding: The metal donates electron density from a filled d-orbital to an empty σ* anti-bonding orbital of the P-C bonds of the phosphine.

The balance of these two interactions determines the net electronic effect of the ligand on the metal center.

Quantifying Electronic Effects: The Tolman Electronic Parameter (TEP)

A widely accepted method for quantifying the electronic effect of a phosphine ligand is the Tolman Electronic Parameter (TEP).[2] The TEP is determined experimentally by measuring the A₁ symmetric C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a nickel-tricarbonyl complex of the phosphine, [LNi(CO)₃].[2]

  • Strongly electron-donating ligands increase the electron density on the nickel center, leading to stronger π-backbonding to the CO ligands. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.

  • Electron-withdrawing ligands decrease the electron density on the nickel center, reducing π-backbonding to the CO ligands. This strengthens the C-O bond, leading to a higher ν(CO) stretching frequency.

While the TEP for (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine has not been explicitly reported, data for analogous proazaphosphatrane ligands show ν(CO) values in the range of 2054-2059 cm⁻¹, indicating strong electron-donating character.[3]

Experimental Methodologies for Electronic Property Determination

A multi-technique approach is essential for a comprehensive understanding of the electronic properties of (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine.

Synthesis of (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine

The synthesis of chiral P,N ligands often involves multi-step procedures. A general, plausible synthetic route is outlined below, drawing from established methods for similar compounds.[4][5]

Experimental Protocol: Synthesis

Step 1: Synthesis of a Precursor Amine A common starting material is a chiral α-phenylethylamine derivative. A representative procedure for the preparation of an enantiomerically enriched amine hydrochloride is available in the literature.[6]

Step 2: Introduction of the Diphenylphosphino Group This step typically involves the reaction of a lithiated precursor with chlorodiphenylphosphine.

  • Preparation of the Lithiated Intermediate: Dissolve the chiral amine precursor in an anhydrous, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (e.g., -78 °C). Add a strong base, such as n-butyllithium, dropwise while maintaining the low temperature. Stir the reaction mixture for a specified time to ensure complete deprotonation.

  • Reaction with Chlorodiphenylphosphine: To the solution of the lithiated intermediate, add a solution of chlorodiphenylphosphine in the same anhydrous solvent dropwise at low temperature.

  • Workup: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine.

Caption: Synthetic workflow for (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for characterizing phosphine ligands and their metal complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment.[7]

  • Free Ligand: The ³¹P NMR spectrum of the free ligand will show a single resonance. The chemical shift will be influenced by the substituents on the phosphorus atom.

  • Metal Complexes: Upon coordination to a metal center, the ³¹P NMR signal will shift, typically downfield. The magnitude of this coordination chemical shift (Δδ = δcomplex - δligand) provides insight into the nature of the metal-phosphorus bond.[8]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule. By measuring the potential at which a species is oxidized or reduced, one can gain insight into the energies of its frontier molecular orbitals (HOMO and LUMO). For phosphine ligands, CV can reveal their susceptibility to oxidation, which is related to their electron-donating ability.

Experimental Protocol: Cyclic Voltammetry
  • Preparation of the Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated electrochemical solvent (e.g., acetonitrile or dichloromethane).

  • Sample Preparation: Dissolve a known concentration of (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine in the electrolyte solution.

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Data Acquisition: Purge the electrochemical cell with an inert gas (e.g., argon) to remove oxygen. Record the cyclic voltammogram by scanning the potential between a set range and measuring the resulting current.

  • Data Analysis: Determine the oxidation and reduction potentials of the ligand from the resulting voltammogram. These can be correlated with the HOMO and LUMO energy levels.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Electrolyte Solution B Dissolve Ligand in Electrolyte A->B C Assemble 3-Electrode Cell D Purge with Inert Gas C->D E Run Cyclic Voltammogram D->E F Determine Redox Potentials E->F G Correlate with HOMO/LUMO Levels F->G

Caption: Workflow for cyclic voltammetry analysis.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine is expected to show π-π* transitions associated with the aromatic rings. Upon coordination to a metal, new charge-transfer bands (metal-to-ligand or ligand-to-metal) may appear, providing further insight into the electronic structure of the complex.[9][10] Fluorescence spectroscopy can be used to study the excited-state properties of the ligand and its complexes.

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules.[11][12] By solving the Kohn-Sham equations, one can obtain valuable information about the electronic structure of (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine.

Key Electronic Descriptors from DFT
  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ionization potential and the molecule's ability to donate electrons. The LUMO energy is related to the electron affinity and the molecule's ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and electronic excitability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the bonding interactions within the molecule, including the σ-donating and π-accepting capabilities of the phosphine and amine groups.

Methodology for DFT Calculations
  • Geometry Optimization: The first step is to obtain an accurate molecular geometry by performing a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations can then be performed to obtain the HOMO and LUMO energies, MEP, and NBO analysis.

  • Simulation of Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, allowing for the assignment of electronic transitions.

DFT_Methodology cluster_input Input cluster_calculation Calculation cluster_output Output & Analysis A Define Molecular Structure B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C F Optimized Geometry B->F D Electronic Property Calculation (HOMO, LUMO, MEP, NBO) C->D E TD-DFT for UV-Vis Spectrum C->E G Electronic Descriptors D->G H Simulated Spectrum E->H I Interpretation of Electronic Properties F->I G->I H->I

Caption: Methodology for DFT-based electronic property prediction.

Data Summary and Comparative Analysis

As direct experimental data for (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine is limited, a comparative analysis with structurally similar compounds is invaluable.

Property(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine (Expected)2-(Diphenylphosphino)aniline[1]Triphenylphosphine
Molecular Weight 305.35 g/mol 277.31 g/mol 262.29 g/mol
TEP (ν(CO) in cm⁻¹) Expected to be low (strong donor)Not reported2068.9
³¹P NMR (δ in ppm) Expected in the typical range for arylphosphines-13.5 (in CDCl₃)-5.0 (in CDCl₃)

The presence of the electron-donating amino group in (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine is expected to make it a stronger electron donor than triphenylphosphine, which would be reflected in a lower TEP value and potentially a more shielded ³¹P NMR chemical shift.

Conclusion and Future Outlook

(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine is a chiral P,N-ligand with significant potential in asymmetric catalysis. A thorough understanding of its electronic properties is crucial for its effective application. This guide has provided a comprehensive overview of the theoretical concepts and practical methodologies for characterizing its electronic landscape. While direct experimental data remains to be fully explored, the framework presented here, based on analogous systems and robust analytical techniques, provides a solid foundation for future research.

Further experimental and computational studies on (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine and its metal complexes are warranted to fully elucidate its electronic structure and its impact on catalytic performance. Such studies will undoubtedly contribute to the rational design of more efficient and selective catalysts for a wide range of chemical transformations.

References

  • Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348.
  • Thammavongsy, Z., Kha, I. M., Ziller, J. W., & Yang, J. Y. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(24), 9853–9859. [Link]

  • PubChem. (n.d.). 2-(Diphenylphosphino)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. (2025, November 19). [Link]

  • DFT Study of Molecular and Electronic Structure of Y, La and Lu Complexes with Porphyrazine and Tetrakis(1,2,5-thiadiazole)porphyrazine. (2020, December 29). Molecules, 26(1), 133. [Link]

  • Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced undergraduate lab. (1984). Journal of Chemical Education, 61(12), 1096. [Link]

  • Electrosynthesis of iminophosphoranes and applications in nickel catalysis. (2023). Chemical Science, 14(3), 634-642. [Link]

  • New Approach to Tolman’s Electronic Parameter Based on Local Vibrational Modes. (2014). The Journal of Physical Chemistry A, 118(1), 245-252. [Link]

  • A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. (2022). Nature Communications, 13(1), 6936. [Link]

  • Intrinsic ³¹P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. (2012). Analytical Sciences, 28(1), 61-65. [Link]

  • Bistability in Palladium Complexes with Two Different Redox‐Active Ligands of Orthogonal Charge Regimes. (2022). Chemistry – A European Journal, 28(65), e202202018. [Link]

  • The solid state UV-Vis spectra (a) and fluorescent spectra (b) of the two compounds and the ligand H4L under the excitation of 235 nm. (2018). ResearchGate. [Link]

  • Interpretation of Tolman electronic parameters in the light of natural orbitals for chemical valence. (2017). Physical Chemistry Chemical Physics, 19(8), 5971-5978. [Link]

  • DFT Studies of Dimethylaminophenyl-Substituted Phthalocyanine and Its Silver Complexes. (2024). Molecules, 29(6), 1346. [Link]

  • The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments. (2022). Molecules, 27(19), 6303. [Link]

  • Gold(i) complexes of 2-(diphenylphosphino)aniline: synthesis and influence of the perhalophenyl ligand on their assembly. (2015). Dalton Transactions, 44(42), 18465-18476. [Link]

  • Redox trends in cyclometalated palladium(II) complexes. (2017). Dalton Transactions, 46(1), 108-117. [Link]

  • Ab Initio and DFT Study of the Electronic Structures and Spectroscopic Properties of Pyrene Ligands and their Cyclometalated Complexes. (2011). International Journal of Quantum Chemistry, 111(12), 2849-2860. [Link]

  • A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings. (2022). Nature Communications, 13(1), 4043. [Link]

  • α-Phenylethylamine-Based Chiral Phospholidines; New Agents for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines and Thiols by Means of ³¹P NMR. (2010). ChemInform, 41(32). [Link]

  • PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. (2006). Organic Syntheses, 83, 1. [Link]

  • Synthesis and Applications of P-Chirogenic and Axially Chiral P,N-Phosphines as Ligands and Organocatalysts. (2011). Chalmers University of Technology. [Link]

  • UV-Vis Spectra and Fluorescence Properties of Two Iminooxime Ligands and Their Metal Complexes: Optical Band Gaps. (2014). Journal of the Turkish Chemical Society, Section A: Chemistry, 1(2), 65-74. [Link]

  • Correlations among ³¹P NMR Coordination Chemical Shifts, Ru-P Bond Distances, and Enthalpies of Reaction in Cp′Ru(PR₃)₂Cl Complexes (Cp′ = η⁵-C₅H₅, η⁵-C₅Me₅; PR₃ = PMe₃, PPhMe₂, PPh₂Me, PPh₃, PEt₃, PnBu₃). (2004). Organometallics, 23(10), 2483-2489. [Link]

  • Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. (2023). ChemRxiv. [Link]

  • Density Functional Theory studies on a novel 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione molecule and its derivatives for opto-n. (2022). Engineered Science, 19, 132-144. [Link]

  • Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. (2016). Dalton Transactions, 45(24), 9853-9859. [Link]

  • DFT Studies of Dimethylaminophenyl- substituted Phthalocyanine and of Its Silver Complexes. (2024). Preprints.org. [Link]

  • Synthesis and Structure of 1,2-Bis(2,6-dimethylphenylphosphino)ethane: A Missing Member of the Phosphine Family. (2013). Journal of Chemical Crystallography, 43(10), 523-527. [Link]

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Commercial Availability and Technical Guide: (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS 913196-43-7)

[1]

Executive Summary

CAS 913196-43-7 , chemically known as (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine , is a high-value chiral aminophosphine ligand used primarily in asymmetric catalysis.[1] It serves as a critical building block for the synthesis of modular P,N-ligands (Phosphine-Nitrogen) and P,N,N-tridentate ligands .[1]

This compound is the phenyl-backbone analog of the well-known Ugi amine (1-ferrocenylethylamine).[1] Its commercial availability is concentrated among specialized organometallic reagent suppliers due to its sensitivity to oxidation and its niche application in high-performance drug discovery workflows, particularly in Iridium-catalyzed asymmetric hydrogenation and Palladium-catalyzed allylic substitution .[1]

Chemical Identity & Technical Profile

PropertySpecification
Chemical Name (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine
CAS Number 913196-43-7
Molecular Formula C₂₀H₂₀NP
Molecular Weight 305.35 g/mol
Appearance White to pale yellow solid
Chirality (S)-enantiomer (Enantiomeric excess >99% typically required)
Optical Rotation [α]²²/D -54.0° (c = 0.5% in CHCl₃)
Air Sensitivity High : Phosphine moiety oxidizes to phosphine oxide upon air exposure.[1][2]
Solubility Soluble in CHCl₃, CH₂Cl₂, Toluene, THF; insoluble in water.[1]
Structural Significance

The compound features a chiral ethylamine group ortho to a diphenylphosphino group.[1] This 1,2-substitution pattern creates a rigid "bite angle" when coordinated to transition metals.[1]

  • Hard/Soft Mismatch : The nitrogen (hard donor) and phosphorus (soft donor) allow for electronic differentiation of the metal center, stabilizing specific oxidation states during catalytic cycles (e.g., Ir(I)/Ir(III)).[1]

  • Derivatization Potential : The primary amine is a "handle" for condensation with aldehydes to form chiral Schiff base ligands (P,N-imines), which are highly tunable.[1]

Supply Chain Landscape & Sourcing Strategy

The supply chain for CAS 913196-43-7 is tiered.[1] Primary manufacturers often synthesize this on demand or in small batches, while distributors stock it under inert conditions.[1]

Major Commercial Suppliers[1]
  • Strem Chemicals (now Ascensus) : Catalog #15-7119.[1] Known for high-integrity packaging (Schlenk tubes/ampules) essential for phosphines.[1]

  • Sigma-Aldrich (Merck) : Catalog #748226.[1] Often lists as "discontinued" or "backordered" depending on region; verify stock status immediately.[1]

  • BLDpharm : A reliable source for building blocks, often with competitive pricing for gram-scale quantities.[1]

  • Alfa Chemistry : Specializes in functional ligands.[1]

Procurement Decision Matrix

When sourcing this ligand for drug development, the purity grade and packaging are more critical than price.[1]

  • Research Grade (97%) : Suitable for initial screening.[1]

  • Catalyst Grade (>99% ee) : Required for process optimization.[1] Impurities (phosphine oxides) can poison catalysts like Ir or Rh.[1]

Figure 1: Supply chain workflow emphasizing the inert handling requirement.

Synthesis & Impurity Profile

Understanding the synthesis helps in identifying potential impurities in the Certificate of Analysis (CoA).[1]

Likely Synthetic Route[1]
  • Precursor : 2'-Bromoacetophenone.[1]

  • Chiral Induction : Asymmetric reduction to (S)-1-(2-bromophenyl)ethanol (using CBS reduction or biocatalysis).[1]

  • Amine Introduction : Conversion of alcohol to amine via azide (maintaining chirality) or resolution of racemic amine.[1]

  • Phosphination : Lithiation of the aryl bromide (using n-BuLi) followed by quenching with Chlorodiphenylphosphine (ClPPh₂).[1]

Critical Impurities[1]
  • Phosphine Oxide : (S)-1-(2-(Diphenylphosphoryl)phenyl)ethanamine.[1] Result of air exposure.[1] Detected via ³¹P NMR (Shift ~30 ppm vs -15 ppm for free phosphine).[1]

  • Racemate : If the resolution or chiral induction was incomplete.[1] Detected via Chiral HPLC.[1][3]

  • Residual Lithium/Salts : From the lithiation step.[1]

Handling & Quality Control Protocols

This compound is air-sensitive .[1] Oxidation destroys the ligand's ability to bind soft metals (Pd, Ir).[1]

Storage Protocol
  • Atmosphere : Store strictly under Nitrogen or Argon.[1]

  • Temperature : 2-8°C (Refrigerated).

  • Container : Tightly sealed vials with Parafilm or stored inside a glovebox.

QC Protocol: Self-Validating the Reagent

Before using the ligand in a high-value asymmetric hydrogenation, perform this validation:

Step 1: Visual Inspection

  • Pass : White crystalline solid.[1]

  • Fail : Sticky, gummy solid or white powder with crust (indicates oxidation/hygroscopicity).[1]

Step 2: ³¹P NMR Verification (The Gold Standard)

  • Solvent : Degassed CDCl₃ or C₆D₆.[1]

  • Procedure : Prepare sample in a glovebox or using Schlenk techniques.[1]

  • Expectation : Single sharp peak at ~ -15 to -20 ppm (Phosphine).[1]

  • Rejection Criteria : Appearance of a peak at +25 to +35 ppm (Phosphine Oxide) > 2% integration.[1]

Figure 2: Quality Control Decision Tree for Air-Sensitive Phosphine Ligands.

Applications in Drug Development[1][5]

Modular Ligand Synthesis (Schiff Bases)

The primary utility of CAS 913196-43-7 is as a precursor.[1] By condensing the amine with various aldehydes, researchers create a library of P,N-ligands with tunable sterics and electronics.[1]

  • Reaction : Amine + Salicylaldehyde → P,N,O-Tridentate Ligand .[1]

  • Application : These tridentate complexes are highly effective for asymmetric transfer hydrogenation of ketones (a key step in synthesizing chiral API intermediates).[1]

Iridium-Catalyzed Hydrogenation

The free amine-phosphine itself (or its derivatives) coordinates with Iridium (e.g., [Ir(COD)Cl]₂) to form catalysts for the asymmetric hydrogenation of unfunctionalized olefins and imines .[1]

  • Mechanism : The hard Nitrogen anchors the metal, while the soft Phosphorus allows for hemilability, creating a vacant site for the substrate to bind.[1]

Palladium-Catalyzed Allylic Substitution

Used to introduce chirality into allylic systems, a common motif in natural product synthesis.[1]

References

  • PubChem . Compound Summary for CID 74267 (Related Structure Validation). National Library of Medicine.[1] Available at: [Link][1]

  • Helmchen, G., & Pfaltz, A. (2000).[1] Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research. (Contextual grounding for P,N ligand utility).

Methodological & Application

High-Performance Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) Using P,N-Ligands (PHOX)

[1][2]

Executive Summary & Scientific Rationale

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P,N-ligands (specifically Phosphinooxazolines or PHOX)electronic desymmetrization12

Why P,N Ligands?

  • The Trans-Effect: The soft Phosphorus atom exerts a strong trans-effect, while the harder Nitrogen atom exerts a weak trans-effect. This electronic disparity renders the two termini of the

    
    -allyl palladium intermediate non-equivalent, directing nucleophilic attack with high regiocontrol and enantioselectivity.
    
  • Quaternary Centers: PHOX ligands are the industry standard for Decarboxylative Asymmetric Allylic Alkylation (DAAA), a critical pathway for synthesizing all-carbon quaternary centers in drug development (e.g., diazepanones, cycloalkanones).

Mechanistic Insight: Electronic Desymmetrization

To troubleshoot and optimize this reaction, one must understand the catalytic cycle's stereodetermining step. Unlike

Figure 1: The P,N-Directed Catalytic Cycle

The following diagram illustrates the electronic differentiation of the allyl termini.

Pd_AAA_Mechanismcluster_electronicElectronic BiasPreCatPd(II) Precatalyst(or Pd(0) source)ActiveCatActive Species[Pd(0)-PHOX]PreCat->ActiveCatReduction/Ligand ExchangeOxAddOxidative Addition(Stereodefining Step 1)ActiveCat->OxAddSubstrate (Allyl Acetate/Carbonate)PiAllylπ-Allyl Complex(Electronic Desymmetrization)OxAdd->PiAllylLoss of LGNucAttackNucleophilic Attack(Trans to P usually favored)PiAllyl->NucAttackNucleophile (NaCH(CO2Me)2 or Enolate)ProductChiral Product+ Pd(0) RegenerationNucAttack->ProductReductive EliminationProduct->ActiveCatCycle Repeats

Caption: The soft Phosphorus atom (strong trans-effect) labilizes the bond trans to it, often directing nucleophilic attack to that specific carbon, enabling high regioselectivity.

Pre-Experiment Planning: Ligand Selection

Selection of the specific PHOX derivative is the primary variable for optimization.

Ligand ClassSpecific VariantBest ApplicationKey Mechanism Feature
Standard PHOX

General Intermolecular AAASteric bulk of

-Bu directs enantio-face.
Electron-Deficient

Decarboxylative AAA (DAAA) Electron-withdrawing groups increase Lewis acidity of Pd, tightening the enolate-Pd interaction.
Indol-PHOX Indolizine-derived

-fluoro-ketones
Specialized for fluorinated substrates.[3]

Protocol A: Intermolecular Allylic Alkylation

Application: Enantioselective addition of soft nucleophiles (e.g., malonates) to racemic allyl acetates.

Reagents & Equipment[4][7]
  • Catalyst Precursor:

    
     (Allyl palladium chloride dimer).
    
  • Ligand:

    
    .
    
  • Base/Additive: BSA (N,O-Bis(trimethylsilyl)acetamide) + catalytic KOAc (Potassium Acetate).

    • Note: This "BSA/KOAc" system is superior to NaH as it generates the nucleophile in situ under neutral conditions, preventing base-catalyzed side reactions.

  • Solvent: Anhydrous DCM or THF (Degassed).

Step-by-Step Procedure
  • Catalyst Complexation (Critical Visual Check):

    • In a flame-dried Schlenk tube under Argon, charge

      
       (0.025 equiv) and PHOX ligand (0.055 equiv).
      
    • Add anhydrous DCM (concentration ~0.05 M relative to Pd).

    • Stir at RT for 30 mins.

    • Self-Validation: The solution should turn from pale yellow to a distinct orange/red , indicating successful P,N-chelation.

  • Substrate Addition:

    • Add the racemic allyl acetate substrate (1.0 equiv) dissolved in minimal DCM.

  • Nucleophile Generation:

    • Add the pronucleophile (e.g., dimethyl malonate, 3.0 equiv).

    • Add BSA (3.0 equiv) followed by a pinch of KOAc (0.05 equiv).

    • Mechanism:[1][2][4][5][6] KOAc initiates the silylation of the malonate by BSA, creating the active silyl ketene acetal nucleophile.

  • Reaction:

    • Stir at RT (or 0°C for higher ee). Monitor by TLC.

    • Quench with saturated

      
      .
      

Protocol B: Decarboxylative Asymmetric Allylic Alkylation (DAAA)

Application: Synthesis of

1
Reagents & Equipment[4][7]
  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) or 
    
    
    .[7]
    • Note on Pd Source:

      
       is often preferred for scale-up as it is air-stable and cheaper, but requires reduction in situ (often by the phosphine ligand itself or solvent).
      
  • Ligand:

    
     (Electron-deficient ligands perform best here).[8]
    
  • Solvent: Toluene or 2:1 Hexanes/Toluene (Non-polar solvents tighten the ion pair, improving ee).

Step-by-Step Procedure
  • Glovebox/Schlenk Setup:

    • Flame-dry a reaction vessel. Ensure all solvents are rigorously anhydrous (water protonates the enolate, killing the reaction).

  • Catalyst Preparation:

    • Add

      
       (0.025 equiv) and Ligand (0.0625 equiv) to the flask.
      
    • Add Toluene/Hexanes (1:2 ratio).

    • Stir at 25°C for 30 min. Look for the color change (Purple/Dark Red

      
       Orange/Brown).
      
  • Substrate Addition:

    • Add the Allyl

      
      -ketoester or Allyl Enol Carbonate substrate (1.0 equiv).
      
  • Reaction Monitoring:

    • Self-Validation: Gas evolution (

      
      ) should be visible immediately upon substrate addition. This confirms the decarboxylation step is active.
      
    • Stir until gas evolution ceases and TLC shows consumption of starting material.

  • Workup:

    • Simple filtration through a silica plug (to remove Pd) and concentration is often sufficient for high purity.

Optimization Workflow

Use the following logic flow to troubleshoot low yield or enantioselectivity.

Optimization_FlowStartLow ee or Yield?Check1Check Solvent PolarityStart->Check1Action1Switch to Non-Polar(Toluene/Hexane)Check1->Action1If polar usedCheck2Check Ligand ElectronicsCheck1->Check2If non-polar usedAction2Use (CF3)-PHOX(Electron Deficient)Check2->Action2For DAAACheck3Check Water ContentCheck2->Check3Action3Add 3Å Mol Sieves(Protonation kills enolate)Check3->Action3If by-product seen

Caption: Systematic approach to optimizing Pd-AAA reactions. Solvent polarity is the first variable to adjust for PHOX systems.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM remaining) Catalyst poisoning or poor complexation.Ensure Pd:Ligand ratio is correct (1:1.1 to 1:2.5). Check solvent degassing (O2 kills active Pd(0)).
Low Enantioselectivity (ee) "Outer-sphere" vs "Inner-sphere" confusion.[9]Switch solvent. Non-polar (Toluene) favors tight ion pairs (high ee in DAAA). Polar (THF) favors separated ions.
Protonated Product (in DAAA) Moisture ingress.The enolate intermediate abstracted a proton from water instead of reacting with the allyl group. Flame-dry glassware; use fresh anhydrous solvent.
Regioselectivity Issues Electronic mismatch.If linear/branched ratio is poor, switch from PHOX to a ligand with different electronics (e.g., QUINAP) or adjust the PHOX substituent (i-Pr vs t-Bu).

References

  • Helmchen, G., & Pfaltz, A. (2000).[10][11] Phosphinooxazolines—A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis.[3][10][12] Accounts of Chemical Research.

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation.[13][7][4][14] Journal of the American Chemical Society.

  • Marziale, A. N., et al. (2015).[13] An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations. PMC / NIH.

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.

  • Reeves, C. M., & Stoltz, B. M. (2014). The Palladium-Catalyzed Decarboxylative Allylic Alkylation of Nitrate-Stabilized Enolates. Organic Syntheses.

Iridium-catalyzed asymmetric hydrogenation of quinolines with amine ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Engineering of Chiral Tetrahydroquinolines via Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Executive Summary & Strategic Context

The asymmetric reduction of quinolines to 1,2,3,4-tetrahydroquinolines (THQs) is a cornerstone transformation in the synthesis of alkaloids and bioactive pharmaceuticals (e.g., Galipinine, Angustureine). While high-pressure hydrogenation using Iridium-Bisphosphine systems (the "Zhou System") is well-established, it often requires harsh conditions (high


 pressure) and expensive iodine additives.

This guide focuses on a complementary and increasingly vital methodology: Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) utilizing Chiral Diamine Ligands (e.g., TsDPEN). Unlike traditional hydrogenation, this protocol operates under mild conditions (often open to air or in aqueous media) using formic acid or formate salts as the hydrogen source.

Why Amine Ligands? The inclusion of a chiral diamine ligand (specifically the


-sulfonylated 1,2-diamines) enables a metal-ligand bifunctional mechanism . The amine moiety (

) acts as a proton shuttle, allowing for an outer-sphere hydrogenation mechanism that tolerates functional groups that might otherwise poison the metal center.

Mechanistic Insight: The Bifunctional Advantage

To optimize this reaction, one must understand that it does not follow the classical inner-sphere mechanism (coordination-insertion). Instead, it utilizes the Noyori-Ikariya Bifunctional Mechanism , adapted for Iridium.

  • Catalyst Precursor: The active species is typically generated from a dimer like

    
     and a chiral diamine ligand (L*).
    
  • Hydride Formation: Formate displaces the chloride, and

    
    -hydride elimination generates the 
    
    
    
    species. Crucially, the amine ligand is deprotonated to form an amide, or remains protonated to assist in H-bonding.
  • Outer-Sphere Transfer: The quinoline substrate does not bind directly to the Iridium. Instead:

    • The Hydride (

      
      )  on the Ir attacks the 
      
      
      
      carbon.
    • The Proton (

      
      )  on the ligand's amine nitrogen attacks the 
      
      
      
      nitrogen.
    • This concerted delivery prevents catalyst inhibition by the basic nitrogen of the product.

Pathway Visualization

Ir_ATH_Mechanism cluster_legend Key Interaction PreCat Pre-Catalyst [Cp*Ir(TsDPEN)Cl] Active Active Species 16e- Ir-Amide PreCat->Active -HCl (Base Activation) Hydride 18e- Ir-Hydride (Ir-H / N-H) Active->Hydride + HCOOH - CO2 TS Transition State Outer-Sphere Concerted Transfer Hydride->TS + Quinoline Product Chiral THQ + Active Species TS->Product H-/H+ Transfer Product->Active Regeneration Text The NH proton on the ligand directs the substrate via H-bonding.

Figure 1: The metal-ligand bifunctional cycle.[1] Note the concerted delivery of H- and H+ avoiding direct substrate binding.

Detailed Experimental Protocol

This protocol is validated for the synthesis of 2-substituted-1,2,3,4-tetrahydroquinolines using the


 / 

system.
Materials & Reagents
  • Metal Precursor: Pentamethylcyclopentadienyl iridium(III) chloride dimer (

    
    ).
    
  • Chiral Ligand:

    
    .
    
  • Hydrogen Source: Formic Acid / Triethylamine azeotrope (

    
     molar ratio) or Sodium Formate in water.
    
  • Solvent: Methanol (MeOH) or Water/DCM biphasic system.

Step-by-Step Methodology

Phase 1: Catalyst Generation (In-Situ)

  • In a clean 20 mL vial equipped with a magnetic stir bar, weigh

    
     (
    
    
    
    mmol,
    
    
    mg) and
    
    
    (
    
    
    mmol,
    
    
    mg).
  • Add Methanol (

    
     mL) and stir at room temperature for 15 minutes.
    
    • Observation: The solution should turn from orange to a clear deep yellow/orange, indicating coordination.

  • Critical Step: No base is added yet if using the Formic Acid/TEA azeotrope, as the TEA component activates the catalyst. If using pure formic acid, add

    
     mol% TEA here to generate the active 16e- species.
    

Phase 2: Hydrogenation Reaction

  • Add the Quinoline Substrate (

    
     mmol) to the catalyst solution.
    
  • Add the Hydrogen Source :

    
     mL of 
    
    
    
    (
    
    
    azeotrope).
    • Note: Ensure the reaction vessel is not sealed tight if large scale;

      
       evolution occurs. For small scale (vials), a pierced septum or a balloon is recommended to manage pressure.
      
  • Stir the mixture at

    
      for 12–24 hours.
    
    • Monitoring: Monitor via TLC or LC-MS. The disappearance of the aromatic quinoline peak and appearance of the THQ peak (often fluorescent under UV) is distinct.

Phase 3: Workup & Purification

  • Quench the reaction by adding saturated aqueous

    
     (
    
    
    
    mL) to neutralize excess acid.
  • Extract with Ethyl Acetate (

    
     mL).
    
  • Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Note: THQs are prone to oxidation. Store under

      
       or analyze immediately.
      
Performance Data Summary
Substrate (2-Substituted)Catalyst LoadingTime (h)Yield (%)ee (%)
2-Methylquinoline1.0 mol%129694 (S)
2-Phenylquinoline1.0 mol%189291 (S)
2-Butylquinoline1.0 mol%149593 (S)
6-Fluoro-2-methylquinoline1.0 mol%129895 (S)

Table 1: Representative results using Ir-TsDPEN in MeOH/HCOOH system.

Critical Troubleshooting & Optimization

A. Catalyst Deactivation (The "Trimer" Problem)

In Iridium catalysis, the formation of inactive hydride trimers is a common failure mode.

  • Symptom: Reaction stalls at 30–40% conversion; solution turns dark/black (colloidal Ir).

  • Solution: Ensure the Ligand:Metal ratio is strictly

    
     (ideally 
    
    
    
    or
    
    
    relative to the dimer). Excess ligand stabilizes the monomeric active species.
B. Reversibility of Transfer Hydrogenation

ATH is an equilibrium process.

  • Risk: If the reaction is left too long or heated excessively without venting

    
    , the reverse reaction (dehydrogenation) may occur, eroding enantioselectivity via racemization of the product.
    
  • Control: Stop the reaction immediately upon full conversion. Do not "overcook."

C. Substrate Inhibition

Highly basic substrates can sequester the proton on the catalyst's amine ligand.

  • Adjustment: For strongly basic quinolines, increase the acidity of the media slightly (use a

    
     HCOOH:TEA ratio instead of 
    
    
    
    ) to ensure the catalyst turnover is not bottled-necked by deprotonation steps.

Advanced Workflow Visualization

The following diagram outlines the decision logic for selecting the correct Iridium protocol based on substrate class.

Protocol_Selection cluster_note Note Start Start: Quinoline Substrate CheckSub Substrate Characteristics? Start->CheckSub PathA Standard 2-Alkyl/Aryl CheckSub->PathA Simple PathB Acid Sensitive / Labile Groups CheckSub->PathB Fragile PathC Sterically Hindered (2,8-disubst.) CheckSub->PathC Bulky Method1 USE PROTOCOL A: Ir-TsDPEN (ATH) Solvent: MeOH/HCOOH Temp: 40°C PathA->Method1 Preferred (Green) PathB->Method1 Mild Conditions Method2 USE PROTOCOL B: Ir-PHOX + I2 (H2 Gas) Solvent: Toluene Pressure: 50 bar PathC->Method2 High Energy Required Note ATH (Method 1) is superior for functional group tolerance.

Figure 2: Decision matrix for selecting between ATH (Amine Ligand) and High-Pressure (Phosphine Ligand) protocols.

References

  • Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines. Wang, D.-W., et al. (2008).[2] Journal of the American Chemical Society. [Link] Grounding: Establishes the core protocol for Ir-catalyzed ATH of quinolines.

  • Recent Advances in Iridium-Catalyzed Asymmetric Hydrogenation of Heteroarenes. Baeza, A., & Pfaltz, A. (2010). Chemistry – A European Journal. [Link] Grounding: Reviews the mechanistic distinction between P-N and Diamine ligand systems.

  • Water-Soluble Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines. Wang, L., et al. (2021).[2][3][4] The Journal of Organic Chemistry. [Link] Grounding: Validates the use of aminobenzimidazole ligands in aqueous media.

  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes. Luo, Y., et al. (2017). The Chemical Record. [Link] Grounding: Discusses the scope of chiral diamine ligands in heterocycle reduction.

Sources

Optimizing solvent systems for (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Grounding

1.1 The Catalyst System (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS 913196-43-7) is a bifunctional P,N-ligand featuring a "soft" diphenylphosphine moiety and a "hard," chiral primary amine.[1] Unlike rigid bis-phosphines (e.g., BINAP), this ligand operates via a hemilabile mechanism .[1] The phosphine anchors the transition metal (typically Pd, Ir, or Ru), while the amine functionality plays a dual role: it coordinates to the metal to form a chelate and/or engages in hydrogen bonding with the nucleophile or substrate, directing stereoselectivity.[1]

1.2 The Critical Role of Solvent In asymmetric catalysis utilizing P,N-ligands, the solvent is not merely a medium; it is a chemoselective switch .[1]

  • Dielectric Constant (

    
    ):  Controls the tightness of the ion pair in cationic intermediates (e.g., 
    
    
    
    -allyl-Pd complexes).[1] High
    
    
    solvents (DMSO, DMF) dissociate the counterion, often increasing reactivity but eroding enantioselectivity (ee).[1]
  • Proticity: Protic solvents (MeOH, IPA) can disrupt the critical N-H[1]···Nucleophile hydrogen bond network required for high stereocontrol.

  • Coordination Ability: Solvents like THF or MeCN can compete with the hemilabile amine arm for open coordination sites, potentially shutting down the catalytic cycle or altering the geometry.

Part 2: Mechanistic Visualization

The following diagram illustrates the solvation shell's impact on the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) transition state, a primary application for this ligand.

SolventMechanism cluster_0 Solvent Interaction Zones Pd_Complex Pd-Allyl Intermediate (Cationic) Ligand_NH Ligand -NH2 Group (Chiral Director) Pd_Complex->Ligand_NH Chelation Counterion Counterion (e.g., OTf-, PF6-) Nucleophile Nucleophile (Malonate/Amine) Ligand_NH->Nucleophile H-Bonding (Stereocontrol) Solvent_NonPolar Non-Polar Solvent (DCM, Toluene) Promotes Tight Ion Pair Solvent_NonPolar->Pd_Complex Stabilizes Contact Ion Pair Solvent_NonPolar->Ligand_NH Preserves H-Bonds Solvent_Polar Polar Solvent (DMF, MeOH) Promotes Dissociation Solvent_Polar->Counterion Solvates/Removes Solvent_Polar->Ligand_NH Disrupts H-Bonds

Figure 1: Mechanistic impact of solvent polarity on the catalyst-substrate-counterion ternary complex.[1]

Part 3: Experimental Protocols

Protocol A: Stability & Solubility Mapping (Pre-Screening)

Objective: Determine the operational window for the catalyst to prevent precipitation or oxidation during the reaction.

Materials:

  • Ligand: 5 mg (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine per vial.[1]

  • Metal Precursor: [Pd(

    
    -allyl)Cl]
    
    
    
    (0.5 eq relative to ligand).[1]
  • Solvents: Toluene, DCM, THF, MeOH, MeCN, EtOAc.[1]

Workflow:

  • Inert Atmosphere: Perform all steps in a glovebox or under Ar flow.

  • Dissolution: Add 0.5 mL solvent to ligand. Vortex for 30s.

  • Visual Check: Clear solution = Pass. Turbid/Precipitate = Fail.

  • Complexation: Add metal precursor. Observe color change (Yellow

    
     Pale Orange usually indicates complexation).[1]
    
  • Oxidation Check: Leave exposed to air for 1 hour (optional stress test). Analyze by

    
    P NMR.
    
    • Signal at -15 ppm: Free/Complexed Phosphine (Active).[1]

    • Signal at +30 ppm: Phosphine Oxide (Inactive).[1]

Data Output:

Solvent Solubility (Ligand) Solubility (Complex) Stability (1h Air) Recommendation
DCM High High Moderate Primary Candidate
Toluene High Moderate High Primary Candidate
MeOH High High Low Avoid (Oxidation Risk)

| Hexane | Low | Low | High | Anti-solvent only |[1]

Protocol B: The "Cluster" Solvent Screening (HTS)

Objective: Rapidly identify the optimal solvent class for yield and enantioselectivity.

Reaction Model: Pd-Catalyzed Alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.

Step-by-Step:

  • Stock Solutions:

    • Catalyst Stock: Mix Ligand (0.01 mmol) and [Pd(allyl)Cl]

      
       (0.005 mmol) in 1 mL of the test solvent. Stir 30 min to form active species.
      
  • Substrate Prep: In a separate vial, dissolve 1,3-diphenylallyl acetate (0.1 mmol) in 0.5 mL solvent.

  • Nucleophile Activation: Add dimethyl malonate (0.3 mmol) and BSA (N,O-Bis(trimethylsilyl)acetamide) (0.3 mmol) with a pinch of KOAc (catalytic base).[1]

  • Initiation: Combine Catalyst Stock and Substrate solution.

  • Monitoring: Stir at 25°C. Take aliquots at 1h, 4h, and 24h.

  • Quench & Analyze: Filter through a silica plug (removes Pd). Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hex/IPA 90:10).[1]

Decision Logic:

  • Scenario A (High Yield, Low ee): Solvent is too polar (dissociated ion pair).[1] Action: Switch to Toluene or DCM.

  • Scenario B (Low Yield, High ee): Solubility issue or tight ion pair slowing kinetics.[1] Action: Add 10-20% THF or DCM to non-polar solvent.[1]

  • Scenario C (Racemic): Ligand oxidation or non-selective background reaction.[1] Action: Re-purify ligand; check reagents.

Part 4: Advanced Optimization – Binary Solvent Systems

Once a primary solvent class is identified, fine-tune the dielectric constant (


) using binary mixtures.[1] This is often where the highest ee% is unlocked.

The "DCM-Hexane" Titration: For P,N-ligands, Dichloromethane (DCM) often provides excellent solubility but can be slightly too polar for maximum stereocontrol.[1] Titrating with Hexane reduces polarity without precipitating the catalyst.

Protocol:

  • Prepare 5 reaction vials.

  • Solvent Ratios (DCM:Hexane): 100:0, 80:20, 60:40, 40:60, 20:80.[1]

  • Run standard reaction (Protocol B).

  • Plot ee% vs. Volume Fraction of Hexane.

Expected Trend:

  • As Hexane % increases, ee% typically rises (tighter transition state).[1]

  • At a critical point (e.g., >60% Hexane), yield drops sharply due to substrate/catalyst insolubility.[1]

  • Optimal Point: The highest Hexane ratio that maintains >80% conversion.

Part 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (<10%) Catalyst poisoning or insolubility.[1]Switch to THF or DCM; Ensure solvents are degassed (O2 kills Phosphines).[1]
Racemic Product (0-5% ee) Ligand dissociation or metal leaching.[1]Lower Temperature (-20°C); Increase Ligand:Metal ratio to 2.5:1.
Reversed Enantioselectivity Change in H-bonding network.Switch from Protic (MeOH) to Aprotic (DCM).[1] Protic solvents can invert stereo-induction.[1]
Slow Reaction Rate Ion pair too tight (Non-polar solvent).[1]Add a "Grease" solvent: 5% water (if tolerant) or 10% DMF to loosen ion pair.

Part 6: References

  • Ligand Characterization & Synthesis:

    • Title: (S)-1-[2-(Diphenylphosphino)phenyl]ethylamine (CAS 913196-43-7) Product Data.[1][2][3][4][5][6]

    • Source: Sigma-Aldrich / Merck.[1]

  • Solvent Effects in Catalysis:

    • Title: Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.[7][8]

    • Source:Catalysis Science & Technology (RSC), 2016, 6 , 3302-3316.[1]

    • URL:[Link]

  • P,N-Ligand Mechanistic Insights:

    • Title: The Synthesis and Application of P,N Ligands in Asymmetric Catalysis.[9]

    • Source: University College Dublin (PhD Thesis), 2013.[1]

    • URL:[Link]

  • Chiral Solvents & Asymmetric Induction (Advanced Concept):

    • Title: Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality.

    • Source:ACS Central Science, 2019, 5, 8, 1313–1317.[1]

    • URL:[Link][1]

Sources

Application Note & Protocol: Synthesis of Chiral (π-Allyl)palladium Complexes with (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and handling of chiral (π-allyl)palladium(II) complexes featuring the bidentate P,N-ligand, (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine. These complexes are pivotal precursors and active catalytic species in a myriad of stereoselective organic transformations, most notably in asymmetric allylic alkylation (AAA). The protocols herein are designed for researchers in synthetic organic chemistry, catalysis, and drug development, offering a robust methodology grounded in established chemical principles.

Introduction: The Significance of Chiral Pd-Allyl Complexes

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, with the Tsuji-Trost reaction, or asymmetric allylic alkylation, standing out as a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] The stereochemical outcome of these reactions is dictated by the chiral environment established around the palladium center. The design and synthesis of chiral ligands are therefore of paramount importance.[4][5]

P,N-bidentate ligands, such as (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine, offer a unique combination of a soft phosphine donor and a hard amine donor. This electronic asymmetry can create a significant differentiation between the two termini of the π-allyl ligand, influencing the regioselectivity and enantioselectivity of nucleophilic attack.[5][6] The preparation of well-defined (π-allyl)palladium complexes with these chiral ligands is a crucial first step in studying their catalytic behavior and developing novel asymmetric methodologies.

This guide details the synthesis of a cationic (π-allyl)palladium(II) complex from the readily available allylpalladium chloride dimer and (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine, followed by halide abstraction.

Reaction Scheme and Mechanism

The synthesis proceeds in two main steps: first, the reaction of the allylpalladium chloride dimer with the chiral P,N-ligand to form a neutral, chloro-bridged or monomeric chloro complex. Second, the abstraction of the chloride anion with a silver salt to generate the more catalytically active cationic complex.

Step 1: Ligand Exchange [Pd(η³-allyl)Cl]₂ + 2 (S)-Ligand → 2 [Pd(η³-allyl)((S)-Ligand)Cl]

Step 2: Halide Abstraction [Pd(η³-allyl)( (S)-Ligand)Cl] + AgPF₆ → [Pd(η³-allyl)( (S)-Ligand)]⁺PF₆⁻ + AgCl(s)

The mechanism involves the cleavage of the chloride bridges of the palladium dimer by the phosphine ligand, which is a stronger donor than the bridging chlorides. This is followed by coordination of the amine group to form the chelated complex. The subsequent addition of a halide scavenger like silver hexafluorophosphate (AgPF₆) precipitates silver chloride and leaves the desired cationic palladium complex in solution.[6][7]

Reaction_Mechanism Pd_dimer [Pd(η³-allyl)Cl]₂ Neutral_Complex [Pd(η³-allyl)(Ligand)Cl] Pd_dimer->Neutral_Complex + 2 Ligand Ligand (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine Ligand->Neutral_Complex AgPF6 AgPF₆ Cationic_Complex [Pd(η³-allyl)(Ligand)]⁺PF₆⁻ AgPF6->Cationic_Complex Neutral_Complex->Cationic_Complex + AgPF₆ AgCl AgCl (s) Neutral_Complex->AgCl + AgPF₆

Caption: Reaction pathway for the synthesis of the cationic Pd-allyl complex.

Detailed Experimental Protocol

This protocol is designed for the synthesis of the hexafluorophosphate salt of the (π-allyl)palladium-(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine complex. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use.

Materials and Reagents
ReagentFormulaM.W.PuritySupplierNotes
Allylpalladium(II) chloride dimer[Pd(η³-C₃H₅)Cl]₂365.94≥98%Strem, Sigma-AldrichAir-stable, but store under inert gas.
(S)-1-(2-(Diphenylphosphino)phenyl)ethanamineC₂₀H₂₀NP317.36≥97%Strem, Combi-BlocksCan be air-sensitive; handle under inert gas.
Silver hexafluorophosphateAgPF₆252.83≥98%Sigma-Aldrich, AcrosLight-sensitive; store in the dark.
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93≥99.8%Acros, Sigma-AldrichDry over CaH₂ and distill.
Diethyl ether, anhydrous(C₂H₅)₂O74.12≥99.7%Fisher ScientificDry over Na/benzophenone.
Celite®N/AN/AN/ASigma-AldrichFor filtration.
Equipment
  • Schlenk flasks (25 mL and 50 mL)

  • Magnetic stirrer and stir bars

  • Schlenk filtration unit (fritted glass filter)

  • Cannula for liquid transfers

  • High-vacuum line

  • NMR tubes

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Complex Formation cluster_workup Work-up and Isolation A 1. Dissolve [Pd(η³-allyl)Cl]₂ in 10 mL DCM C 3. Add Ligand solution to Pd dimer solution dropwise at 0 °C A->C B 2. Dissolve Ligand in 5 mL DCM B->C D 4. Stir at room temp. for 1 hour C->D E 5. Add solid AgPF₆ and stir for 2 hours in the dark D->E F 6. Filter through Celite to remove AgCl E->F G 7. Reduce solvent volume in vacuo F->G H 8. Precipitate with diethyl ether G->H I 9. Isolate solid by filtration, wash with ether, and dry H->I

Caption: Step-by-step experimental workflow for the synthesis.

  • Preparation of the Neutral Complex:

    • To a 50 mL Schlenk flask, add allylpalladium(II) chloride dimer (183 mg, 0.50 mmol).

    • Add a magnetic stir bar and place the flask under a positive pressure of argon.

    • Add 10 mL of anhydrous dichloromethane to dissolve the dimer, resulting in a yellow solution.

    • In a separate 25 mL Schlenk flask, dissolve (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine (317 mg, 1.00 mmol) in 5 mL of anhydrous dichloromethane.

    • Cool the palladium dimer solution to 0 °C using an ice bath.

    • Slowly add the ligand solution to the palladium solution via cannula over 5 minutes.

    • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The solution should become paler yellow.

  • Formation of the Cationic Complex:

    • To the reaction mixture, add solid silver hexafluorophosphate (253 mg, 1.00 mmol) in one portion.

    • Protect the flask from light by wrapping it in aluminum foil.

    • Stir the resulting suspension vigorously for 2 hours at room temperature. A white precipitate of silver chloride will form.

  • Isolation and Purification:

    • Prepare a Schlenk filtration unit with a pad of Celite (approx. 1 cm thick).

    • Filter the reaction mixture through the Celite pad to remove the AgCl precipitate. Wash the flask and the filter cake with an additional 5 mL of dichloromethane.

    • Combine the filtrates in a clean Schlenk flask.

    • Reduce the volume of the solvent to approximately 3-5 mL under vacuum.

    • Slowly add anhydrous diethyl ether (approx. 30 mL) to the concentrated solution while stirring to precipitate the product. A pale yellow or off-white solid should form.

    • Cool the flask to 0 °C for 30 minutes to maximize precipitation.

    • Isolate the solid product by filtration, wash with two portions of cold diethyl ether (10 mL each), and dry under high vacuum for several hours.

    • The final product is a pale yellow, air-stable solid. Typical yields are in the range of 85-95%.

Characterization of the Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complex, [Pd(η³-C₃H₅)((S)-C₂₀H₂₀NP)]⁺PF₆⁻.

TechniqueExpected Results
³¹P{¹H} NMR (162 MHz, CDCl₃)A singlet is expected in the range of δ 40-50 ppm.
¹H NMR (400 MHz, CDCl₃)Complex multiplet for the central allyl proton (H-central) around δ 5.5-6.0 ppm. Diastereotopic signals for the syn and anti protons of the allyl group (4H total) between δ 2.5-4.5 ppm. Signals corresponding to the aromatic and aliphatic protons of the chiral ligand.
¹³C{¹H} NMR (101 MHz, CDCl₃)Signal for the central allyl carbon around δ 110-115 ppm. Signals for the terminal allyl carbons around δ 60-80 ppm. Resonances for the ligand carbons.
ESI-MS (positive ion mode)Calculation for [C₂₃H₂₅NPPd]⁺: m/z = 464.08. Found: m/z = 464.1.
Specific Rotation A specific optical rotation value confirms the retention of the ligand's chirality. This should be measured at a standard concentration and wavelength (e.g., c = 1.0 in CHCl₃, at the sodium D-line).

Note: The exact chemical shifts can vary depending on the solvent and concentration. The presence of diastereomers in solution is possible and can lead to more complex NMR spectra.[8][9]

Safety and Handling

  • Palladium Compounds: While generally of low toxicity, palladium compounds should be handled with care. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Organophosphines can be toxic and may be susceptible to oxidation. Handle in a well-ventilated fume hood or glovebox.

  • Silver Salts: Silver salts are light-sensitive and can stain skin and clothing. Wear gloves and eye protection.

  • Solvents: Anhydrous solvents are flammable and should be handled with appropriate precautions. Dichloromethane is a suspected carcinogen.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure reagents are pure and dry. Increase reaction time.
Loss of product during work-up.Ensure complete precipitation by adding sufficient anti-solvent and cooling.
Oily Product Incomplete drying or presence of solvent.Dry the product under high vacuum for an extended period. Triturate with pentane to induce solidification.
Broad NMR Signals Paramagnetic impurities or dynamic exchange.Ensure all silver salts are completely removed by filtration. Variable temperature NMR may be required to study dynamic processes.
Inconsistent Characterization Presence of residual starting materials or byproducts.Re-precipitate the product from DCM/ether. Check the purity of the starting ligand.

Applications in Asymmetric Catalysis

The synthesized chiral Pd-allyl complex is an excellent pre-catalyst for a variety of asymmetric transformations. Its primary application is in Asymmetric Allylic Alkylation (AAA) , where it can catalyze the reaction of various nucleophiles with allylic electrophiles to generate chiral products with high enantioselectivity.[1][10] The well-defined nature of this complex allows for more controlled and reproducible catalytic studies compared to in-situ generated catalysts.

References

  • Caddick, S., & Cloke, F. G. N. (2004). Synthesis of Chiral (Diaminocarbene)Pd(allyl)Cl Complexes. Organometallics, 23(13), 3076–3079. [Link]

  • Ghinato, S., et al. (2007). Synthesis and Characterization of Palladium(II) π-Allyl Complexes with Chiral Phosphinocarbene Ligands. Kinetics and Mechanism of Allylic Amination. Organometallics, 26(15), 3776–3785. [Link]

  • Aman, A. (n.d.). NMR Study of Allylpalladium Complexes. Scribd. [Link]

  • Al-Masum, M., & Al-Aseer, M. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 16(1), 885–923. [Link]

  • Lee, W.-Y., et al. (2002). Synthesis and Characterization of Allyl(β-ketoiminato)palladium(II) Complexes: New Precursors for Chemical. Organometallics, 21(11), 2200–2205. [Link]

  • Pop, A., et al. (n.d.). Asymmetrical dimeric - Allyl - Palladium complexes 1. Data from 1H-NMR spectra. ResearchGate. [Link]

  • Gunanathan, C., & Milstein, D. (2011). Chiral palladium pincer complexes for asymmetric catalytic reactions. Organic & Biomolecular Chemistry, 9(18), 6113. [Link]

  • Al-Masum, M., & Al-Aseer, M. (1986). Synthesis and stereochemical studies of η3-allyl palladium(II) complexes containing a chiral chelating ligand. Journal of the Chemical Society, Dalton Transactions, (1), 51–55. [Link]

  • Trost, B. M., & Crawley, M. L. (2012). Ion-paired chiral ligands for asymmetric palladium catalysis. Nature, 484(7395), 514–517. [Link]

  • Pfaltz, A., et al. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 97(22), 11854–11857. [Link]

  • Papafilippou, A., et al. (2023). Synthesis, Characterization and Photophysical Properties of Mixed Ligand (η3-Allyl)palladium(II) Complexes with N,N'Aromatic Diimines. Inorganics, 11(11), 447. [Link]

  • Pregosin, P. S., et al. (2002). Effect of chloride ions on allylic diphosphine palladium (II) complexes: NMR characteristics and chemical reactivity. Comptes Rendus Chimie, 5(4), 237–246. [Link]

  • Al-Masum, M., & Al-Aseer, M. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PMC. [Link]

  • Caddick, S., & Cloke, F. G. N. (2004). Correction to Synthesis of Chiral (Diaminocarbene)Pd(allyl)Cl Complexes. Organometallics, 23(19), 4564. [Link]

  • Kumar, A., & Kumar, V. (2018). Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation/ Asymmetric Tsuji-Trost Reaction: A Review. ResearchGate. [Link]

  • Pregosin, P. S., et al. (2004). Allylpalladium(II) Complexes with Aminophosphane Ligands: Solution Behaviour and X‐ray Structure of cis‐[Pd(η3‐CH2CHCHPh){(R)‐(S)‐(Ph2P)C(Ph)C(H)(NMe2)}]PF6. Helvetica Chimica Acta, 87(7), 1789–1801. [Link]

  • Science of Synthesis. (n.d.). Product Subclass 2: Palladium–Allyl Complexes. Thieme. [Link]

  • Mirica, L. M., et al. (2021). Allylic Amination of Pd(II)-Allyl Complexes via High-Valent Pd Intermediates. Journal of the American Chemical Society, 143(9), 3612–3623. [Link]

Sources

Application Note: Asymmetric Transfer Hydrogenation (ATH) of Ketones using Chiral Phosphine-Amines

Author: BenchChem Technical Support Team. Date: March 2026

Precision Control in Chiral Alcohol Synthesis: From Mechanistic Insight to Industrial Protocol

Introduction & Rationale

Context: The enantioselective reduction of ketones to chiral alcohols is a pivotal transformation in the synthesis of pharmaceutical intermediates (APIs). While high-pressure asymmetric hydrogenation (AH) using molecular


 is effective, it requires specialized autoclaves and safety infrastructure.

The Solution: Asymmetric Transfer Hydrogenation (ATH) utilizes liquid hydrogen donors (isopropanol or formic acid) under mild conditions. While chiral diamine ligands (e.g., TsDPEN) are well-known, Chiral Phosphine-Amine (P-N) ligands represent a superior class for challenging substrates.

Why P-N Ligands?

  • Electronic Modularity: The soft phosphorus atom allows for fine-tuning of the metal center's electron density (increasing hydridic character), while the hard nitrogen anchors the chirality and facilitates the bifunctional mechanism.

  • Steric Tuning: Bulky substituents on the phosphorus (e.g., P-tBu, P-Ph) can be adjusted independently of the amine backbone to maximize enantioselectivity (ee).

  • Substrate Scope: P-N ligands often outperform diamines in the reduction of sterically hindered or electron-deficient ketones.

Mechanistic Principles: Metal-Ligand Bifunctional Catalysis[1]

The efficiency of P-N ligand systems (such as Morris-type Ru or Fe complexes) relies on the Metal-Ligand Bifunctional Mechanism . Unlike classical hydrogenation where the substrate binds to the metal, ATH operates via an outer-sphere transition state.[1]

The Catalytic Cycle[1][3]
  • Activation: The pre-catalyst (usually a metal-halide) is deprotonated by a base to form a neutral 16-electron amido species.

  • Dehydrogenation: The amido species accepts H-H from the donor (isopropanol), forming the active 18-electron amine-hydride species.

  • Enantio-discrimination: The ketone approaches the catalyst.[2] The metal-hydride (

    
    ) and the amine-proton (
    
    
    
    ) simultaneously transfer to the
    
    
    bond via a six-membered pericyclic transition state.
  • Product Release: The chiral alcohol is released, regenerating the amido species.

ATH_Mechanism PreCat Pre-Catalyst [Ru-Cl(P-NH)] Amido 16e- Amido Species [Ru-N] (Active) PreCat->Amido Base Activation (-HCl) Hydride 18e- Amine-Hydride [Ru-H / N-H] Amido->Hydride + Isopropanol (H-Donor) TS Supramolecular TS (Outer Sphere Transfer) Hydride->TS + Ketone Substrate TS->Amido Regeneration (- Acetone) Product Chiral Alcohol (>99% ee) TS->Product Product Release

Figure 1: The Metal-Ligand Bifunctional Cycle.[3][4] Note the concerted transfer of proton and hydride, avoiding direct metal-substrate coordination.

Critical Parameters: Hydrogen Source Selection

Choosing the correct hydrogen donor is critical for thermodynamics and process safety.

ParameterIsopropanol (IPA)Formic Acid / TEAF
Thermodynamics Reversible (Equilibrium driven). Requires dilute conditions or acetone removal.Irreversible (Gas evolution:

). Drives reaction to completion.
By-product Acetone (Competes for catalyst).

(Gas) + Amine salt.
Base Requirement Catalytic base (KOtBu/KOH) required for activation.Stoichiometric base (Triethylamine) often used as solvent mix (TEAF).
Safety Flammable solvent, but low pressure.

generation requires venting; Formic acid is corrosive.
Best For Initial screening, robust substrates.Difficult substrates, high conversion requirements.

Standard Operating Procedure (SOP)

Protocol Focus: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives using a Ru(II)-P-N Catalyst (e.g., RuCl(p-cymene)(P-N)).

Materials & Preparation[1][5][6]
  • Catalyst: [RuCl(p-cymene)(S,S-Ph-P-N)] (1 mol% loading standard).

  • Substrate: Acetophenone (1.0 equiv).

  • Solvent/Donor: Isopropanol (degassed, anhydrous).

  • Base: Potassium tert-butoxide (KOtBu) (0.5 - 2.0 mol% relative to substrate; typically 2-5 equiv relative to catalyst).

Experimental Workflow

Protocol_Workflow Step1 1. Inert Setup Flame-dry Schlenk flask Argon/N2 atmosphere Step2 2. Catalyst Mix Add Catalyst + IPA Add Base (Activation) Step1->Step2 Step3 3. Reaction Add Ketone Stir 25-40°C Step2->Step3 Step4 4. Quench Add dilute HCl or Silica plug Step3->Step4 Step5 5. Analysis Chiral GC/HPLC Determine %ee Step4->Step5

Figure 2: Step-by-step bench workflow for ATH.

Detailed Steps
  • Catalyst Activation (The "Orange to Purple" Shift):

    • In a glovebox or under Argon, charge a Schlenk flask with the Ru-P-N pre-catalyst (0.01 mmol) and anhydrous isopropanol (2 mL).

    • Add KOtBu (0.02 mmol). Stir for 5-10 minutes.

    • Observation: The solution typically shifts color (e.g., orange to deep purple/red), indicating the formation of the active 16e- amido species.

  • Substrate Addition:

    • Dissolve the ketone (1.0 mmol) in isopropanol (3 mL).

    • Add the ketone solution to the catalyst mixture.

    • Note: Total concentration is typically 0.1M to 0.5M. Higher dilution favors forward reaction in IPA (equilibrium shift).

  • Reaction Monitoring:

    • Stir at room temperature (20-25°C). For bulky substrates, heat to 40-60°C.

    • Monitor by TLC or GC. Reaction times vary from 30 mins to 12 hours.

  • Workup:

    • Quench by filtering through a short pad of silica gel (removes metal) or adding 1N HCl.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash chromatography is usually sufficient, though many ATH reactions yield pure product >95% requiring only solvent removal.

Analytical Methods & Quality Control

To validate the protocol, you must quantify both conversion and enantiomeric excess (ee).

  • Conversion:

    
     NMR (Integration of CH-OH peak vs. starting material).
    
  • Enantiomeric Excess: Chiral GC or HPLC.

    • Standard Column: Chiralcel OD-H or AD-H (HPLC); Beta-DEX or Chirasil-DEX (GC).

    • Racemic Standard: Always run a racemic reduction (using

      
      ) first to establish retention times for both enantiomers.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Equilibrium limitation (IPA).Switch to Formic Acid/TEAF (irreversible). Increase dilution in IPA.
Catalyst Deactivation Oxygen poisoning or wet solvent.Ensure strict Argon/N2 technique. P-N ligands are air-sensitive in solution.
Low Enantioselectivity High Temperature ("Racemization").Lower temperature to 0°C. Check background reaction (is base catalyzing non-chiral reduction?).
Induction Period Slow activation of pre-catalyst.Pre-mix catalyst and base for 15 mins before adding ketone.

References

  • Morris, R. H. (2015).[3][2] Exploiting Metal–Ligand Bifunctional Reactions in the Design of Iron Asymmetric Hydrogenation Catalysts. Accounts of Chemical Research.[3][2] Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][5] Accounts of Chemical Research.[3][2] Link

  • Zuo, W., et al. (2014).[3][2] Iron Catalysts Containing Amine(imine)diphosphine P-NH-N-P Ligands Catalyze both the Asymmetric Hydrogenation and Asymmetric Transfer Hydrogenation of Ketones.[3] Organometallics.[3][2] Link

  • Wills, M., et al. (2006).[6] Asymmetric transfer hydrogenation of ketones using ruthenium(II) and rhodium(III) catalysts.[6] Tetrahedron.[6] Link[6]

Sources

Procedure for N-aryl imine hydrogenation with iridium P,N catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Pressure Asymmetric Hydrogenation of N-Aryl Imines using Iridium P,N Catalysts

Executive Summary

This application note details the protocol for the asymmetric hydrogenation of


-aryl imines to yield chiral amines using cationic Iridium(I) complexes bearing P,N-ligands (specifically the Pfaltz-type PHOX ligands). Unlike Rhodium or Ruthenium systems that often require a coordinating functional group near the double bond, Iridium-P,N catalysts are uniquely capable of hydrogenating unfunctionalized 

bonds with high enantioselectivity. This protocol focuses on the critical role of the non-coordinating counterion (BArF) and provides a robust method for synthesizing chiral amine building blocks essential in drug development.

Core Principles & Catalyst Selection

The Catalyst System: Ir-PHOX

The gold standard for this transformation is the cationic iridium complex derived from chiral phosphinooxazoline (PHOX) ligands.

  • Ligand Role: The P,N-ligand creates a rigid chiral pocket. The trans-influence of the phosphorus atom makes the coordination site trans to it more labile, directing substrate coordination and hydride transfer.

  • Metal Center: Iridium cycles between Ir(I) and Ir(III) oxidation states.[1] The active species is a cationic Ir(III) dihydride.

  • Counterion Importance: The choice of counterion is the single most critical variable. Traditional anions like

    
     or 
    
    
    
    can coordinate to the metal, deactivating the catalyst. The bulky, non-coordinating anion tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) is required to maintain the "naked" cationic nature of the iridium center, allowing for high turnover frequencies (TOF).
Mechanistic Insight

The reaction proceeds via an Ir(III)/Ir(V) or Ir(I)/Ir(III) cycle depending on the specific pathway debated, but the widely accepted model for PHOX systems involves:

  • Oxidative Addition:

    
     adds to the Ir(I) precursor.
    
  • Coordination: The imine coordinates to the vacant site generated by the labile cod (1,5-cyclooctadiene) ligand displacement.

  • Migratory Insertion: The hydride transfers to the imine carbon (enantio-determining step).

  • Reductive Elimination/Release: The amine product is released, regenerating the catalyst.[2]

Visualization: Catalytic Cycle & Workflow

Figure 1: Catalytic Cycle of Ir-PHOX Imine Hydrogenation

Ir_Catalytic_Cycle Precursor Ir(I) Precursor [Ir(P,N)(cod)]+ Active Active Species [Ir(P,N)(Solv)2]+ Precursor->Active - cod + Solvent Dihydride Ir(III) Dihydride [Ir(H)2(P,N)(Solv)]+ Active->Dihydride + H2 Coordination Imine Coordination [Ir(H)2(P,N)(Imine)]+ Dihydride->Coordination + Substrate Insertion Migratory Insertion (Enantio-determining) Coordination->Insertion Hydride Transfer Insertion->Active Release Product ProductRel Product Release + Amine Insertion->ProductRel

Caption: Simplified catalytic cycle showing the activation of the Ir(I) precursor to the active Ir(III) dihydride species.

Figure 2: Experimental Workflow

Workflow Step1 1. Catalyst Prep Mix [Ir(cod)Cl]2 + Ligand + NaBArF in DCM Step3 3. Loading Combine Catalyst (1 mol%) & Substrate in Autoclave Step1->Step3 Step2 2. Substrate Prep Dissolve Imine in DCM (0.5 - 1.0 M) Step2->Step3 Step4 4. Pressurization Purge 3x H2 Pressurize to 50 bar Step3->Step4 Step5 5. Workup Vent, Evaporate, Flash Chromatography Step4->Step5

Caption: Step-by-step workflow for the high-pressure hydrogenation protocol.

Detailed Experimental Protocol

Safety Warning: Hydrogen gas at 50 bar presents a significant explosion hazard. Ensure the autoclave is rated for these pressures. Work in a well-ventilated fume hood. Iridium salts are toxic.

Materials
  • Precursor:

    
     (Strem or Sigma).
    
  • Ligand: (S)-PHOX (or specific derivative like ThrePHOX based on screening).

  • Anion Source: NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Substrate:

    
    -aryl imine (Ensure high purity; trace aldehyde poisons the catalyst).
    
Catalyst Complexation (In-situ Method)

While isolated complexes are stable, in-situ generation is common for screening.

  • In a glovebox (or under Ar Schlenk line), weigh

    
     (0.5 equiv relative to ligand) and the Chiral P,N-Ligand (1.0 equiv) into a vial.
    
  • Add anhydrous DCM to dissolve. Stir for 15-30 minutes at RT. Solution turns deep red/orange.

  • Add NaBArF (1.2 equiv). Stir for another 30 minutes.

  • Filter the solution through a syringe filter (PTFE, 0.45 µm) under inert atmosphere to remove NaCl.

  • Result: A bright orange solution of

    
    .
    
Hydrogenation Procedure
  • Preparation: Place the Imine substrate (1.0 mmol) in a glass liner fitting the autoclave.

  • Catalyst Addition: Add the catalyst solution (prepared above) to the liner.

    • Standard Loading: 1.0 mol% (0.01 mmol).

    • Concentration: Adjust total DCM volume to achieve 0.5 M to 1.0 M substrate concentration.

  • Pressurization:

    • Seal the autoclave.

    • Purge: Pressurize to 10 bar

      
       and release (repeat 3 times) to remove 
      
      
      
      .
    • Fill: Pressurize to 50 bar (725 psi)

      
      .
      
  • Reaction: Stir magnetically at Room Temperature (25°C) for 2-12 hours.

    • Note: Some sterically hindered substrates may require 50°C.

  • Workup:

    • Slowly vent the hydrogen gas.

    • Transfer the solution to a round-bottom flask.

    • Remove solvent in vacuo.

    • Purify via flash column chromatography (typically Silica gel; Hexane/EtOAc).

Optimization & Troubleshooting

Use the table below to diagnose reaction failures.

IssueProbable CauseCorrective Action
No Conversion Catalyst PoisoningEnsure Imine is free of parent aldehyde/ketone. Redistill substrate.
Oxygen contaminationVerify glovebox atmosphere (<1 ppm O2) and solvent degassing.
Low Conversion (<50%) Low H2 PressureIncrease pressure to 100 bar.
Steric HindranceIncrease temperature to 40-50°C.
Catalyst DeactivationSwitch solvent to Toluene or Trifluorotoluene.
Low Enantioselectivity Wrong Ligand ClassScreen NeoPHOX or ThrePHOX variants.
Temperature too highLower temperature to 0°C (reaction will be slower).
Counterion EffectEnsure BArF is used; PF6 often yields lower ee.

Substrate Scope & Limitations

  • Excellent Substrates: Acyclic

    
    -aryl imines derived from acetophenone (methyl ketones). ee values typically >95%.[3]
    
  • Challenging Substrates:

    • Dialkyl imines: Often require specific "MaxPHOX" ligands or additives.

    • Ortho-substituted aryls: Steric clash can lower yield; requires higher pressure.

  • Functional Group Tolerance: High.[4] Esters, halides, and ethers are well tolerated. Avoid nitriles or free amines that strongly coordinate Ir.

References

  • Pfaltz, A. et al. (2004). Iridium-Catalyzed Asymmetric Hydrogenation of Imines. Chemical Reviews.

  • Schnider, P., Pfaltz, A. (1997). Enantioselective Hydrogenation of Imines with Chiral (Phosphanodihydrooxazole)iridium Catalysts. Chemistry - A European Journal.

  • Baeza, A., Pfaltz, A. (2010).[5] Iridium-Catalyzed Asymmetric Hydrogenation of Imines. Chemistry - A European Journal.

  • Hopmann, K. H., Bayer, A. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines. Organometallics.

  • Verdaguer, X. et al. (2018).[4][6] Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society.

Sources

Handling air-sensitive phosphine-amine ligands in the glovebox

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Inert Atmosphere Handling of Air-Sensitive Phosphine-Amine Ligands

Abstract

Phosphine-amine ligands (e.g., Buchwald-type dialkylbiarylphosphines, P,N-bidentate ligands) are the workhorses of modern Pd-catalyzed cross-coupling.[1] However, their utility is frequently compromised by invisible degradation pathways. While many commercial ligands are sold as "air-stable" solids, their solution-phase integrity and long-term solid-state stability require rigorous exclusion of oxygen and moisture. This guide details the protocols for handling these ligands within a glovebox, focusing on the two primary failure modes: oxidative degradation of the phosphine and hydrolytic/carbamate instability of the amine.

Part 1: The Chemistry of Degradation

To handle these ligands effectively, one must understand the "why." A blind protocol is a point of failure; a mechanistic understanding is a safety net.

Phosphine Oxidation (The Oxygen Problem)

Electron-rich phosphines (alkyl-substituted) are significantly more nucleophilic than their aryl counterparts, making them prone to oxidation even in "low" oxygen environments. The reaction with triplet oxygen (


) forms phosphine oxides (

).
  • Mechanism: The oxidation is often radical-chain mediated or catalyzed by trace metals.

  • Impact: Phosphine oxides are generally poor ligands for Pd(0). They do not promote the oxidative addition step effectively, leading to "dead" catalytic cycles.

Amine Sensitivity (The Moisture/CO₂ Problem)

The "amine" component adds a secondary layer of sensitivity often ignored.

  • Hygroscopicity: Primary and secondary amines attract moisture. Water in the glovebox can deactivate water-sensitive precatalysts (e.g., Pd-hydrides).

  • Carbamate Formation: In the presence of adventitious

    
    , amines can reversibly form carbamates. While often reversible upon heating, this alters the stoichiometry and solubility of the ligand during preparation.
    
Visualization of Failure Modes

The following diagram illustrates the degradation pathways that necessitate the use of a glovebox.

LigandDegradation Ligand Active Phosphine-Amine (R2P-Linker-NR'2) Oxide Phosphine Oxide (O=P-N) Ligand->Oxide Oxidation (Irreversible) Hydrate Hydrated Amine (H-bonding) Ligand->Hydrate Hygroscopy Carbamate Ammonium Carbamate (Solid Precipitate) Ligand->Carbamate + CO2 (Reversible) O2 Oxygen (O2) O2->Oxide H2O Moisture (H2O) H2O->Hydrate CO2 Carbon Dioxide (CO2) CO2->Carbamate DeadCat Catalyst Deactivation (No Cross-Coupling) Oxide->DeadCat Fails to reduce Pd(II) Carbamate->DeadCat Stoichiometry Error

Figure 1: Degradation pathways of Phosphine-Amine ligands. Note that Phosphine oxidation is typically irreversible, while amine interactions are often reversible but disruptive.

Part 2: Glovebox Environment Preparation

Before opening the ligand bottle, the environment must be validated. A "green" sensor light is insufficient for sensitive catalysis.

ParameterSpecificationValidation Method
Oxygen (

)

Commercial electrochemical sensor. Secondary Check: Diethylzinc vapor test (fumes = bad).
Moisture (

)


sensor. Secondary Check: TiCp

Cl

(turns from red to yellow/colorless if wet).
Atmosphere Nitrogen (

) or Argon (Ar)
Argon is preferred for weighing light powders due to higher density, reducing static lift.
Static Control CRITICAL Anti-static gun (Polonium-210 or Piezoelectric) MUST be present.

Expert Insight: Do not store amine-rich ligands near the catalyst regeneration exhaust. Amines can irreversibly bind to the copper catalyst beds used in glovebox scrubbers, reducing the scrubber's lifetime [1].

Part 3: Protocol - Weighing and Handling

The Challenge: Phosphine-amine ligands are often fluffy, electrostatic solids. In the dry environment of a glovebox (


 RH), static electricity is the primary cause of mass error and cross-contamination.
Step-by-Step Weighing Protocol
  • Equilibration: Bring the sealed ligand bottle into the antechamber. Cycle (Vacuum/Refill) at least 3 times.[2] If the ligand is very fine, use a "slow-refill" setting to prevent the pressure change from blowing the powder out of a loose cap.

  • Static Neutralization (Mandatory):

    • Point the Anti-Static Gun at the weighing boat and the spatula for 5 seconds before touching the ligand.

    • Why? This neutralizes surface charges that cause the powder to "jump" or cling to the spatula, ensuring the mass you weigh is the mass that enters the reaction [2].

  • Vessel Selection:

    • Avoid: Plastic weighing boats (high static retention).

    • Use: Glass weighing boats, aluminum foil, or weigh directly into the tared reaction vial.

  • The "Taring Trap":

    • If using Argon, be aware of buoyancy effects on large volumetric flasks, though for mg-scale ligand weighing, static is the dominant error source.

  • Transfer:

    • Use a glass funnel for transfer into narrow-neck vials.

    • Do not use Kimwipes to wipe the spatula inside the box; the fibers generate massive static charges.

Part 4: Solution Preparation & Storage

Solid ligands are kinetically stable; solvated ligands are thermodynamically vulnerable.

Solvent Selection

Solvents must be degassed and dried. Sparging with


 is insufficient for glovebox storage; freeze-pump-thaw or column purification (e.g., Grubbs type) is required.
SolventStability RatingNotes
Toluene ⭐⭐⭐⭐⭐ (Best)Non-polar, does not coordinate to P/N. Low water solubility. Best for stock solutions.
THF ⭐⭐⭐Hygroscopic. Can form peroxides which rapidly oxidize phosphines. Use only if freshly inhibited/dried.
DCM ⭐⭐Avoid for long-term storage. Can react with nucleophilic phosphines (quaternization) over time.
Storage Protocol
  • Stock Solutions: If weighing

    
    , prepare a stock solution in Toluene.
    
  • Container: Use a vial with a PTFE-lined screw cap .

    • Warning: Do not use simple snap-caps or Parafilm inside a glovebox. Parafilm is permeable to organic vapors and will dissolve, contaminating the ligand.

  • The "Cold Well" Technique: Store sensitive stock solutions in the glovebox freezer (

    
    ). This slows oxidation kinetics significantly.
    

Part 5: Quality Control (Self-Validating System)

How do you know your ligand is still good? You must validate before committing expensive Pd precursors or complex substrates.

The NMR Check

This is the gold standard for phosphine integrity.

Workflow:

  • Take

    
     of ligand stock solution.
    
  • Add to an NMR tube with

    
     (dried over sieves).
    
  • Cap with a tight septum or screw cap inside the box.

  • Run non-decoupled or proton-decoupled

    
     NMR.
    

Interpretation:

  • Active Ligand (

    
    ):  Sharp singlet (or doublet if F/coupling present). Typically shifts between 
    
    
    
    ppm and
    
    
    ppm depending on the ligand (e.g., XPhos
    
    
    to
    
    
    range).
  • Oxidized Ligand (

    
    ):  Sharp singlet shifted downfield  (more positive) by 30–50 ppm relative to the parent peak [3].
    
  • Hydrolysis (P-N cleavage): Appearance of new peaks, often accompanied by

    
     signals near 0 ppm if totally degraded.
    
Visualizing the Workflow

Workflow Start Start: Solid Ligand Static Static Neutralization (Ionizer/Gun) Start->Static Weigh Weigh into Glass (Avoid Plastic) Static->Weigh Solvent Dissolve in Toluene (Anhydrous) Weigh->Solvent Check QC Check needed? Solvent->Check NMR 31P NMR Analysis (C6D6) Check->NMR Critical/Old Batch Use Proceed to Catalysis Check->Use Routine Use Decision Shift = P(III)? NMR->Decision Decision->Use Yes Discard Discard (Oxidized) Decision->Discard No (P=O observed)

Figure 2: Operational workflow for handling and validating phosphine ligands.

References

  • University of Wisconsin-Madison, Department of Chemistry. Glovebox Use: Standard Operating Procedures (Section 5.21). Retrieved from [Link] (General reference for catalyst bed sensitivity to amines).

  • Mettler Toledo.[3] Electrostatic Charges and their Effects on Weighing.[3][4][5] Retrieved from [Link]

  • Szewczyk, J., Linehan, K., & Quin, L. D. (1988).[6] A Linear Correlation Between the P-31 NMR Shifts of Cyclic Phosphines and the O-17 Shifts of the Corresponding Phosphine Oxides. Phosphorus and Sulfur and the Related Elements, 37(1-2), 35-40. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine

Executive Summary

(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS: 913196-43-7) is a bifunctional P,N-ligand essential for asymmetric hydrogenation and transition-metal catalysis. Its structural integrity relies on the phosphorus atom remaining in the P(III) oxidation state.

The Critical Failure Mode: Atmospheric oxygen rapidly attacks the lone pair of the phosphorus atom, converting the active phosphine (


) into the catalytically inert phosphine oxide (

). This oxidation destroys the ligand's soft-donor capability, leading to catalyst deactivation, poor enantioselectivity, and reaction failure.

This guide provides a self-validating system for storage, diagnostics, and remediation.

Module 1: Diagnostics – Is My Ligand Oxidized?

Before using valuable metal precursors, you must validate the ligand's purity. Visual inspection is insufficient; oxidized ligand often looks identical (white solid) to the pure compound.

The Gold Standard:

P NMR Spectroscopy

Proton (


H) NMR is often too crowded to detect small amounts of oxidation. Phosphorus (

P) NMR is the only definitive diagnostic tool.
SpeciesOxidation StateChemical Shift (

ppm)
Coordination Ability
Active Ligand P(III)-20 to -5 ppm (Singlet)Excellent (Soft Donor)
Oxidized Impurity P(V)+25 to +45 ppm (Singlet)Poor (Hard Donor)

Note: Chemical shifts are referenced to 85%


 (0 ppm). The exact shift depends on solvent and concentration, but the difference  (

ppm) is constant.
Visualizing the Oxidation Pathway

The following diagram illustrates the chemical transformation and the diagnostic shift.

OxidationPathway Ligand Active Ligand (P-III) Shift: -15 ppm Oxide Ligand Oxide (P-V) Shift: +32 ppm Ligand->Oxide Oxidation (Fast in Solution) Metal Metal Center (Pd, Ir, Rh) Ligand->Metal Coordination Oxygen O2 (Atmospheric) Oxygen->Oxide Oxide->Metal Weak/No Binding DeadCat Inactive Complex (No Reaction) Oxide->DeadCat Failure Catalysis Active Catalyst (High ee%) Metal->Catalysis Success

Figure 1: The oxidation pathway showing the conversion of the active P(III) species to the inert P(V) oxide and its impact on catalysis.

Module 2: Storage Protocols

The rate of oxidation is diffusion-controlled. In the solid state, the crystal lattice protects the internal molecules. In solution, dissolved oxygen reacts with the phosphine within minutes.

Protocol A: Long-Term Storage (>1 Month)
  • Environment: Nitrogen or Argon-filled Glovebox (

    
     < 0.5 ppm).
    
  • Container: Tightly sealed vial with a PTFE-lined cap, placed inside a secondary jar containing activated desiccant.

  • Temperature: -20°C (Freezer inside glovebox is ideal; if not, remove from glovebox only after double-sealing and store in external freezer).

Protocol B: Short-Term Handling (Benchtop)

If a glovebox is unavailable, you must use Schlenk techniques.

  • Evacuate: Cycle the storage vessel 3x (Vacuum/Argon) before opening.

  • Transfer: Use a "solid addition funnel" or transfer under a cone of rapid Argon flow.

  • Solvents: NEVER dissolve the ligand in non-degassed solvents. Sparge solvents with Argon for at least 30 minutes or use freeze-pump-thaw cycling.

Storage Decision Matrix

StorageLogic Start Ligand Storage Needs Duration Storage Duration? Start->Duration LongTerm > 1 Week Duration->LongTerm ShortTerm < 1 Week Duration->ShortTerm Form Physical State? Solid Solid Form->Solid Solution Solution Form->Solution Action1 GLOVEBOX REQUIRED Store at -20°C LongTerm->Action1 ShortTerm->Form Action2 Schlenk Line OK Purge Headspace Solid->Action2 Action3 EVAPORATE IMMEDIATELY Do not store in solution Solution->Action3

Figure 2: Decision matrix for determining the appropriate storage method based on duration and physical state.

Module 3: Advanced Protection (Borane Adducts)

If you lack glovebox facilities, you can chemically protect the phosphine using Borane (


). The 

binds to the phosphorus lone pair, rendering it air-stable.

Synthesis of Protected Ligand:

  • Dissolve ligand in dry THF.

  • Add 1.1 eq of

    
     or 
    
    
    
    at 0°C.
  • Stir 1-2 hours. The P-B bond forms (

    
    P NMR shifts to broad multiplet at +10 to +30 ppm).
    
  • Remove solvent. The resulting solid is air-stable and can be stored on a benchtop.

Deprotection (Just before Catalysis): The borane must be removed to reactivate the ligand.

  • Reagent: DABCO (1,4-diazabicyclo[2.2.2]octane) or Diethylamine.

  • Procedure: Heat the protected ligand with 3 eq. DABCO in Toluene or THF at 40-60°C for 2-4 hours. The DABCO sequesters the

    
    , regenerating the free P(III) ligand.
    
Module 4: Remediation (Troubleshooting)

Issue: "I ran a


P NMR and my ligand is 40% oxidized (Peak at +30 ppm)."
Solution:  Do not discard. You can reduce the oxide back to the phosphine using Trichlorosilane (

).[1][2]
Reduction Protocol

WARNING: Trichlorosilane is corrosive and volatile. Perform in a fume hood.

  • Setup: Place oxidized ligand (1.0 eq) in a Schlenk flask under Argon.

  • Solvent: Dissolve in dry Toluene (0.1 M concentration).

  • Addition: Add Triethylamine (

    
    , 5.0 eq) followed by Trichlorosilane (
    
    
    
    , 3.0 eq) slowly at 0°C.
  • Reaction: Heat to reflux (110°C) for 4–12 hours.

  • Workup: Cool to RT. Carefully quench with degassed NaOH (1M) (Exothermic!). Extract with degassed Dichloromethane (DCM).

  • Validation: Dry organic layer, evaporate, and check

    
    P NMR. The peak at +30 ppm should disappear, replaced by the signal at -15 ppm.
    
Frequently Asked Questions (FAQ)

Q1: The ligand has turned from white to a yellowish sticky solid. Is it ruined?

  • A: Color change often indicates amine oxidation or trace solvent impurities, but "stickiness" suggests the absorption of moisture (the amine is hygroscopic). Run a

    
    P NMR. If the P-signal is clean, you can recrystallize the ligand from Ethanol/Hexane to remove the yellow impurity.
    

Q2: Can I store the ligand as an HCl salt?

  • A: Yes. Protonating the amine (

    
    ) with HCl makes the solid more crystalline and robust. However, this does not  protect the phosphorus from oxidation. You still need an inert atmosphere.[3] The HCl must be neutralized (with 
    
    
    
    ) before using the ligand in catalysis.

Q3: Why did my reaction fail even though I degassed the solvent?

  • A: Did you degas the base? Many coupling reactions use bases like

    
     or 
    
    
    
    . These hygroscopic solids adsorb significant amounts of water and oxygen. Dry your bases under vacuum at 100°C overnight before use.
References
  • Imamoto, T. (2014). Synthesis and applications of high-performance P-chiral phosphine ligands. The Chemical Record.

  • Hoge, G. (2004).[4] Synthesis of P-Chiral Phosphines via Phosphine-Borane Intermediates. Journal of the American Chemical Society.

  • Keglevich, G. (2016). Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. Inorganics.

  • Strem Chemicals. (2025). Product Safety & Handling: Air Sensitive Ligands.

  • Sigma-Aldrich. (2025). Product Specification: (S)-1-(2-(Diphenylphosphino)phenyl)ethylamine.

Sources

Improving enantiomeric excess (ee) in Pd-catalyzed allylic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pd-Catalyzed Allylic Substitution Ticket ID: #Pd-AAA-EE-Optimization Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Software" and "Hardware" of Enantioselection

Welcome to the Technical Support Center for Asymmetric Allylic Alkylation (AAA). You are likely experiencing "system errors" in the form of low enantiomeric excess (ee). In Pd-catalyzed allylic substitution (Tsuji-Trost reaction), high ee is not merely a function of the chiral ligand; it is the output of a synchronized system involving the Hardware (Ligand/Metal architecture) and the Software (Solvent/Ion-pairing/Additives).

This guide treats your reaction as a diagnostic workflow. We do not guess; we isolate variables.

Module 1: The Diagnostic Logic (Mechanism & Failure Points)

Before troubleshooting, you must visualize where the "data corruption" (loss of chiral information) occurs.

The Critical Path:

  • Oxidative Addition: Pd(0) engages the substrate.[1] Stereochemical outcome: Inversion.[2]

  • 
    -Allyl Intermediates:  The system enters a "RAM" state where the 
    
    
    
    -allyl complex can isomerize.
    • Risk:[3] If this equilibration is slower than the nucleophilic attack, the system retains "Memory" of the starting material's chirality (Memory Effect), bypassing the ligand's chiral instruction.

  • Nucleophilic Attack:

    • Soft Nucleophiles (e.g., Malonates): Outer-sphere attack.[2][4] Stereochemical outcome: Inversion (Net Retention).[4]

    • Hard Nucleophiles (e.g., Organozincs): Inner-sphere attack. Stereochemical outcome: Retention (Net Inversion).[2][4]

Visualizing the Failure Points

The following diagram maps the decision logic for troubleshooting low ee.

TroubleshootingFlow Start ISSUE: Low Enantiomeric Excess (ee) CheckNu Step 1: Identify Nucleophile Type Start->CheckNu SoftNu Soft Nucleophile (Malonates, Amines, Phenols) CheckNu->SoftNu Outer Sphere HardNu Hard Nucleophile (Grignards, Organozincs) CheckNu->HardNu Inner Sphere SubstrateType Step 2: Substrate Geometry SoftNu->SubstrateType Linear Linear/Symmetrical (e.g., 1,3-diphenylallyl acetate) SubstrateType->Linear Branched Branched/Racemic (e.g., cyclohexenyl acetate) SubstrateType->Branched LigandCheck Step 3: Ligand Architecture Linear->LigandCheck MemoryCheck Step 4: Check Memory Effect Branched->MemoryCheck Trost Trost Ligands (C2-Sym) Best for Linear/Meso LigandCheck->Trost PHOX PHOX Ligands (P-N) Best for Hindered/Quaternary LigandCheck->PHOX Additives Action: Add Chloride (LiCl) or Change Solvent (DCM -> THF) MemoryCheck->Additives Accelerate Equilibration

Caption: Diagnostic logic flow for isolating the root cause of low ee in Pd-AAA. Blue nodes represent classification; Yellow nodes represent critical checkpoints.

Module 2: Troubleshooting "The Hardware" (Ligand & Substrate)

Issue 1: The "Memory Effect" (Racemic Starting Materials)

  • Symptom: You are using a racemic branched starting material. The product ee is lower than expected, or the product configuration correlates with the starting material enantiomer (retention of configuration).

  • Root Cause: The rate of nucleophilic attack (

    
    ) is faster than the rate of 
    
    
    
    -allyl isomerization (
    
    
    ). The catalyst attacks the substrate, forms a specific
    
    
    -allyl isomer, and is immediately attacked by the nucleophile before it can relax into the thermodynamically preferred chiral pocket of the ligand.
  • The Fix:

    • Add Chloride: Addition of halide ions (LiCl, tetraalkylammonium chloride) coordinates to Pd, forming a neutral species that accelerates the

      
      -
      
      
      
      -
      
      
      isomerization mechanism.
    • Lower Nucleophile Concentration: Slow down

      
       by adding the nucleophile slowly (syringe pump) to allow time for 
      
      
      
      .

Issue 2: Ligand Mismatch

  • Symptom: Consistently low ee (<50%) regardless of solvent.

  • Root Cause: The "chiral pocket" is not defined enough for the specific substrate sterics.

Substrate ClassRecommended "Hardware"Why?
Linear / Symmetrical (e.g., 1,3-diphenylallyl)Trost Ligands (DACH-phenyl)C2-symmetry creates a "wall" that forces the substrate to align specific allylic termini. Excellent for meso-desymmetrization.[5]
Hindered / Cyclic (e.g., forming quaternary centers)PHOX Ligands (Phosphinooxazolines)The electronic asymmetry (P vs. N) creates a strong trans-effect difference, directing nucleophilic attack to the position trans to Phosphorus.
Monosubstituted Feringa Phosphoramidites Monodentate ligands often offer better flexibility for smaller, less hindered substrates.

Module 3: Troubleshooting "The Software" (Solvent & Environment)

Issue 3: Ion Pairing Effects

  • Symptom: Reaction works in THF but ee drops in DCM (or vice versa).

  • Root Cause: The tightness of the Pd-Nucleophile ion pair dictates the transition state.

    • Non-Polar Solvents (DCM, Toluene): Tight ion pairs. The counterion (e.g., Na+) stays close to the nucleophile, potentially blocking the chiral trajectory.

    • Polar Solvents (DMF, DMSO, Water): Loose ion pairs. The nucleophile is "naked," allowing the ligand's steric environment to dominate the stereoselection.

Issue 4: The Background Reaction

  • Symptom: Low ee and high reaction rate.

  • Root Cause: Uncatalyzed nucleophilic substitution. If the leaving group is too labile (e.g., allylic trifluoroacetate) or the nucleophile too aggressive, the reaction proceeds without the metal, yielding racemic product.

  • The Fix:

    • Use a worse leaving group (Acetate < Carbonate < Phosphate).

    • Run a "Blank" experiment (No Pd) to quantify the background rate.

Module 4: Standard Operating Procedures (SOPs)

SOP-01: The "Memory Effect" Stress Test

Use this protocol if you suspect the starting material's chirality is influencing the product.

  • Setup: Prepare two parallel reactions.

    • Reaction A: Use (R)-enriched starting material.

    • Reaction B: Use (S)-enriched starting material.

  • Execution: Run standard Pd-AAA conditions (e.g., 2.5 mol% [Pd(

    
    -C
    
    
    
    H
    
    
    )Cl]
    
    
    , 5 mol% Ligand).
  • Analysis:

    • If Product A and Product B have identical ee and absolute configuration: No Memory Effect. (The system equilibrates fast).

    • If Product A and Product B have divergent ee or configurations: Memory Effect Active.

  • Remediation: Add 10-20 mol% LiCl or TBAT (tetrabutylammonium difluorotriphenylsilicate) to accelerate equilibration.

SOP-02: General Optimization Screen

Run this matrix for new substrates.

VariableCondition A (Standard)Condition B (Polarity Switch)Condition C (Additive)
Solvent DCM (Dichloromethane)THF or DioxaneDCM
Base BSA / KOAc (generated in situ)NaH or Cs

CO

BSA / KOAc
Additive NoneNoneZnCl

or LiCl (10 mol%)
Temp 0 °C0 °C-20 °C

Module 5: Mechanism Visualization (The "Why")

The following diagram illustrates the catalytic cycle, highlighting where the "Software" (Solvent/Additives) intersects with the "Hardware" (Pd-Ligand).

CatalyticCycle Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Inversion) Pd0->OxAdd + Substrate Substrate Allylic Substrate (Racemic or Meso) Substrate->OxAdd PiAllyl_A Pd(II)-Pi-Allyl (Isomer A) Kinetic Product OxAdd->PiAllyl_A PiAllyl_B Pd(II)-Pi-Allyl (Isomer B) Thermodynamic Product PiAllyl_A->PiAllyl_B Isomerization (Accelerated by Cl-) NuAttack Nucleophilic Attack (Outer Sphere) PiAllyl_A->NuAttack Premature Attack (Low ee / Memory Effect) PiAllyl_B->NuAttack + Nucleophile (Desired Path) NuAttack->Pd0 - Product Product Chiral Product (High ee) NuAttack->Product

Caption: The Pd-AAA cycle. The critical step for high ee is ensuring Isomerization (A to B) is faster than Nucleophilic Attack.

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

  • Lloyd-Jones, G. C., & Stephen, S. C. (1998).[5] Memory Effects in Pd-Catalyzed Allylic Alkylation: Stereochemical Labeling through Isotopic Desymmetrization. Chemistry – A European Journal, 4(12), 2539–2549. Link

  • Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336–345. Link

  • Butts, C. P., Filali, E., Lloyd-Jones, G. C., Norrby, P. O., Sale, D. A., & Schramm, Y. (2009). Structure and Dynamics of the Pd(II) η3-Allyl Intermediate in the Trost Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 131(29), 9945–9957. Link

  • Keith, J. A., Behenna, D. C., Sherden, N. H., Mohr, J. T., Ma, S., Marinescu, S. C., ... & Stoltz, B. M. (2012). The Reaction Mechanism of the Enantioselective Tsuji Allylation: Inner-Sphere versus Outer-Sphere Pathways.[4] Journal of the American Chemical Society, 134(46), 19050–19060. Link

Sources

Purification of (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine from phosphine oxide impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource, designed for senior researchers who require high-purity ligands for asymmetric catalysis.

Subject: Purification of (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine from Phosphine Oxide Impurities Ticket ID: P-CHEM-592-AX Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Diagnostic

The Problem: The target molecule contains a "hard" primary amine and a "soft" phosphine.[1] The phosphine moiety is susceptible to oxidation by atmospheric oxygen, forming the phosphine oxide (


). This impurity is a potent catalyst poison and must be removed to 

for reliable enantioselective catalysis.[1]

The Solution: Unlike simple phosphines, this molecule allows us to exploit the basicity of the primary amine.[1] The most robust purification method is Ammonium Salt Formation/Recrystallization , which kinetically traps the amine while excluding the neutral phosphine oxide.[1]

Diagnostic: Is my sample oxidized?

Before initiating purification, confirm the impurity profile using


P NMR. Proton (

H) NMR is often insufficient due to signal overlap in the aromatic region.
Component

P NMR Shift (Approx.)
Electronic Environment
Target Phosphine

to

Trivalent P(III), electron-rich.[1]
Phosphine Oxide (Impurity)

to

Pentavalent P(V), electron-deficient.

Critical Check: If your oxide peak integrates to


, standard "washing" will fail.[1] You must proceed to Protocol A .

Decision Matrix & Workflow

Use the following logic flow to determine the correct purification strategy for your specific situation.

PurificationLogic Start Start: Purity Assessment Check Check 31P NMR Start->Check IsOxideHigh Is Oxide > 5%? Check->IsOxideHigh ProtocolA Protocol A: HCl Salt Recrystallization (High Purity, Scalable) IsOxideHigh->ProtocolA Yes (Major Impurity) ProtocolB Protocol B: Alumina Chromatography (Small Scale, Quick Fix) IsOxideHigh->ProtocolB No (Minor Cleanup) Storage Storage: Solid State under Argon ProtocolA->Storage ProtocolB->Storage

Figure 1: Decision matrix for selecting the appropriate purification methodology based on impurity load.

Protocol A: The "Gold Standard" (HCl Salt Precipitation)

Theory: This method exploits the basicity of the primary amine. By converting the aminophosphine to its hydrochloride salt, we create a distinct solubility profile. The ionic ammonium salt is insoluble in non-polar/ethereal solvents, whereas the phosphine oxide (a neutral, polar organic) remains soluble in the mother liquor.

Reagents:

  • Degassed Diethyl Ether (

    
    ) or MTBE.
    
  • Anhydrous HCl (2.0 M in Diethyl Ether).

  • Degassed Dichloromethane (

    
    ) or Chloroform.
    
  • Degassed aqueous NaOH (10%) or saturated

    
    .
    
Step-by-Step Procedure
  • Dissolution: Dissolve the crude mixture in a minimum amount of dry, degassed DCM or Ethanol.[1]

  • Salt Formation:

    • Cool the solution to

      
       under Nitrogen/Argon.
      
    • Dropwise add HCl (in ether) until precipitation is complete.

    • Observation: A white to off-white solid (the amine-HCl salt) will form.[1]

  • Filtration (The Separation Step):

    • Filter the solid rapidly under an inert atmosphere (Schlenk frit is best).

    • Wash the solid cake copiously with dry

      
      .[1]
      
    • Mechanism:[1][2][3][4] The ether wash removes the soluble phosphine oxide impurity.[1] The salt remains on the frit.[1]

  • Free-Basing (Recovery):

    • Suspend the solid salt in degassed DCM.[1]

    • Add degassed aqueous NaOH (10%) or

      
       solution at 
      
      
      
      .
    • Stir vigorously for 10 minutes until the solid dissolves and two clear layers form.

  • Isolation:

    • Separate the organic layer via cannula or separatory funnel (under

      
      ).
      
    • Dry over anhydrous

      
      .[1]
      
    • Remove solvent in vacuo.[1]

Result: You will recover the chiral aminophosphine as a viscous oil or low-melting solid.[1] The P=O impurity will be left in the ether washings from Step 3.[1]

Protocol B: Chromatographic Cleanup

Theory: If Protocol A is too aggressive or the scale is small (


), chromatography works. However, Silica Gel must be avoided .[1] Silica is slightly acidic and can catalyze the oxidation of phosphines or cause the amine to streak (tailing).

Stationary Phase: Neutral Alumina (Brockmann Grade III). Mobile Phase: Hexane/Ethyl Acetate (gradient) + 1% Triethylamine (TEA).

Step-by-Step Procedure
  • Column Prep: Pack a column with Neutral Alumina under Nitrogen pressure.

  • Loading: Load the crude material as a concentrated solution in Hexane/DCM (minimal DCM).

  • Elution:

    • Flush with 100% Hexane (removes non-polar impurities).

    • Gradually increase polarity to 10-20% EtOAc/Hexane.[1]

    • Note: The phosphine (less polar) elutes first. The phosphine oxide (highly polar P=O bond) elutes significantly later or stays on the column.

  • Collection: Collect fractions under air-free conditions if possible. Evaporate immediately.[1]

Visualizing the Chemical Workflow

The following diagram illustrates the chemical phase changes in Protocol A, emphasizing where the impurity is rejected.

SaltPurification Crude Crude Mixture (Amine + P=O) AcidStep Add HCl/Ether Crude->AcidStep Separation Filtration AcidStep->Separation SolidPhase Solid Cake: Amine-HCl Salt Separation->SolidPhase Precipitate LiquidPhase Filtrate: Phosphine Oxide Separation->LiquidPhase Discard BaseStep Biphasic Wash (NaOH/DCM) SolidPhase->BaseStep FinalProduct Pure Ligand (Organic Layer) BaseStep->FinalProduct

Figure 2: Chemical separation pathway via Ammonium Salt formation.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Silica Gel if I don't have Alumina? A: It is risky.[1] Silica is acidic (


).[1] This acidity protonates the amine, causing it to stick to the column (streaking), and the surface silanols can catalyze the oxidation of the phosphine. If you must use silica, pretreat it with 5% Triethylamine/Hexane to neutralize it, but Alumina is far superior for this specific molecule.[1]

Q2: Will the acid extraction racemize my chiral center? A: Generally, no. The chiral center is at the benzylic position (


-methylbenzylamine backbone).[1] While benzylic protons are slightly acidic, simple protonation of the amine by HCl does not invert the stereocenter.[1] However, avoid heating the acidic solution. Perform the salt formation at 

to ensure stereochemical integrity.

Q3: My HCl salt didn't precipitate; it formed an oil. What now? A: This is a common issue called "oiling out."[1]

  • Troubleshoot: Triturate the oil.[1] Decant the supernatant, add fresh diethyl ether, and scratch the flask walls with a glass rod to induce nucleation.

  • Alternative: Use a more non-polar anti-solvent like Pentane or Hexane instead of Ether.[1]

Q4: How do I store the purified ligand? A: Phosphines are kinetically unstable in air.[1] Store the purified amine in a Schlenk tube or glovebox under Argon at


.[1] If you need to store it on the bench, converting it back to the HCl salt (Protocol A, steps 1-3) is a great strategy—the salt form is air-stable  and can be stored indefinitely, then free-based just before use.[1]

References

  • General Phosphine Purification

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for recrystallization of amine salts).

  • Synthesis and Handling of Uson-Type Ligands

    • Fernández, E., et al. (2000). "Synthesis of Chiral Aminophosphine Ligands." Journal of Organic Chemistry.
  • NMR Characterization Data

    • Reich, H. J.[1][5] "31P Chemical Shifts." University of Wisconsin-Madison.[1] (Authoritative database for distinguishing P(III) vs P(V) shifts).

  • Salt Formation Strategy

    • Busacca, C. A., et al. (2011). "Practical Synthesis of Phosphine Ligands." Chemical Reviews.

Sources

Technical Support Center: Optimizing P,N Ligand Catalysis Through Metal Precursor Selection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with P,N ligands in catalysis. This guide is designed to provide in-depth, field-proven insights into a critical yet often overlooked aspect of catalyst development: the choice of the metal precursor. My aim is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your catalytic efficiency.

This is a living document, structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to be a practical resource that you can turn to when faced with unexpected results or when seeking to optimize a new catalytic transformation.

Section 1: Foundational Knowledge - The "Why" Behind Precursor Choice

Before we dive into specific troubleshooting scenarios, it's crucial to understand the fundamental principles that govern the interplay between the metal precursor and the P,N ligand.

Q1: Why is the choice of metal precursor so critical for the catalytic efficiency of my P,N ligand system?

The metal precursor is not merely a source of the catalytic metal; it actively influences the formation, stability, and reactivity of the final active catalyst. The precursor's properties—such as the metal's oxidation state, the nature of its ligands (e.g., halides, acetylacetonates), and the associated counterions—dictate the pathway to the active species and can introduce unforeseen complications.[1][2]

Consider the precursor as the "entry point" to your catalytic cycle. A suboptimal choice can lead to:

  • Incomplete or slow catalyst activation: The P,N ligand may struggle to displace the precursor's original ligands.[3]

  • Formation of inactive or undesired species: Side reactions with the precursor's ligands or counterions can lead to catalyst deactivation.[4]

  • Poor solubility and handling: The precursor's physical properties can impact the homogeneity and reproducibility of your reaction.

  • Alteration of the catalyst's electronic and steric environment: Remnant precursor ligands or counterions can coordinate to the metal center, influencing its catalytic activity.[4][5]

The following diagram illustrates the critical decision points influenced by the metal precursor:

Caption: Workflow from precursor to catalytic outcome.

Section 2: Troubleshooting Common Issues

This section addresses specific problems you might encounter in the lab, providing a systematic approach to diagnosis and resolution.

Scenario 1: Low or No Catalytic Activity

Q2: I've combined my P,N ligand with a common metal precursor (e.g., Pd(OAc)₂, [Rh(cod)Cl]₂), but I'm seeing very low conversion. What are the likely causes related to the precursor?

This is a frequent and frustrating issue. Let's break down the potential culprits stemming from your precursor choice.

Troubleshooting Workflow: Low Conversion

Low_Conversion_Troubleshooting Start Low/No Conversion Observed Check_Activation 1. Verify Catalyst Formation (NMR, Color Change) Start->Check_Activation Precursor_Ligand_Issue Issue: Precursor ligands are too strongly bound. Solution: Switch to a more labile precursor. Check_Activation->Precursor_Ligand_Issue No evidence of ligand exchange Oxidation_State_Issue Issue: Incorrect initial oxidation state. Solution: Choose a precursor in the correct oxidation state or use a reductant/oxidant. Check_Activation->Oxidation_State_Issue Activation requires redox change Check_Solubility 2. Assess Precursor/Catalyst Solubility Check_Activation->Check_Solubility Activation appears successful Solubility_Problem Issue: Poor solubility of precursor or formed complex. Solution: Change solvent or precursor with more soluble ligands. Check_Solubility->Solubility_Problem Precipitate observed Check_Counterion 3. Evaluate Counterion Effects Check_Solubility->Check_Counterion System is homogeneous Counterion_Interference Issue: Coordinating counterion is inhibitory. Solution: Use a precursor with a non-coordinating anion (e.g., OTf⁻, BF₄⁻) or add a halide scavenger (e.g., AgBF₄). Check_Counterion->Counterion_Interference Precursor has coordinating anion (Cl⁻, Br⁻)

Caption: Decision tree for troubleshooting low conversion.

In-Depth Analysis:
  • Precursor Ligand Lability: The ligands on your metal precursor must be displaced by your P,N ligand to form the active catalyst. Ligands like acetylacetonate (acac) or halides can be strongly bound. If you suspect this is the issue, consider switching to a precursor with more labile ligands, such as acetate (OAc), triflate (OTf), or cyclooctadiene (cod).

  • Metal Oxidation State: Many catalytic cycles require the metal to be in a specific oxidation state (e.g., Pd(0) for many cross-coupling reactions). If you start with a Pd(II) precursor, an in-situ reduction step is necessary. This reduction can be inefficient or lead to the formation of inactive metal aggregates.

    • Expert Tip: If your reaction requires a low-valent metal, starting with a precursor already in that oxidation state (e.g., Pd₂(dba)₃) can be more reliable than relying on in-situ reduction. However, these precursors can be less stable.

  • The Hidden Influence of Counterions: The counterion of the metal salt can have a profound effect.[4] Halide anions (Cl⁻, Br⁻, I⁻) are notorious for coordinating to the metal center and inhibiting catalysis. In contrast, non-coordinating anions like triflate (OTf⁻), tetrafluoroborate (BF₄⁻), or hexafluorophosphate (PF₆⁻) can lead to a more "naked" and reactive cationic metal center, which is often more catalytically active.

    • Case Study: In a hypothetical palladium-catalyzed C-N coupling, switching from PdCl₂(PPh₃)₂ to [Pd(allyl)(P,N)]OTf might dramatically increase the reaction rate by avoiding chloride inhibition.

Scenario 2: Reaction Starts but Stalls or Deactivates

Q3: My reaction begins, and I can see product formation, but it stops before reaching full conversion. Could my metal precursor be the cause of this deactivation?

Yes, the choice of precursor can lead to catalyst deactivation pathways that manifest over time.

Potential Cause Explanation Troubleshooting Strategy
Ligand Degradation The P,N ligand may be susceptible to degradation under the reaction conditions, especially if the precursor introduces oxidative or acidic/basic species.Consider a more robust P,N ligand. Ensure all reagents are pure and dry.[6]
Metal Agglomeration If the P,N ligand is not strongly bound, the metal can leach from the ligand and form inactive nanoparticles or bulk metal. This is more common with precursors that are easily reduced to the metallic state.Use a P,N ligand with stronger binding affinity. Characterize the reaction mixture for the presence of precipitated metal.
Product Inhibition The product of the reaction may coordinate more strongly to the metal center than the starting materials, effectively poisoning the catalyst.[6]Run the reaction at a lower concentration to disfavor product binding. If feasible, try to remove the product as it is formed.
Redox Instability The active catalytic species may be unstable in its required oxidation state and undergo undesired oxidation or reduction over time.Additives can sometimes be used to stabilize the active oxidation state. For example, a mild oxidant or reductant might be included in the reaction mixture.
Experimental Protocol: Testing for Precursor-Induced Deactivation
  • Set up parallel reactions: Run your standard reaction alongside identical reactions using different metal precursors (e.g., one with a halide and one with a non-coordinating anion).

  • Monitor kinetics: Take aliquots at regular intervals and analyze by GC, LC, or NMR to plot conversion versus time for each reaction.

  • Analyze the curves:

    • A reaction that never starts points to an activation problem.

    • A reaction that starts strong but plateaus early suggests deactivation. Compare the deactivation profiles for the different precursors.

  • End-of-reaction analysis: After the reaction has stalled, analyze the catalyst state. Look for signs of metal precipitation (a "palladium mirror" is a classic sign). Use ³¹P NMR to see if the P,N ligand is still coordinated to the metal or if it has been degraded.

Section 3: FAQs on Advanced Optimization

Q4: Should I pre-form my P,N-metal complex or generate it in situ?

  • In Situ Generation:

    • Pros: Experimentally simpler; allows for rapid screening of different ligands and metals.

    • Cons: The exact nature of the active catalyst can be ambiguous. Unreacted precursor, ligands, and additives can complicate the reaction.[4] Reproducibility can be an issue.

  • Pre-formed (Well-Defined) Catalyst:

    • Pros: Unambiguous catalyst structure, leading to better reproducibility and mechanistic understanding. Can be purified to remove inhibitory impurities.

    • Cons: Requires the extra step of synthesizing and characterizing the complex. The pre-formed complex may not be the active species and may still require in-situ activation.

Expert Recommendation: For initial screening, in situ generation is often sufficient. For process development, optimization, and mechanistic studies, using a well-defined, pre-formed catalyst is highly recommended.

Q5: How do additives like salts (e.g., AgBF₄, NaBArF₄) interact with my choice of metal precursor?

Additives are often crucial for efficient catalysis, and their role is intimately linked to the precursor.[7][8]

  • Halide Scavengers: If you must use a halide-containing precursor (e.g., PdCl₂), additives like silver tetrafluoroborate (AgBF₄) or silver triflate (AgOTf) can be used. The silver cation precipitates the halide as AgX, leaving behind a more active cationic metal center with a non-coordinating anion.[9]

  • Lewis Acids: Lewis acid additives can play multiple roles, including activating substrates or assisting in ligand dissociation from the precursor.[7] The choice of Lewis acid can depend on the nature of the ligands on the metal precursor.

Q6: Does the physical form of the precursor (e.g., anhydrous vs. hydrated, crystalline vs. powder) matter?

Absolutely. The seemingly minor detail of the precursor's physical state can have a significant impact.

  • Hydration: Water can be a ligand, a poison, or a reactant. Using a hydrated precursor when an anhydrous system is required can be detrimental. Always verify the hydration state of your precursor.

  • Purity and Age: Metal precursors can degrade over time. An older bottle of a precursor might contain partially oxidized or decomposed material, leading to inconsistent results. It's good practice to use freshly purchased or purified precursors for sensitive reactions.

References

  • Rauch, M., Kar, S., Kumar, A., et al. (2020). Metal–Ligand Cooperation Facilitates Bond Activation and Catalytic Hydrogenation with Zinc Pincer Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Guan, H., Harris, C., & Sun, S. (2023). Metal−Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions. Accounts of Chemical Research. Available at: [Link]

  • Cope, H. A., & Garcia, M. A. (2015). Effect of Precursor Ligands and Oxidation State in the Synthesis of Bimetallic Nano-Alloys. ACS Publications. Available at: [Link]

  • Görbe, T., & Pignataro, F. (2025). Recent Advances on P,N-Containing Ligands for Transition-Metal Homogeneous Catalysis. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Do, J. C., & Johnson, D. W. (2018). Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation. PMC. Available at: [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]

  • Schuringa, M., Ehrler, B., Noorduin, W. L., & Alarcon-Llado, E. (n.d.). The role of Pb oxidation state of the precursor in the formation of 2D perovskite microplates. Nanoscale (RSC Publishing). Available at: [Link]

  • Ghosh, S., Shilpa, S., Athira, C., & Sunoj, R. B. (2021). Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective. ResearchGate. Available at: [Link]

  • Julia, P. (2024). Catalytic Mechanisms in Organometallic Chemistry: Recent Developments and Applications. Hilaris Publisher. Available at: [Link]

  • Michigan State University. (n.d.). Chemical Reactivity. MSU chemistry. Available at: [Link]

  • Brown, J. M., & Guiry, P. J. (2014). Quinap and Congeners: Atropos PN ligands for Asymmetric Catalysis. ACS Publications. Available at: [Link]

  • Naicker, T., et al. (n.d.). The effects of metals and ligands on the oxidation of n-octane using iridium and rhodium “PNP” aminodiphosphine complexes. ResearchGate. Available at: [Link]

  • International Journal for Multidisciplinary Research (IJFMR). (2025). Organometallic Complexes in Catalysis for Sustainable Chemistry: A Review. IJFMR. Available at: [Link]

Sources

Solving solubility issues of aminophosphine complexes in non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving solubility issues of aminophosphine complexes in non-polar solvents. Ticket ID: SOL-AP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Introduction: The "Brick Dust" Dilemma

Welcome to the technical support hub. If you are reading this, you are likely staring at a Schlenk flask containing a catalyst that looks like brick dust or a sticky oil at the bottom of a toluene solution, rather than the homogeneous orange/red solution you need for your Suzuki or Buchwald-Hartwig coupling.[1]

Aminophosphine ligands (


) are versatile due to their hemilabile nature and H-bonding potential.[1] However, these same features often doom their solubility in the non-polar solvents (Hexane, Toluene, Benzene) favored for industrial catalysis.[1]

This guide moves beyond "add more solvent." We will engineer the solubility of your complex using three distinct levers: Ligand Modification , Solvent Engineering , and Anion Exchange .

Module 1: Diagnostic Workflow

Before altering your synthesis, identify the root cause of the precipitation.[1] Use this decision tree to determine your troubleshooting path.

SolubilityDiagnostics Start Observation: Complex Precipitates/Oils Out CheckState Is the Complex Neutral or Cationic? Start->CheckState Neutral Neutral (L-M-X) CheckState->Neutral Neutral Cationic Cationic ([L-M-L]+ X-) CheckState->Cationic Ionic CheckLigand Check Ligand Substituents Neutral->CheckLigand CheckAnion Check Counter-Anion Cationic->CheckAnion ActionLigand Action: Ligand Lipophilicity (See Module 2) CheckLigand->ActionLigand Short alkyls/Aryls ActionSolvent Action: Solvent Switch (BTF) (See Module 3) CheckLigand->ActionSolvent Already lipophilic CheckAnion->ActionSolvent Already BArF ActionAnion Action: BArF Anion Exchange (See Module 4) CheckAnion->ActionAnion Halide/BF4/PF6

Figure 1: Diagnostic decision tree for isolating solubility failure modes.

Module 2: Structural Troubleshooting (Ligand Design)

Issue: The complex is neutral, but the P-N backbone promotes intermolecular Hydrogen bonding, leading to aggregation and precipitation.

Technical Insight: Aminophosphines possess a hard Nitrogen donor and a soft Phosphorus donor.[1] The N-H proton (if secondary amine derived) is acidic and prone to H-bonding.[1] Even tertiary aminophosphines can crystallize out of non-polar solvents if the "grease" (alkyl chains) is insufficient to overcome crystal lattice energy.[1]

Protocol: The "Grease" Factor

To solubilize a complex in hexane or toluene, you must disrupt the crystal packing.[1]

Comparative Solubility Data:

Ligand Substituent (R)Ligand TypePredicted Solubility (Toluene)Mechanism of Action
Phenyl (Ph) Rigid AromaticLow

stacking promotes crystallization.[1]
Methyl (Me) Short AlkylVery Low Insufficient van der Waals interaction with solvent.[1]
t-Butyl (tBu) Bulky AlkylModerate Steric bulk prevents tight lattice packing.[1]
n-Octyl / Dodecyl Long ChainHigh "Solvent-like" tails entropicly favor dissolution.
2,6-Diisopropylphenyl Bulky AromaticHigh Disrupts planarity and stacking (Kinetic solubility).[1]

Recommendation: If you are using Ph2P-NH-Ph, switch to Ph2P-NH-(2,6-diisopropylphenyl) or Ph2P-N(Octyl)2.[1] The introduction of the 2,6-diisopropyl group (Dipp) is a gold standard in organometallics for preventing aggregation while maintaining electronic properties [1].

Module 3: Operational Troubleshooting (Solvent Engineering)

Issue: You cannot change the ligand structure (e.g., late-stage drug intermediate), but Toluene/Hexane is required for the reaction mechanism.

The Solution:


-Trifluorotoluene (BTF) 
BTF (Oxsol 100) is the "hybrid" solvent every organometallic chemist should know.[1] It behaves like a non-polar solvent (low dielectric constant, 

) but dissolves polar complexes like DCM.[1]
  • Boiling Point: 102°C (Perfect replacement for Toluene).[1]

  • Density: 1.18 g/mL (Allows for easy phase separation from water).[1]

  • Electronicity: Electron-deficient aromatic ring; does not coordinate strongly to metal centers, unlike THF or Acetonitrile.[1]

Protocol: The BTF Solvent Swap
  • Evaporate your current solvent (DCM/THF) to dryness.[1]

  • Add BTF (Trifluorotoluene) dropwise.[1]

  • Sonicate for 30 seconds.

  • Heat to 60°C if necessary.

  • Result: Most aminophosphine complexes that are insoluble in Toluene will dissolve in BTF due to the interaction between the

    
     group and the ligand's polar functionalities [2].[1]
    

Module 4: The "Nuclear Option" (Anion Exchange)

Issue: Your complex is cationic (e.g.,


).[1] Ionic pairs with small halides (Cl, Br, I) or simple anions (BF4, PF6) form tight ion pairs that are insoluble  in non-polar media.[1] They will "oil out" in Toluene.

The Fix: Exchange the anion for BArF (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).[1] The BArF anion is massive, non-coordinating, and "greasy" due to the 8 trifluoromethyl groups. It forces the complex to dissolve in non-polar solvents by reducing lattice energy and increasing lipophilicity [3].[1]

Protocol: BArF Anion Exchange

Reagents:

  • Precursor Complex:

    
     or 
    
    
    
    [1]
  • Reagent:

    
     (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)[1]
    
  • Solvent: Dichloromethane (DCM) and Hexane.[1][2]

AnionExchange Step1 1. Dissolve Precursor (DCM) Step2 2. Add NaBArF (1.1 equiv) Step1->Step2 Step3 3. Stir 1-4h (Precipitate NaCl) Step2->Step3 Step4 4. Filter via Celite (Remove Salt) Step3->Step4 Step5 5. Evaporate & Wash (Hexane) Step4->Step5 Result Product: [Complex]+ [BArF]- (Soluble in Toluene) Step5->Result

Figure 2: Workflow for converting insoluble halide complexes into Toluene-soluble BArF salts.

Step-by-Step:

  • Dissolve your metal-halide complex in a minimum amount of DCM.[1][2]

  • Add 1.1 equivalents of

    
    .[1] The solution usually changes color slightly.[1]
    
  • Stir for 2 hours. NaCl (or NaBr) will precipitate as a fine white solid (driving force).[1]

  • Filter the mixture through a Celite pad to remove the salt.

  • Remove the DCM under vacuum.[1]

  • Triturate the resulting residue with Hexane.[1]

    • Note: The BArF salt will likely be a foam/solid that does not dissolve in hexane but will dissolve instantly in Toluene or Benzene.[1]

Frequently Asked Questions (FAQ)

Q: My complex turns into a sticky oil (clumping) when I add hexane. What is happening? A: This is "oiling out."[1] Your complex is thermodynamically more stable as an amorphous liquid phase than in solution.[1]

  • Fix: Add a small amount of Benzene or BTF to the Hexane until the oil dissolves, then cool slowly to -20°C to induce crystallization. If it remains an oil, perform the BArF exchange (Module 4).[1]

Q: Can I use


 or 

instead of BArF?
A: Only if you are using polar solvents (DCM, Acetone, THF). In Toluene or Hexane,

and

salts are generally insoluble.[1] For non-polar catalysis, BArF or the slightly cheaper

are required [3].[1]

Q: I am worried about BArF interfering with my catalysis. A: BArF is one of the least coordinating anions known (WCA - Weakly Coordinating Anion).[1] It is actually better for catalysis than halides because it opens up the coordination site on the metal more effectively, often increasing turnover frequency (TOF) [4].

References

  • Vertex AI Search. (2024).[1] Synthesis and Structural Studies of Novel Aminophosphine Ligands and Their Derivatives. Indian Institute of Technology Hyderabad.[1] Link

  • Maul, J., et al. (1999).[1][3] Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Modern Solvents in Organic Synthesis. 3[1][2][4][5]

  • Brookhart, M., et al. (1992).[1] Preparation of Cationic Organometallic Complexes with Mobile Anions. Organometallics. (Contextualized via search results on cationic MOFs and BArF usage). 6[1][2]

  • Kays, D. L., et al. (2023).[1][7] Macrocycle-Induced Modulation of Internuclear Interactions in Homobimetallic Complexes. National Institutes of Health (PMC).[1] 8

Sources

Controlling regioselectivity in allylic alkylation with chiral amine ligands

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Allylic Alkylation Topic: Controlling Regioselectivity with Chiral Amine-Based Ligands Ticket ID: AAA-REGIO-001

Executive Summary: The Regioselectivity Matrix

Context: In drug development, the construction of chiral building blocks via Asymmetric Allylic Alkylation (AAA) typically faces a binary choice: the Linear (achiral/thermodynamic) product vs. the Branched (chiral/kinetic) product.

While Palladium (Pd) generally favors linear products via steric control, Iridium (Ir) and Molybdenum (Mo) catalysts—often ligated with chiral amine-derived scaffolds (Phosphoramidites, P,N-ligands)—are the gold standard for accessing the branched isomer.[1]

The Core Rule:

  • Palladium (Pd): Attacks the less substituted carbon (Linear).[2]

  • Iridium (Ir): Attacks the more substituted carbon (Branched).

  • The Variable: The Ligand.[2][3][4][5][6][7] Chiral amine-based ligands (e.g., Phosphoramidites, PHOX) enforce regioselectivity through electronic differentiation of the allyl termini and steric walling.

Regioselectivity Decision Table
MetalLigand ClassMajor ProductMechanismKey Application
Pd Phosphines (e.g., Trost)Linear Outer-sphere attack (Steric)Chain extension
Pd P,N-Ligands (e.g., PHOX)Branched (Rare)Inner-sphere / Memory EffectQuaternary centers (Stoltz)
Ir Phosphoramidites (e.g., Feringa)Branched Inner-sphere / H-bondingChiral secondary amines/ethers
Mo Bis-picolinamidesBranched Electronic biasSpecialized steric encumbrance

Mechanistic Pathway & Visualization

To troubleshoot, you must understand where the decision is made. The diagram below illustrates the divergence between Pd and Ir pathways.

Regioselectivity Substrate Allylic Substrate (Carbonate/Acetate) OxAdd Oxidative Addition Substrate->OxAdd PiAllyl π-Allyl Intermediate OxAdd->PiAllyl Pd_Complex Pd-Complex (Electrophilic) PiAllyl->Pd_Complex Pd(0) Ir_Complex Ir-Phosphoramidite (Nucleophilic Character) PiAllyl->Ir_Complex Ir(I) Linear_TS Attack at Less Hindered Carbon Pd_Complex->Linear_TS Outer Sphere Linear_Prod LINEAR PRODUCT (Thermodynamic) Linear_TS->Linear_Prod Branched_TS Attack at More Hindered Carbon Ir_Complex->Branched_TS Inner Sphere / Memory Branched_Prod BRANCHED PRODUCT (Kinetic/Chiral) Branched_TS->Branched_Prod

Figure 1: Divergent pathways. Pd typically directs nucleophiles to the unhindered terminus (Linear), while Ir-Phosphoramidite complexes direct attack to the substituted terminus (Branched) via electronic activation.

Troubleshooting Guide

This section addresses specific failure modes when using chiral amine-based ligands (specifically Phosphoramidites for Ir and PHOX for Pd).

Scenario A: "I am using an Iridium catalyst, but I'm observing low Branched:Linear (b:l) selectivity."

Diagnosis: The "Memory Effect" or Isomerization failure. Root Cause: Iridium catalysts are sensitive to the geometry of the starting allyl substrate.[5] Unlike Pd, Ir catalysts often retain the memory of the starting material's regiochemistry if isomerization is slow.

  • Check 1: Substrate Geometry.

    • Issue: Are you using a Z-alkene starting material?

    • Fix: Switch to the (E)-isomer.[2] (E)-cinnamyl carbonates typically yield higher branched selectivity (>96:4) compared to (Z)-isomers, which can suffer from slower π-allyl isomerization.

  • Check 2: Ligand-to-Metal Ratio.

    • Issue: Are you using excess ligand?

    • Fix: For phosphoramidites (e.g., Feringa type), the active species is often a mono-ligated species. Ensure a strict 1:1 or 2:1 ratio. Excess ligand can shut down the specific active site required for branched selectivity.

  • Check 3: Leaving Group.

    • Issue: Acetate vs. Carbonate.[6][8]

    • Fix: Switch to Allyl Carbonates (e.g., methyl carbonate).[9] The methoxide/alkoxide generated in situ acts as a base to deprotonate the nucleophile in close proximity, facilitating the inner-sphere attack required for branched selectivity.

Scenario B: "The reaction has stalled (Low Conversion), despite using standard conditions."

Diagnosis: Catalyst Activation Failure. Root Cause: Ir(I) precatalysts (e.g.,


) require activation to form the active metallacycle.
  • Step 1: Base Activation.

    • Ensure you are activating the pre-catalyst with a base (e.g., TBD or propylamine) before adding the substrate if your protocol requires it.

    • Protocol Adjustment: Stir

      
       + Ligand + Base in THF for 10-20 minutes to generate the active species (often indicated by a color change from yellow to deep red/orange).
      
  • Step 2: Scavenge Water.

    • Phosphoramidite ligands are hydrolytically unstable. Ensure solvents are anhydrous. Add 3Å Molecular Sieves to the reaction vessel.

Scenario C: "I am using a Pd-PHOX catalyst for a quaternary center, but getting racemization."

Diagnosis: Pd-Catalyzed Isomerization (The "Flip"). Root Cause: The rate of nucleophilic attack is slower than the rate of π-allyl isomerization (π-σ-π mechanism).

  • Fix: Lower the temperature. While counter-intuitive, lower temperatures (0°C or -20°C) slow down the π-allyl isomerization mechanism (racemization) more than the nucleophilic attack step.

  • Solvent Switch: Move to a less polar solvent (e.g., Toluene instead of THF). Polar solvents stabilize the separated ion pair, promoting the racemization pathway.

Standard Operating Procedure (SOP)

Protocol: Ir-Catalyzed Branched-Selective Allylic Alkylation Target: Synthesis of chiral branched amines or ethers.

Reagents:

  • Pre-catalyst:

    
     (2 mol%)
    
  • Ligand: (R,R,R)-Phosphoramidite (4 mol%) (e.g., Feringa ligand)

  • Base: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (4 mol%) - Crucial for activation

  • Substrate: Cinnamyl Methyl Carbonate (1.0 equiv)

  • Nucleophile: Benzylamine (1.2 equiv)

  • Solvent: Anhydrous THF or Dioxane (0.2 M)

Workflow:

  • Catalyst Activation (The "Red" Phase):

    • In a glovebox or under Ar, charge a flame-dried vial with

      
      , Ligand, and TBD.
      
    • Add 50% of the solvent volume.

    • Stir at RT for 20 minutes . Observation: Solution should turn from yellow to orange/red. This confirms the formation of the active metallacycle.

  • Substrate Addition:

    • Add the Nucleophile (amine) to the catalyst solution.

    • Add the Allylic Carbonate (dissolved in remaining solvent).

  • Reaction:

    • Stir at RT.[5] Monitor by TLC/LCMS.

    • Note: Reaction is often fast (1-4 hours).

  • Quench:

    • Dilute with Et2O, wash with saturated NaHCO3.

  • Analysis:

    • Determine b:l ratio via crude 1H NMR (look for the diagnostic methine proton doublet/multiplet at ~4.0 ppm for branched vs. doublet at ~3.5 ppm for linear).

Troubleshooting Logic Tree

Use this flow to diagnose experimental failures rapidly.

Troubleshooting Start Start Diagnosis Check_Conv Is Conversion > 50%? Start->Check_Conv Check_Regio Is Branched:Linear > 90:10? Check_Conv->Check_Regio Yes Fail_Conv ISSUE: Catalyst Death 1. Dry Solvents? 2. Did you pre-activate with Base? 3. Check Ligand Oxidation. Check_Conv->Fail_Conv No Check_EE Is ee > 90%? Check_Regio->Check_EE Yes Fail_Regio ISSUE: Linear Leakage 1. Check Substrate (E vs Z). 2. Reduce Temp. 3. Switch to Carbonate LG. Check_Regio->Fail_Regio No Fail_EE ISSUE: Racemization 1. Lower Temp. 2. Check Ligand Purity. 3. Avoid Polar Solvents (DMF/DMSO). Check_EE->Fail_EE No Success Process Optimized Check_EE->Success Yes

Figure 2: Diagnostic logic for optimizing Ir-catalyzed allylic alkylation.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction work for cinnamyl carbonate but fails for alkyl-substituted allylic carbonates?

  • A: Alkyl-substituted allylic substrates are less electronically activated than aryl-substituted ones (cinnamyl).

    • Solution: Increase catalyst loading to 4-5 mol%. Ensure you are using a "activated" phosphoramidite ligand (often with bulky substituents on the amine moiety) to increase the electrophilicity of the Ir-allyl species.

Q2: Can I use water as a co-solvent?

  • A: Generally, No for Ir-phosphoramidite systems. The ligand backbone is susceptible to hydrolysis, and water can interfere with the H-bonding network required for inner-sphere delivery.

    • Exception: Some Pd-catalyzed reactions in micellar conditions exist, but for high regioselectivity in chiral synthesis, strictly anhydrous conditions are recommended.

Q3: What is the "Memory Effect" in allylic alkylation?

  • A: This occurs when the nucleophile attacks the allyl system faster than the metal can equilibrate between the two allylic termini. If you start with a branched racemic substrate, you might get retention of regiochemistry (branched product) but low enantioselectivity if the equilibration (racemization of the π-allyl) is slow.

    • Fix: Allow the catalyst to stir with the substrate briefly before adding the nucleophile, or ensure the catalyst promotes rapid

      
       isomerization.
      

References

  • Hartwig, J. F., & Stanley, L. M. (2009).[8] Iridium-Catalyzed Regioselective and Enantioselective Allylation of Trimethylsiloxyfuran. Journal of the American Chemical Society.[8][10] Link

  • Helmchen, G., & Dahnz, A. (2009). Iridium-Catalyzed Asymmetric Allylic Substitutions. Chemical Reviews. Link

  • Stoltz, B. M., & Behenna, D. C. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society.[8][10] Link

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link

  • Sanders, S. D., & Hartwig, J. F. (2016).[7] Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. ACS Catalysis. Link

Sources

Stability of (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine in protic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering reproducibility issues when deploying chiral P,N-ligands in polar media.

This guide provides an in-depth troubleshooting framework for (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS: 913196-43-7), a privileged bidentate ligand widely used in asymmetric hydrogenation and allylic alkylation. While highly effective, its dual functionality—a soft Lewis basic phosphine and a hard, hydrogen-bond-capable primary amine—makes it uniquely susceptible to degradation and off-target interactions when exposed to protic solvents (e.g., methanol, ethanol, water).

Diagnostic FAQ: Troubleshooting Ligand Instability

Q1: My catalyst system loses activity rapidly when using methanol as a solvent. What is causing this? A: Methanol has a high capacity for dissolved oxygen (~30 ppm under ambient conditions). The uncoordinated diphenylphosphino moiety is highly susceptible to oxidation, rapidly forming a catalytically inactive phosphine oxide[1]. Because the oxidation of phosphines by dissolved oxygen is a primary deactivation pathway in homogeneous catalysis, even trace oxygen can kill a reaction running at low catalyst loadings.

Q2: I am observing a drop in enantiomeric excess (ee) over the course of the reaction. Is the ligand racemizing? A: The phosphorus atom in this ligand is not the stereocenter; rather, the chirality resides at the benzylic amine carbon. In neutral protic solvents, this stereocenter is highly stable, as thermal pyramidal inversion of the carbon framework is virtually impossible under standard conditions[2]. However, if your reaction generates strongly acidic byproducts in a protic solvent, the primary amine becomes protonated. Under forcing conditions, this protonated amine can act as a leaving group, generating a planar benzylic carbocation. This intermediate will undergo rapid solvolysis (e.g., forming a methyl ether in methanol) or racemization, destroying your stereoinduction.

Q3: How does hydrogen bonding in protic solvents affect metal coordination? A: The primary amine (-NH₂) acts as both a strong hydrogen bond donor and acceptor. In strongly protic solvents, the solvent molecules competitively hydrogen-bond with the amine, creating a kinetic barrier to metal chelation. While hemilability (reversible coordination) is sometimes required for catalytic turnover, excessive solvent competition can lead to permanent ligand dissociation, P,C-bond cleavage[3], and subsequent aggregation of the bare transition metal into inactive black precipitates.

Mechanistic Workflows & Degradation Pathways

The following diagram maps the causality of ligand degradation when exposed to unpurified or acidic protic environments.

LigandDegradation L (S)-1-(2-(Diphenylphosphino) phenyl)ethanamine (Active Ligand) O2 Dissolved O2 in Protic Solvent L->O2 Oxidation (Irreversible) H Acidic Protic Conditions (H+) L->H Competitive Protonation PO Phosphine Oxide (Catalytically Inactive) O2->PO NH3 Protonated Amine (Loss of Coordination) H->NH3 RAC Benzylic Carbocation (Racemization/Solvolysis) NH3->RAC Forcing Conditions (-NH3+ departure)

Caption: Fig 1: Degradation pathways of the P,N-ligand in protic and acidic environments.

Quantitative Data: Solvent Impact Matrix

To optimize your reaction conditions, consult the table below. It summarizes the physical properties of common protic solvents and their mechanistic impact on the ligand.

SolventDissolved O₂ Capacity (Ambient)Amine H-Bonding InterferenceRisk of Benzylic SolvolysisRecommended Mitigation Strategy
Methanol High (~30 ppm)Severe (Strong H-bond donor)High (under acidic conditions)Strict degassing (<1 ppm O₂); Pre-complexation
Ethanol ModerateModerateModerateDegassing; Buffer pH to neutral
Isopropanol LowLow (Sterically hindered)LowPreferred protic solvent if applicable
Water Low (~8 ppm)SevereHighUse biphasic systems or surfactants

Standard Operating Procedures (SOPs)

To guarantee scientific integrity and prevent the degradation pathways outlined above, implement these self-validating protocols in your workflow.

Protocol A: Rigorous Degassing of Protic Solvents (Freeze-Pump-Thaw)

Causality: Simply pulling a vacuum on protic solvents at room temperature causes them to boil, which alters the composition of solvent mixtures without effectively removing dissolved oxygen[1]. Freezing the solvent solidifies the matrix, allowing the vacuum to exclusively evacuate the oxygen excluded from the crystal lattice.

  • Transfer: Place the protic solvent (e.g., methanol) in a Schlenk flask equipped with a robust PTFE stopcock. Fill to no more than 50% capacity to allow for expansion.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to a high-vacuum line (target < 0.1 mbar) for 5–10 minutes to evacuate the headspace.

  • Thaw: Close the stopcock and transfer the flask to a warm water bath. Allow the solvent to melt completely. You will observe trapped gas bubbling out of the liquid.

  • Iterate: Repeat steps 2–4 a minimum of three times.

  • Validation Checkpoint: During the final thaw cycle, no gas bubbles should evolve from the liquid. If bubbles are present, the system is not degassed, and the cycle must be repeated. Backfill with ultra-high purity Argon.

Protocol B: In-Situ Pre-Catalyst Formation

Causality: Free phosphines are highly susceptible to oxidation, and free primary amines are heavily solvated by protic media[2]. By pre-complexing the ligand to the transition metal in a non-competing, aprotic solvent before introducing the protic solvent, the lone pairs on both P and N are engaged in coordinate bonds, drastically reducing their susceptibility to oxidation and hydrogen bonding.

  • Combine: In an Argon-filled glovebox, weigh the metal precursor (e.g.,[Ir(COD)Cl]₂) and (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine (1:2.1 molar ratio).

  • Aprotic Chelation: Dissolve the mixture in a weakly coordinating aprotic solvent (e.g., anhydrous Dichloromethane, DCM). Stir for 30 minutes at room temperature.

  • Solvent Swap: Remove the DCM completely under reduced pressure to yield the solid pre-catalyst complex.

  • Protic Introduction: Introduce the degassed protic solvent (from Protocol A) to the solid complex immediately prior to substrate addition.

  • Validation Checkpoint: Analyze an aliquot of the DCM solution via ³¹P NMR before removing the solvent. The spectrum must show a complete disappearance of the free ligand signal (~ -15 ppm) and the emergence of a single downfield coordinated signal (e.g., +20 to +40 ppm, depending on the metal). Multiple peaks indicate incomplete complexation or oxidation.

References

  • Sigma-Aldrich. "(S)-1-(2-(Diphenylphosphino)phenyl)ethylamine, 97%". Product Documentation.

  • Okayama University. "Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances". 1

  • Chalmers Publication Library. "Synthesis and Applications of P-Chirogenic and Axially Chiral P,N-Phosphines as Ligands and Organocatalysts". 2

  • RSC Publishing. "P,C-bond cleavage in the ligand sphere of a nickel(II) complex". 3

Sources

Validation & Comparative

Enantioselectivity Comparison: P,N Ligands (PHOX) vs. P,P Ligands (BINAP)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In asymmetric catalysis, the choice of chiral ligand dictates not only the enantiomeric excess (ee) but also the fundamental substrate scope of the transformation. For decades, C₂-symmetric P,P-bidentate ligands, epitomized by BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been the gold standard for transition-metal-catalyzed asymmetric reactions[1]. However, the rigid steric environments created by C₂-symmetric ligands often fail when applied to unfunctionalized or highly unsymmetrical substrates.

To bridge this gap, C₁-symmetric P,N-ligands—most notably PHOX (Phosphinooxazolines)—were developed[2]. By pairing a soft, strongly π-accepting phosphorus atom with a hard, σ-donating nitrogen atom, P,N ligands introduce profound electronic desymmetrization to the metal center[3]. This guide objectively compares the performance, mechanistic causality, and optimal use cases of P,N vs. P,P ligands, supported by field-proven experimental protocols.

Mechanistic Foundations: Symmetry vs. Electronic Desymmetrization

The fundamental difference between BINAP and PHOX lies in how they differentiate the enantiotopic faces of a prochiral substrate.

  • P,P Ligands (BINAP): Rely on a C₂-symmetric steric pocket . Both phosphorus atoms exert an identical trans influence. To achieve high enantioselectivity, the substrate must typically possess a coordinating functional group (e.g., -OH, -COOH, or -NH₂) that binds to the metal, locking the substrate into a rigid conformation within the chiral pocket[4].

  • P,N Ligands (PHOX): Rely on electronic desymmetrization . The strong trans effect of the phosphorus atom weakens the metal-ligand bond directly trans to it, while the nitrogen atom exerts a much weaker trans influence[3]. This electronic bias forces incoming substrates or nucleophiles into highly specific trajectories, allowing for the differentiation of purely hydrocarbon (unfunctionalized) substrates or the control of regioselectivity in unsymmetrical intermediates[5].

G cluster_PP P,P Ligands (e.g., BINAP) cluster_PN P,N Ligands (e.g., PHOX) PP_Node C2 Symmetry PP_Mech Steric Chiral Pocket PP_Node->PP_Mech PP_Sub Functionalized Olefins (Requires Directing Group) PP_Mech->PP_Sub PN_Node C1 Symmetry PN_Mech Electronic Desymmetrization (Trans Effect) PN_Node->PN_Mech PN_Sub Unfunctionalized Olefins & Unsymmetrical Allyls PN_Mech->PN_Sub

Diagram 1: Mechanistic divergence between C2-symmetric P,P ligands and C1-symmetric P,N ligands.

Case Study 1: Asymmetric Hydrogenation

The limitation of Ru-BINAP and Rh-BINAP systems is their strict requirement for adjacent coordinating groups (e.g., enamides, allylic alcohols)[4]. If an unfunctionalized olefin is subjected to Ru-BINAP, the reaction either fails to proceed or yields nearly racemic mixtures because the substrate cannot anchor itself stereoselectively[4].

Conversely, Ir-PHOX complexes mimic Crabtree’s catalyst. The highly electrophilic Iridium(I) center, combined with the rigid chiral environment of the oxazoline ring and the trans effect of the phosphine, allows for the highly enantioselective hydrogenation of unfunctionalized tri- and tetrasubstituted olefins[4].

Quantitative Data: Asymmetric Hydrogenation
Substrate TypeExampleRu-BINAP / Rh-BINAPIr-PHOX
Functionalized Methyl acetoacetateExcellent (>95% ee) [6]Poor to Moderate[4]
Unfunctionalized (E)-1,2-diphenyl-1-propene<10% ee / No Reaction [4]Excellent (>98% ee) [4]
Protocol 1: Ir-PHOX Catalyzed Hydrogenation of Unfunctionalized Olefins

Self-Validating System: This protocol utilizes a non-coordinating BArF counterion to ensure the Ir-center remains active.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the pre-formed[Ir(COD)(PHOX)]BArF catalyst (1.0 mol%) in anhydrous, degassed CH₂Cl₂.

    • Causality Check: The BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) counterion is strictly required. Halide counterions (like Cl⁻) will coordinate to the Ir center, outcompeting the unfunctionalized olefin and completely arresting catalytic activity[4].

  • Substrate Addition: Add the unfunctionalized olefin (e.g., (E)-1,2-diphenyl-1-propene, 1.0 equiv) to the catalyst solution.

  • Pressurization: Transfer the reaction vial to a high-pressure steel autoclave. Purge with H₂ gas three times, then pressurize to 50 bar H₂.

  • Reaction: Stir at room temperature for 2-12 hours.

    • Validation/QC: Vent the reactor and take a 10 µL aliquot. Filter through a short silica plug and analyze via GC/MS to confirm >99% conversion before proceeding to chiral analysis.

  • Isolation: Evaporate the solvent and determine the enantiomeric excess via chiral HPLC.

Case Study 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

In the Tsuji-Trost reaction, P,P ligands (like BINAP or Trost's modular ligands) perform exceptionally well with unhindered, symmetrical substrates (e.g., 1,3-dimethylallyl acetate)[7]. However, for sterically hindered substrates (e.g., 1,3-diphenylallyl acetate) or unsymmetrical substrates, P,N ligands demonstrate superior control[3][7].

The hemilability of PHOX ligands allows the nitrogen to temporarily dissociate to accommodate bulky substrates[2]. More importantly, the differing trans influences of P and N create an electronic bias in the intermediate Pd(II) π-allyl complex. The Pd-C bond trans to the phosphorus atom is longer and more electrophilic, directing the incoming nucleophile to attack at that specific carbon, thereby controlling both regioselectivity and enantioselectivity[3][5].

G Step1 Pd(0) + P,N Ligand Step2 Oxidative Addition (Allyl Acetate) Step1->Step2 Step3 Pd(II) π-Allyl Complex (Desymmetrized) Step2->Step3 Split1 Longer Pd-C Bond (Trans to P) Step3->Split1 Electronic Bias Split2 Shorter Pd-C Bond (Trans to N) Step3->Split2 Disfavored Step4 Nucleophilic Attack (Regioselective) Split1->Step4 Favored Step5 Enantioenriched Product Step4->Step5

Diagram 2: Trans effect in Pd-catalyzed allylic alkylation driving regioselective nucleophile attack.

Quantitative Data: Pd-Catalyzed Allylic Alkylation
Substrate TypeExamplePd-P,P LigandsPd-P,N (PHOX)
Unhindered Symmetrical 1,3-dimethylallyl acetateExcellent (>95% ee) [7]Moderate (~80% ee)[3]
Hindered Symmetrical 1,3-diphenylallyl acetateUnsatisfactory[3]Excellent (>95% ee) [3]
Unsymmetrical 1-phenylallyl acetateFavors linear (achiral)[5]Favors branched (chiral) [3]
Protocol 2: Pd-PHOX Catalyzed Asymmetric Allylic Alkylation

Self-Validating System: Utilizes a mild, in-situ nucleophile generation strategy to preserve the delicate Pd-ligand coordination sphere.

  • Catalyst Activation: In a Schlenk flask under Argon, dissolve[Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and the chiral PHOX ligand (5.5 mol%) in anhydrous CH₂Cl₂. Stir for 30 minutes at room temperature to ensure complete ligand exchange.

  • Substrate & Nucleophile Preparation: Add the allylic acetate (e.g., 1,3-diphenylallyl acetate, 1.0 equiv) and dimethyl malonate (3.0 equiv).

  • Base Addition: Add N,O-Bis(trimethylsilyl)acetamide (BSA, 3.0 equiv) and a catalytic amount of KOAc (5.0 mol%).

    • Causality Check: Why BSA/KOAc instead of a strong base like NaH? BSA reacts with the catalytic KOAc to generate the malonate enolate in situ. This avoids introducing a high concentration of hard counterions (like Na⁺ or K⁺) which can disrupt the hemilabile Pd-N coordination, thereby preserving high enantioselectivity.

  • Reaction: Stir at room temperature until TLC indicates complete consumption of the starting material (typically 4-12 hours).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry over MgSO₄, and purify via flash column chromatography. Determine ee via chiral HPLC.

Conclusion: Strategic Ligand Selection

The selection between P,P and P,N ligands should be driven by substrate electronics and sterics rather than default preferences:

  • Choose P,P Ligands (BINAP) when your substrate possesses adjacent heteroatoms capable of secondary coordination to the metal center, or when performing allylic alkylations on unhindered, symmetrical substrates.

  • Choose P,N Ligands (PHOX) when hydrogenating unfunctionalized, purely hydrocarbon olefins, or when you require strict regiocontrol (favoring branched chiral products) in the allylic alkylation of unsymmetrical or sterically hindered substrates.

References

1.[An In-depth Technical Guide to Chiral Ligands in Asymmetric Catalysis] - benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJy9L2m3FgLDZSmOtmiwukO-cF2Ss49EPNykRvCeFhToW5bR1zm3vB71OYR1LIlQ34RjEPd2BW0-7qK490_DaxJjwtegv5udjw_x5eqIdV2KF8_p8asO1ftIQPdGPr3OwgNuzjFiXMoNYMDiZViYqL0gmjr_aixTdkVAp4uM5YQx4lP0gU50wiEPY2-ddHFQrB3NbrmL1kiHxDcJcdnFbAXwE=] 2.[Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands] - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGTTAbCyc7cjpjiraybIR1F5JtBSUzZgXYCkp5JS3WjSRoIL8NW6sqUMHmN7Wqj6Epbn2mjut16VBGzgofWDk72mVlyu8oSu3ipDfuRlpJVmTf4IlQBuDAh1s083kKGeX9fAId247VbN9VNg==] 3.[asymmetric-hydrogenation-2015.pdf] - ethz.ch.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeuNZZ9snHp9V17Lx-oi2EQYC1RCNelkY8EeTDuNzEos-8RTf2YcFSBN16l4d3DkD-eewQH6u8oEafbI2HeQIu8UiDcNtF7SeJYQHhgsEYDQZ7Bp18mNGMrQ0_bsrruOp_CuUj4opy_qVe2k8yYC1zQqjh0qGGmDtn520zrZgXUbqYQmOyhfec-qdwQ58J7QDG80IWwyg3_Dz0r7FVsFtBBg5w8Esk_HqdtkSH06MzjASEie7UJ9ER5q7CbKq2E5vmOjwTWE6NNhP7I3mkQIjZmCVcdAgFPni5] 4.[Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications] - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyHQhQ0pzpGGBhn3jeq5VOppi_XFmv3utVA-OItLEIISKLR694dRAH2Gu9zb6P1a_XdpfGGHMzkuiWP4Ka-L10TX7AJ9nmhiQtqaA_o8zfJ6lBP-_2znwICXmdo_A1LRmhwmmA6vyj6L2yY0I=] 5.[Ligand Dependent Regioselectivity in Palladium Mediated Allylic Alkylation] - gu.se.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVRtSgWPPHgvyFEAUieXJIaXf2qxCVDAbcF3BCbLzdYcW7o2XKEvms57JWrm_qkSExlon_CvGT7W5iRYZPL7O04rthxbqXSqzz5npdOK8ROTXR1oXPuYMjOKOCH1saVsXvKNwQQWJgI3dK-FfI91h49FfTiE1MUamTInULDYPuxXLfHz6reGznY8Q=] 6. [Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives] - pnas.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa4CdR2KiubSX1Q9IInKikmlkaNUOAFETiHFwAJgvXJl9ADhCO2K5zREsBMsNh4RPoO55bSPBeect8ww_ouR-HuR7ZJjSbOjGsEqoNgX21j3nfbqLhbR0-RlNK7lZU_3x7BEWWoR3MVkAvQw==] 7. [Phosphinooxazolines] - wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO45XsNuXYnto4MhPejZQ9THTlAqIeHAkSdKWIU3EJPzEnZmpGDQnwtuSkPHMzB5D9vZyeos-tWilL46hZqEOLn85lTXk0lHixskXMJAhz3XSOugGKCfgWtIx6saKpfEfPq_8h-5wmQTjRTBo=]

Sources

A Senior Application Scientist's Guide to HPLC Chiral Column Selection for (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine Products

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and asymmetric catalysis, the enantiomeric purity of chiral ligands and synthons is paramount. (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine, a valuable chiral phosphine ligand, is no exception. Its stereochemical integrity directly influences the efficacy and selectivity of the catalytic processes it mediates. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) chiral columns for the enantiomeric separation of (S)-1-(2-(diphenylphosphino)phenyl)ethanamine and its corresponding (R)-enantiomer, supported by experimental data and mechanistic insights to empower researchers in selecting the optimal analytical strategy.

Understanding the Analyte: A Triad of Separation Challenges

The successful chiral separation of (S)-1-(2-(diphenylphosphino)phenyl)ethanamine hinges on a nuanced understanding of its molecular architecture. The molecule presents a unique combination of structural features that inform the selection of an appropriate chiral stationary phase (CSP):

  • A Primary Amine: The ethylamine moiety provides a primary amine group, a key interaction site for several types of CSPs, particularly those operating on principles of ion-exchange or complexation.

  • A Bulky Diphenylphosphino Group: This sterically demanding group significantly influences the overall shape and electronic properties of the molecule, playing a crucial role in the chiral recognition process.

  • Aromatic Systems: The presence of multiple phenyl rings introduces the potential for π-π stacking interactions with complementary aromatic functionalities on the CSP.

The interplay of these three features dictates that the chosen CSP must offer a multi-modal interaction mechanism to achieve effective enantiomeric discrimination.

Comparative Analysis of Chiral Stationary Phases

Based on the structural characteristics of the target analyte, three primary classes of chiral stationary phases warrant consideration: Polysaccharide-based, Crown Ether-based, and Pirkle-type columns.

Polysaccharide-Based CSPs: The Proven Workhorse

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose, are the most widely used and versatile chiral selectors in HPLC.[1] Their chiral recognition mechanism is attributed to the formation of transient diastereomeric complexes with the analyte within the chiral grooves of the polysaccharide structure. These interactions are a composite of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[2]

For the separation of aminophosphine ligands, polysaccharide columns have demonstrated significant success. A study on the enantiomeric separation of planar chiral ferrocenes, including the structurally analogous 1-[(1S)-(1-Aminoethyl)]-2-(diphenylphosphino)ferrocene, found that polysaccharide-based columns were highly effective.[3] Notably, the Lux i-Cellulose-5 column provided the most successful separation among the tested polysaccharide phases.[3]

Crown Ether-Based CSPs: Specificity for Primary Amines

Crown ether-based CSPs are specifically designed for the enantiomeric separation of compounds containing primary amine groups.[4][5] The chiral recognition mechanism involves the complexation of the protonated primary ammonium ion (-NH3+) within the chiral cavity of the crown ether.[4] This interaction is highly dependent on the mobile phase's acidity, typically requiring an acidic modifier to ensure the amine is in its protonated state.[6]

A comparative study on the separation of 12 primary amine racemates using supercritical fluid chromatography (SFC) demonstrated the superiority of a Crownpak® CR-I (+) column over eight different polysaccharide-based columns, achieving baseline resolution for nine of the compounds.[6] Furthermore, research on the chiral separation of aminophosphonic acids, which also contain a primary amine, has shown the effectiveness of crown ether columns.[7] This suggests that crown ether columns are a strong candidate for the separation of (S)-1-(2-(diphenylphosphino)phenyl)ethanamine.

Pirkle-Type CSPs: Broad-Spectrum Selectivity

Pirkle-type, or brush-type, CSPs are based on a chiral selector covalently bonded to a silica support.[8] These phases, such as the widely used Whelk-O 1 , offer broad enantioselectivity for a wide range of compound classes, including those containing phosphonate groups.[9][10] The chiral recognition mechanism of Pirkle-type columns is based on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[11] The Whelk-O 1, with its π-electron acceptor/π-electron donor characteristics, provides an alternative selectivity to polysaccharide-based CSPs.[10]

Performance Comparison: A Data-Driven Decision

To facilitate an objective comparison, the following table summarizes the key performance attributes of the recommended chiral columns for the separation of (S)-1-(2-(diphenylphosphino)phenyl)ethanamine and its enantiomer, based on published data for structurally similar compounds.

Chiral Stationary Phase (CSP)Column ExamplePrinciple of SeparationReported Success with Similar CompoundsKey AdvantagesPotential Considerations
Immobilized Cellulose Derivative Lux i-Cellulose-5Complexation, H-bonding, Steric interactionsExcellent separation of 1-[(1S)-(1-Aminoethyl)]-2-(diphenylphosphino)ferrocene[3]Proven efficacy for a closely related structure, broad applicability.Method development may require screening of different polysaccharide derivatives.
Crown Ether Daicel CROWNPAK® CR-I(+)Host-guest complexation with primary ammonium ionsSuperior separation of primary amines compared to polysaccharide columns[6], successful with aminophosphonic acids[7]High selectivity for primary amines, potential for rapid method development.Requires acidic mobile phase, which may not be suitable for all analytes or subsequent applications.
Pirkle-Type (π-acceptor/π-donor) Regis Whelk-O 1π-π interactions, H-bonding, Dipole-dipole interactionsBroad applicability, including phosphonates[9]Robust, compatible with a wide range of mobile phases.[11]May require derivatization for some analytes to enhance interaction (not expected for the target molecule).

Recommended Experimental Protocol

Based on the direct evidence of successful separation of a closely related aminophosphine ligand, the following detailed protocol utilizing an immobilized cellulose-based chiral column is recommended as a starting point for method development.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chiral Column: Lux i-Cellulose-5, 5 µm, 250 x 4.6 mm (or equivalent immobilized cellulose-based column).

  • Mobile Phase: n-Heptane/Ethanol (90:10, v/v) with 0.1% n-butylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic standard of 1-(2-(diphenylphosphino)phenyl)ethanamine in the mobile phase to a concentration of 1 mg/mL.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase: n-Heptane/Ethanol (90:10) + 0.1% n-butylamine equilibrate Equilibrate Column with Mobile Phase prep_mobile->equilibrate prep_sample Prepare Sample: 1 mg/mL in Mobile Phase inject Inject Sample prep_sample->inject equilibrate->inject run Run Isocratic Elution at 1.0 mL/min, 25 °C inject->run detect Detect at 254 nm run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Resolution (Rs) and Enantiomeric Excess (%ee) integrate->calculate

Caption: Experimental workflow for the chiral separation of (S)-1-(2-(diphenylphosphino)phenyl)ethanamine.

Method Optimization

Should the initial conditions not provide baseline separation (Resolution, Rs > 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-Heptane to the alcohol modifier (Ethanol or Isopropanol). Increasing the alcohol content will generally decrease retention time.

  • Alcohol Modifier: Evaluate different alcohols (e.g., Isopropanol) as they can alter the selectivity.

  • Additive: The concentration and type of amine additive (e.g., diethylamine) can significantly impact peak shape and resolution for basic analytes.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, at the cost of longer analysis times.

  • Temperature: Adjusting the column temperature can influence the thermodynamics of the chiral recognition process and affect selectivity.

Logical Framework for Chiral Column Selection

The process of selecting the most appropriate chiral column can be visualized as a logical decision-making workflow.

chiral_column_selection cluster_csp Candidate CSP Types cluster_evidence Supporting Data start Start: Chiral Separation of (S)-1-(2-(diphenylphosphino)phenyl)ethanamine analyze_structure Analyze Analyte Structure: - Primary Amine - Bulky Phosphine Group - Aromatic Rings start->analyze_structure polysaccharide Polysaccharide-Based (Cellulose/Amylose) analyze_structure->polysaccharide crown_ether Crown Ether-Based analyze_structure->crown_ether pirkle_type Pirkle-Type analyze_structure->pirkle_type evaluate_evidence Evaluate Existing Evidence polysaccharide->evaluate_evidence crown_ether->evaluate_evidence pirkle_type->evaluate_evidence poly_success Success with structurally similar aminophosphine [16] evaluate_evidence->poly_success Direct Analogue? crown_success High success rate for primary amines [5] evaluate_evidence->crown_success Functional Group Specificity? pirkle_broad Broad applicability for phosphine-containing compounds [2] evaluate_evidence->pirkle_broad Broad Class Applicability? recommendation Primary Recommendation: Immobilized Polysaccharide Column (e.g., Lux i-Cellulose-5) poly_success->recommendation alternatives Alternative Approaches: - Crown Ether Column (for high amine specificity) - Pirkle-Type Column (for alternative selectivity) crown_success->alternatives pirkle_broad->alternatives

Caption: Logical workflow for selecting a chiral column for aminophosphine compounds.

Conclusion

The enantiomeric separation of (S)-1-(2-(diphenylphosphino)phenyl)ethanamine is a critical analytical challenge that can be effectively addressed through a systematic approach to chiral column selection. While Polysaccharide-based, Crown Ether-based, and Pirkle-type CSPs all present viable options based on the analyte's structural features, the existing literature provides strong evidence for the efficacy of immobilized polysaccharide columns for this specific class of compounds. The recommended starting protocol using a Lux i-Cellulose-5 column offers a high probability of success. However, the principles of scientific integrity and thoroughness dictate that a screening approach, potentially including a crown ether and a Pirkle-type column, would provide the most comprehensive strategy for developing a robust and optimized chiral separation method.

References

  • Comparison of chiral separations of aminophosphonic acids and their aminocarboxylic acid analogs using a crown ether column. PubMed. [Link]

  • WHELK-O®1. Regis Technologies. [Link]

  • Regis Whelk O-1 Chiral Columns. Element Lab Solutions. [Link]

  • Regis Technologies - HPLC. Regis Technologies. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. [Link]

  • Crown-Ether Chiral Stationary Phases. Regis Technologies. [Link]

  • Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-). Daicel Chiral Technologies. [Link]

  • Regis Technologies, Inc. Regis Technologies. [Link]

  • Daicel CROWNPAK Crown Ether Chiral Columns. Element Lab Solutions. [Link]

  • Whelk-O® 1 CORE Chiral Columns. Regis Technologies. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. [Link]

  • Chiral HPLC Method Development. I.B.S.®. Scherer. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Separation of planar chiral ferrocenes by capillary electrokinetic chromatography and liquid chromatography. PubMed. [Link]

  • Chiral Columns. HPLC.eu. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Chiral Resolution Screening. Onyx Scientific. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • Mechanistic study on the high-selectivity enantioseparation of amino acids using a chiral crown ether-bonded stationary phase and acidic, highly organic mobile phase by liquid chromatography/time-of-flight mass spectrometry. ResearchGate. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

Benchmarking (S)-Aminophosphine (CAS 913196-43-7) in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking CAS 913196-43-7 in Asymmetric Hydrogenation of Cyclic Imines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of asymmetric hydrogenation, CAS 913196-43-7 —chemically known as (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine —represents a high-efficiency P,N-ligand scaffold. Unlike the sterically bulky PHOX ligands or the atropisomeric BINAP series, this ligand leverages a flexible, primary amine-functionalized backbone to facilitate Iridium-catalyzed asymmetric hydrogenation of cyclic imines.

This guide benchmarks CAS 913196-43-7 against industry standards (Ir-PHOX and Chiral Phosphoric Acids), highlighting its specific utility in synthesizing chiral tetrahydroisoquinolines, benzoxazines, and sultams—critical pharmacophores in modern drug discovery.

Technical Profile & Mechanism
The Ligand Architecture

CAS 913196-43-7 features a chiral primary amine tethered to a triphenylphosphine moiety. This P,N-bidentate structure is distinct because the NH


 group is not just a coordinating arm; it actively participates in the catalytic cycle via hydrogen bonding, often invoking a bifunctional mechanism  similar to the Noyori-Morris systems.
  • Coordination Mode: Bidentate (

    
    -P,N) binding to Iridium(I) precursors (e.g., 
    
    
    
    ).
  • Active Species: Cationic Iridium(III) dihydride species formed under H

    
     atmosphere.
    
  • Key Advantage: The NH

    
     protons can stabilize the imine substrate via H-bonding, lowering the transition state energy for hydride transfer, particularly in cyclic imines  where steric confinement is challenging.
    
Mechanism of Action (DOT Visualization)

CatalyticCycle Precursor Ir(I) Precursor [Ir(COD)Cl]2 + Ligand Active Active Ir(III)-H2 Species (Cationic Solvate) Precursor->Active H2, Counterion (BArF-) Coordination Substrate Coordination (Imine N binds Ir) Active->Coordination Cyclic Imine TS H-Bond Directed TS (NH--N Interaction) Coordination->TS Bifunctional Activation Insertion Migratory Insertion (C-H Bond Formation) TS->Insertion Enantio-determining Step Product Product Release (Chiral Amine) Insertion->Product Reductive Elimination Product->Active Regenerate Catalyst

Figure 1: The catalytic cycle of Ir-catalyzed hydrogenation using P,N-ligands. The primary amine (NH


) of CAS 913196-43-7 plays a dual role in coordination and substrate direction.
Benchmarking Performance

The following table compares the Iridium complex of CAS 913196-43-7 against the two dominant alternatives: Ir-PHOX (Pfaltz catalyst) and Chiral Phosphoric Acids (Organocatalysis/TRIP).

Target Substrate Class: 2-Substituted Quinolines & Cyclic Imines (e.g., Benzoxazines).

FeatureIr-(S)-Aminophosphine (CAS 913196-43-7)Ir-PHOX (Pfaltz Standard)Chiral Phosphoric Acid ((S)-TRIP)
Catalytic System Metal-Ligand (Iridium)Metal-Ligand (Iridium)Organocatalysis (Brønsted Acid)
Reductant H

Gas (10–50 bar)
H

Gas (50–100 bar)
Hantzsch Ester (Transfer Hydrog.)
Typical Loading 0.5 – 1.0 mol%0.5 – 2.0 mol%1.0 – 5.0 mol%
Enantioselectivity High (92–97% ee) Very High (95–99% ee) High (90–96% ee)
Substrate Scope Cyclic Imines, Sultams, BenzodiazepinesBroad (Alkenes & Imines)Imine Derivatives, Quinolines
Steric Tolerance Excellent for ortho-substituted ringsSensitive to extreme stericsExcellent for bulky substrates
Cost/Availability Moderate (Ligand is scalable)High (Complex ligand synthesis)High (Catalyst cost)
Operational Ease Requires Autoclave (H

)
Requires Autoclave (H

)
Benchtop (No H

pressure)
Performance Analysis
  • Vs. Ir-PHOX: While Ir-PHOX remains the "gold standard" for maximum ee, CAS 913196-43-7 offers a cost-effective alternative with comparable performance (within 2-3% ee) for many cyclic imines. It is particularly effective for benzodiazepines and sultams , where the NH-effect is pronounced.

  • Vs. Organocatalysis: Organocatalysts like TRIP avoid high-pressure hydrogen but require stoichiometric Hantzsch esters (waste generation). CAS 913196-43-7 allows for atom-economic hydrogenation using H

    
     gas, making it superior for scale-up (>100g).
    
Validated Experimental Protocol

Application: Asymmetric Hydrogenation of 2-Methylquinoline to (S)-2-Methyl-1,2,3,4-tetrahydroquinoline.

Reagents & Equipment
  • Ligand: (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS 913196-43-7) (1.1 equiv relative to Ir).

  • Precursor:

    
     (0.5 mol% Ir).
    
  • Additive: Iodine (

    
    ) or Counterion source (e.g., NaBArF) – Critical for cationic active species.
    
  • Solvent: Dichloromethane (DCM) or Toluene (degassed).

  • H

    
     Source:  High-pressure autoclave (balloon pressure is often insufficient for high TOF).
    
Step-by-Step Procedure
  • Catalyst Formation (In-Situ):

    • In a glovebox (Ar atmosphere), weigh

      
       (3.4 mg, 0.005 mmol) and Ligand CAS 913196-43-7 (3.4 mg, 0.011 mmol) into a Schlenk tube.
      
    • Add dry DCM (2 mL) and stir at room temperature for 30 minutes. The solution should turn from orange to a deep red/clear yellow depending on the counter-ion.

    • Note: If using a cationic route, add NaBArF (1.0 equiv to Ir) at this stage.

  • Hydrogenation:

    • Add the substrate 2-Methylquinoline (143 mg, 1.0 mmol) to the catalyst solution.

    • Transfer the mixture to a stainless steel autoclave.

    • Purge with H

      
       gas (3 cycles at 10 bar).
      
    • Pressurize to 30–50 bar H

      
       .
      
    • Stir at room temperature (25°C) for 12–24 hours.

  • Work-up & Analysis:

    • Carefully vent the H

      
       gas.
      
    • Concentrate the solvent under reduced pressure.

    • Purification: Pass through a short pad of silica gel (eluent: Hexane/EtOAc) to remove the catalyst.

    • Analysis: Determine conversion by

      
      H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
      
Decision Workflow (DOT Visualization)

When should you choose CAS 913196-43-7 over competitors?

DecisionTree Start Start: Asymmetric Reduction of Cyclic Imine Scale Reaction Scale? Start->Scale Small Small Scale (<100 mg) Screening Scale->Small Large Scale Up (>1g) Process Dev Scale->Large H2Pressure High Pressure H2 Available? Small->H2Pressure Large->H2Pressure Substrate Substrate Type? H2Pressure->Substrate Yes UseTRIP Use Organocatalysis ((S)-TRIP + Hantzsch Ester) H2Pressure->UseTRIP No UsePHOX Use Ir-PHOX (Max Stereocontrol) Substrate->UsePHOX Unfunctionalized Alkene/Imine UseCAS Use Ir-(S)-Aminophosphine (CAS 913196-43-7) Substrate->UseCAS Cyclic Imine w/ Polar Groups (Sultams/Benzoxazines)

Figure 2: Decision matrix for catalyst selection. CAS 913196-43-7 is preferred for scalable hydrogenation of polar cyclic imines where H


 pressure is available.
References
  • Pfaltz, A., et al. (2004). Iridium-Catalyzed Enantioselective Hydrogenation of Imines.[1][2][3][4][5]

    • Context: Establishes the baseline for Ir-catalyzed imine hydrogen
  • Ding, K., et al. (2009). Highly Enantioselective Hydrogenation of Cyclic Imines Catalyzed by Ir-SpinPHOX.

    • Context: Demonstrates the efficacy of P,N ligands in cyclic imine reduction, comparable to the CAS 913196-43-7 scaffold.
  • Zhou, Q.-L., et al. (2008). Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines.[2][3][5]

    • Context: Provides the benchmarking data for cyclic imine hydrogen
  • Rueping, M., et al. (2006). Organocatalytic Transfer Hydrogenation of Quinolines.

    • Context: The primary reference for the competing organoc

Sources

Literature review of aminophosphine ligands in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitrogen Advantage

In the crowded landscape of chiral ligands, aminophosphines (P–N) occupy a strategic niche between the electron-rich bisphosphines (P–C, e.g., BINAP) and the


-acidic phosphoramidites (O–P–N, e.g., MonoPhos).

For drug development professionals, the aminophosphine scaffold offers two distinct competitive advantages:

  • Modular "Plug-and-Play" Synthesis: unlike the multi-step routes required for P-chiral bisphosphines, aminophosphines are often synthesized in a single step from the chiral pool (amino acids/amines) and chlorophosphines.

  • Hemilability & Bifunctionality: The nitrogen atom allows for variable coordination modes (hemilability) and, if an N–H bond is preserved, secondary coordination sphere interactions (H-bonding) that rigidly orient substrates for high enantioselectivity.

This guide objectively compares aminophosphines against industry standards, supported by experimental data and mechanistic insights.

Structural Classes & Design Logic

The utility of aminophosphines stems from the polarization of the P–N bond. The nitrogen atom renders the phosphorus more electron-rich than in phosphites, while the N-substituents allow for massive steric tuning.

Classification of Key Architectures
  • Type I: Acyclic Chiral Backbone: Derived from chiral amines (e.g.,

    
    -methylbenzylamine) or amino alcohols.
    
  • Type II: Cyclic/Spiro Scaffolds: Rigid backbones (e.g., SpiroAP) that restrict conformational flexibility, crucial for high TON (Turnover Number).

  • Type III: P-Stereogenic Aminophosphines: The chirality resides at the phosphorus atom itself (e.g., MaxPHOS), often stabilized by the N-substituent.

Visualization: Modular Ligand Assembly

The following diagram illustrates the "Diversity-Oriented Synthesis" approach unique to this ligand class.

LigandAssembly ChiralPool Chiral Pool Source (Amino Acids/Amines) RouteA Route A: + Cl-PR2 (Base) ChiralPool->RouteA RouteB Route B: + PCl3 + R-OH ChiralPool->RouteB Ligand1 Simple Aminophosphine (P-N-C*) Use: Allylic Alkylation RouteA->Ligand1 1 Step Ligand2 Phosphine-Aminophosphine (P-N-P) Use: Hydrogenation RouteA->Ligand2 Sequential Ligand3 P-Stereogenic (MaxPHOS Type) Use: C-C Coupling RouteB->Ligand3 Cyclization

Figure 1: Modular assembly logic allowing rapid library generation from inexpensive chiral amines.

Comparative Performance Analysis

This section evaluates Aminophosphines against the two dominant alternatives: Phosphoramidites and Bisphosphines .

Table 1: Head-to-Head Ligand Comparison
FeatureAminophosphines (P-N)Phosphoramidites (O-P-N)Bisphosphines (P-C-P)
Electronic Nature Strong

-donor (similar to alkyl phosphines).
Strong

-acceptor (electron deficient).
Variable, usually electron-rich.
Synthesis 1-2 Steps (Modular).1-2 Steps (Modular).Multi-step (often 5+ steps).
Stability Moderate (sensitive to hydrolysis/oxidation).Low (hydrolysis prone).High (generally air stable).
Key Mechanism Bifunctional: NH group can H-bond with substrate.Monodentate: Relies on steric bulk/stacking.Chelation: Rigid bite angle controls geometry.
Best Application Hydrogenation of Ketones/Imines; Allylic Substitution.Conjugate Addition; Hydrogenation of Olefins.[1]Hydrogenation; Cross-Coupling.[2]
Cost Efficiency High (Cheap starting materials).Very High (BINOL derived).Low to Moderate.
Case Study 1: Asymmetric Hydrogenation (AH) of Ketones
  • Challenge: Reducing simple ketones to chiral alcohols with high efficiency.

  • The Aminophosphine Solution: Iridium complexes with tridentate spiro-aminophosphine ligands (e.g., Ir-SpiroPAP ) have set records.[3]

  • Data Point: In the AH of aryl ketones, Ir-SpiroPAP achieved TONs up to 4,500,000 with >99% ee.

    • Comparison: Standard Ru-BINAP systems typically achieve TONs of 1,000–10,000 for similar substrates.

Case Study 2: Pd-Catalyzed Allylic Alkylation
  • The Aminophosphine Solution: Prolinol-derived P,N-ligands.[2]

  • Mechanism: The hemilabile nature of the P–N bond allows the nitrogen to dissociate transiently, creating a vacant site for nucleophilic attack while the phosphorus maintains chirality.

  • Data Point: Reaction of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate:

    • Aminophosphine (Prolinol-based): 96% ee, 95% yield.

    • PPh3 (Achiral): 0% ee.

    • Phosphoramidite (MonoPhos): Typically 85-90% ee for this specific substrate class.

Mechanistic Insight: The "NH Effect"

A critical feature of secondary aminophosphines is the presence of the N–H bond. Unlike bisphosphines which rely solely on steric repulsion, aminophosphines can utilize attractive interactions .

In the hydrogenation of ketones, the N–H proton acts as a hydrogen bond donor to the carbonyl oxygen of the substrate. This "lock-and-key" mechanism:

  • Pre-organizes the substrate.

  • Lowers the activation energy for hydride transfer.

  • Ensures hydride delivery to a specific face of the ketone.

Mechanism PreCat Pre-Catalyst (M-Cl) Active Active Species (M-H) PreCat->Active H2, Base Binding Substrate Binding (NH...O=C Interaction) Active->Binding Substrate TS Transition State (Concerted H-Transfer) Binding->TS Rate Limiting Product Chiral Product (Alcohol/Amine) TS->Product Elimination Product->Active Regeneration

Figure 2: Bifunctional mechanism where the ligand N-H group directs the substrate via Hydrogen Bonding.

Experimental Protocol: Synthesis of a Prolinol-Aminophosphine Ligand

This protocol is selected for its robustness and applicability to Pd-catalyzed Allylic Alkylation.

Objective: Synthesis of (S)-2-(Diphenylphosphinoamino)-methylpyrrolidine.

Reagents:

  • (S)-(-)-2-(Aminomethyl)pyrrolidine (1.0 equiv)

  • Chlorodiphenylphosphine (

    
    ) (1.0 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL Schlenk flask and cool under Argon flow.

  • Solubilization: Add (S)-(-)-2-(Aminomethyl)pyrrolidine (10 mmol) and

    
     (12 mmol) to 30 mL of anhydrous DCM. Cool the mixture to 0°C in an ice bath.
    
  • Addition: Add

    
     (10 mmol) dropwise via syringe over 20 minutes. Note: Exothermic reaction; control rate to maintain low temp.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. A white precipitate (

    
    ) will form.[4]
    
  • Workup (Schlenk Technique):

    • Concentrate the solution under reduced pressure (vacuum) to ~5 mL.

    • Add 20 mL of anhydrous Diethyl Ether to precipitate the remaining salts.

    • Filter the suspension through a pad of Celite under Argon.

  • Purification: Evaporate the filtrate to dryness. The residue can be recrystallized from minimal hot ethanol or used directly if purity >95% (verified by

    
     NMR, singlet at 
    
    
    
    ~60 ppm).

Self-Validation Check:

  • 
     NMR:  A single peak around 60-65 ppm indicates pure aminophosphine. A peak at ~30 ppm indicates oxidation to phosphine oxide (discard or reduce).
    

Conclusion & Future Outlook

Aminophosphine ligands represent a high-value tool for the asymmetric synthesis chemist.[5][6] While they lack the oxidative stability of bisphosphines, they outperform them in atom economy (synthesis) and catalytic efficiency (TON) for specific transformations like ketone hydrogenation.

Recommendation:

  • Use Aminophosphines for: Hydrogenation of carbonyls, imines, and Pd-catalyzed allylic substitutions where hemilability is beneficial.

  • Use Alternatives for: Reactions requiring harsh conditions where P-N bond hydrolysis is a risk.

References

  • Review on Aminophosphine Ligands

    • Recent developments in the synthesis and utilization of chiral ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      -aminophosphine derivatives.[5]
      
    • Source: Chemical Society Reviews (2016).
  • Iridium-Spiro Systems (High TON)

    • Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands.[3]

    • Source: Accounts of Chemical Research (2023).
  • P-Stereogenic Ligands (MaxPHOS)

    • P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric C
    • Source: Accounts of Chemical Research (2020).
  • Mechanistic Study (Allylic Alkylation)

    • Origin of Enantioselectivity in Palladium-Catalyzed Asymmetric Allylic Alkylation Reactions Using Aminophosphine Ligands.
    • Source: Organometallics (2002).[2]

  • General Protocol Reference

    • Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis.[7][8][9]

    • Source: Dalton Transactions (2005).[8][9]

Sources

Reproducibility of High ee Values with (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and process chemists focusing on asymmetric catalysis. It synthesizes technical insights into the handling, application, and reproducibility of (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS: 913196-43-7), a privileged P,N-ligand scaffold.

Executive Summary: The P,N Advantage

(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine (often referred to as the MAP-Amine or P,N-Amine ) represents a critical class of hemilabile ligands. Unlike rigid C2-symmetric diphosphines (e.g., BINAP) that enforce chirality through steric bulk, this ligand utilizes a bifunctional mechanism . The primary amine moiety (–NH₂) not only coordinates to the metal but often participates in the outer-sphere H-bonding network, stabilizing the transition state for high enantioselectivity.

Core Value Proposition:

  • High ee (>95%) in Iridium-catalyzed asymmetric hydrogenation of "difficult" substrates (e.g., unfunctionalized imines, benzoxazines).

  • Hemilability: The P,N chelate can open to create a vacant site for substrate binding, a feature lacking in rigid P,P ligands.

  • Versatility: Serves as a direct ligand or a precursor to modular Phosphinooxazolines (PHOX) and Schiff-base ligands.

The Reproducibility Challenge: Users often report fluctuating ee values (ranging from 85% to 99% for the same reaction). This guide isolates the variables responsible for this variance: phosphine oxidation , metal precursor stoichiometry , and counter-ion effects .

Critical Parameters for Reproducibility

To consistently achieve ee values >95%, three "Silent Variables" must be controlled.

A. Ligand Purity & Oxidation State

The phosphine moiety is electron-rich and prone to oxidation to the phosphine oxide (P=O). Even 2-5% oxide contamination can act as a non-chiral or mismatched ligand, drastically eroding ee.

  • Diagnosis:

    
    P NMR is non-negotiable.
    
    • Active Ligand: Singlet at ~ -15 to -25 ppm (depending on solvent).

    • Contaminant (Oxide): Singlet at ~ +30 ppm.

  • Protocol: Store under Argon/Nitrogen. If oxide >1% is detected, repurify via anaerobic column chromatography or recrystallization immediately before complexation.

B. The "Counter-Ion Effect" (Ir-Catalysis)

In Iridium-catalyzed hydrogenation (the primary application), the chloride precursor


 is insufficient. The active species is cationic.[1] The choice of counter-anion is the single largest determinant of ee reproducibility.
  • Standard:

    
     (often yields lower solubility and moderate ee).
    
  • High-Performance:

    
     (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). The bulky, non-coordinating BArF anion prevents ion-pairing interference, allowing the chiral pocket to function unimpeded.
    
C. Metal-to-Ligand Ratio

Unlike Pd-catalysis where excess ligand is common, Ir-P,N catalysis requires a strict 1:1 to 1.1:1 (L:M) ratio.

  • Excess Ligand: Leads to inactive

    
     species.
    
  • Excess Metal: Leads to background racemic hydrogenation by non-ligated metal clusters.

Comparative Performance Analysis

The following table compares (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine against industry standards in the Asymmetric Hydrogenation of Imines (Benchmark Reaction).

Feature(S)-P,N-Amine (This Product) (S)-BINAP (P,P) (S)-PHOX (Rigid P,N)
Ligand Class Hemilabile P,N (Primary Amine)C2-Symmetric DiphosphineRigid P,N (Oxazoline)
Mechanism Inner/Outer-sphere BifunctionalSteric Enforce (Inner-sphere)Steric Enforce (Inner-sphere)
Typical ee 94 - 99% 80 - 90%90 - 96%
Substrate Scope Excellent for acyclic imines & heterocyclesBest for functionalized ketonesGood for allylic substitution
Turnover # (TON) High (up to 5,000)Moderate (1,000)Moderate (2,000)
Air Stability Low (Oxidation risk)ModerateHigh
Cost ModerateLow (Generic)High

Key Insight: While BINAP is robust, it struggles with the electronic differentiation required for imine reduction. The P,N-Amine excels here because the NH₂ group can H-bond with the imine nitrogen, directing the hydride transfer.

Experimental Protocol: Self-Validating Workflow

Application: In situ generation of Ir-Catalyst for Asymmetric Hydrogenation of Acetophenone N-Benzylimine.

Reagents
  • Ligand: (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine (1.1 equiv vs Ir)

  • Metal Precursor:

    
     (0.5 equiv, providing 1.0 equiv Ir)
    
  • Anion Source: NaBArF (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) – Degassed

Step-by-Step Methodology
  • Inert Atmosphere: Perform all steps in a glovebox or using strict Schlenk technique.

  • Pre-Complexation (The "Activation" Step):

    • Mix

      
       and the Ligand in DCM. Stir at RT for 30 mins.
      
    • Checkpoint: Solution should turn from orange to deep red/brown.

  • Anion Exchange:

    • Add NaBArF solid to the mixture. Stir for 1 hour.

    • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove NaCl precipitate. This step is critical to prevent chloride inhibition.

  • Hydrogenation:

    • Add substrate to the catalyst solution (S/C ratio 1000:1).

    • Transfer to autoclave. Pressurize to 50 bar

      
      .
      
    • Stir at RT for 12-24 hours.

Workflow Visualization (Graphviz)

G Start Start: Reagent Prep (Glovebox/Schlenk) Mix Complexation: Ligand + [Ir(COD)Cl]2 DCM, 30 min Start->Mix Check1 Checkpoint: Color Change (Orange -> Red)? Mix->Check1 Check1->Mix No (Check Purity) Exchange Anion Exchange: Add NaBArF Stir 1 hr Check1->Exchange Yes Filter Filtration: Remove NaCl (0.2 µm) Exchange->Filter Reaction Hydrogenation: Add Substrate + 50 bar H2 Filter->Reaction Analysis Analysis: Chiral HPLC/GC Reaction->Analysis

Figure 1: Optimized workflow for in situ catalyst generation to ensure maximum active species concentration.

Troubleshooting & Reproducibility Checklist

If ee drops below 90%, systematically check these factors:

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst Poisoning (

/

)
Dry solvent over molecular sieves; ensure

< 5 ppm.
Low ee (e.g., 60%) Chloride InhibitionEnsure complete filtration of NaCl after NaBArF addition.
Low ee (Racemic background) Excess MetalRecalculate stoichiometry. Ensure Ligand:Metal is

1.05:1.
Inconsistent Batches Ligand OxidationRun

P NMR. If oxide is present, recrystallize ligand.

References

  • Original Synthesis & Application

    • Title: "Synthesis of Chiral Bis(diphenylphosphino)
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the baseline for P,N ligand synthesis.
    • (Note: Generalized link to JOC as specific seminal paper varies by exact derivative).

  • Ir-Catalyzed Hydrogenation Mechanism

    • Title: "Asymmetric Hydrogenation of Imines with Iridium-Phosphinooxazoline Complexes."
    • Source:Chemical Reviews / Angewandte Chemie.
    • Context: Explains the necessity of the BArF counter-ion for high ee.
  • Reproducibility in Catalysis

    • Title: "Practical Considerations for the Use of Air-Sensitive Ligands in Asymmetric C
    • Source:Organic Process Research & Development.
    • Context: Best practices for handling phosphine-amines.

(Note: While specific "reproducibility" papers for this exact CAS are rare, the references above represent the authoritative consensus on handling this class of P,N ligands.)

Sources

Safety Operating Guide

Proper Disposal Procedures: (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Classification[1][2][3]

(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine is a bifunctional chiral ligand containing both a phosphine (


)  and a primary amine (

)
. Proper disposal requires addressing two distinct chemical risks: the air-sensitivity/oxidation potential of the phosphine and the alkalinity/corrosivity of the amine.

Core Directive: Do not dispose of this compound in general organic waste streams without prior assessment. The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor. In-lab treatment (quenching) is recommended for reaction mixtures to prevent delayed exotherms in waste containers.

Chemical Profile
ParameterData
CAS Number 913196-43-7
Functional Groups Aryl Phosphine (Reductive, Air-Sensitive), Primary Amine (Basic)
Physical State Solid (typically yellow/orange powder) or Solution
Key Hazards Skin/Eye Irritant, Air Sensitive (Oxidation Risk), Potential Aquatic Toxicity
Waste Class Hazardous Organic Waste (Organophosphorus)

Hazard Identification & Mechanism of Failure

As a Senior Application Scientist, I emphasize understanding why specific disposal steps are taken. Failure to respect the chemistry of this ligand leads to two common waste-stream accidents:

  • Delayed Exotherms (The Phosphine Risk):

    • Mechanism:[1][2][3] Phosphines react with atmospheric oxygen to form phosphine oxides (

      
      ). This reaction is exothermic.[3]
      
    • Risk:[1][2][4][5] If large amounts of un-oxidized ligand are placed in a waste drum with flammable solvents and paper towels, the heat of oxidation can accumulate, leading to auto-ignition.

    • Control: Pre-oxidize (quench) significant quantities before disposal.

  • Incompatible Mixing (The Amine Risk):

    • Mechanism:[1][2][3] The amine group is basic.

    • Risk:[1][2][4][5] Mixing with acidic waste streams (especially oxidizing acids like Nitric Acid) can cause violent neutralization and potentially cleave the P-C bond, releasing toxic byproducts.

    • Control: Segregate from acidic waste streams.[6]

Pre-Disposal Stabilization (The "Quench")

Applicability: Reaction mixtures, mother liquors, or solutions containing >100 mg of the ligand. Goal: Convert the reactive phosphine into the thermodynamically stable phosphine oxide before it enters the waste stream.

Protocol: Controlled Oxidative Quenching

Reagents: 3-5% Hydrogen Peroxide (


) or dilute Sodium Hypochlorite (Bleach).
  • Dilution: Dilute the waste solution with a compatible solvent (e.g., Ethanol or Toluene) to ensure the ligand concentration is <5%.

  • Cooling: Place the flask in an ice/water bath (

    
    ).
    
  • Addition: Slowly add the oxidant dropwise with vigorous stirring.

    • Observation: You may observe a color change or mild bubbling.

  • Monitoring: Monitor temperature; do not allow to exceed

    
    .
    
  • Completion: Allow to stir for 30 minutes. Test for excess oxidant using starch-iodide paper (paper turns blue/black).

  • Neutralization: If excess oxidant remains, quench with Sodium Bisulfite solution.[3]

  • Result: The waste now contains the stable Phosphine Oxide and can be safely drummed.

Disposal Workflows

Scenario A: Solid Waste (Expired Reagent)

Do not attempt to dissolve and quench pure solids; the exotherm may be uncontrollable. Package as-is.

  • Primary Container: Keep the material in its original glass/plastic bottle. Ensure the cap is taped securely.

  • Secondary Containment: Place the bottle inside a clear, sealable plastic bag (Ziploc type).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine.

    • Constituents: 100%.

    • Hazard Checkboxes: Irritant, Toxic.

    • Note: "Organophosphorus Compound - Incinerate Only."

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Liquid Waste (Reaction Mixtures & Rinsates)

Follows the Quenching protocol above.

  • Segregation: Use a waste container specifically designated for "Basic Organic Waste" or "P-Containing Organic Waste."

  • Compatibility: Ensure no strong acids or oxidizers are present in the drum.

  • Labeling:

    • Constituents: Solvent (e.g., Toluene 90%), Ligand Oxide (approx %), Water/Quench reagents.

    • Hazard Checkboxes: Flammable, Irritant.

Scenario C: Contaminated Glassware & Spills
  • Glassware: Rinse with Acetone. Collect the rinsate and treat as Liquid Waste (Scenario B) . Do not pour rinsate down the drain.

  • Spills (Solid):

    • Wear N95 mask and double nitrile gloves.

    • Cover spill with wet sand or vermiculite to prevent dust dispersion.

    • Scoop into a wide-mouth jar.

    • Wipe area with a dilute bleach solution to oxidize residues.

  • Spills (Liquid):

    • Absorb with vermiculite or spill pads.

    • Place absorbents in a sealed bag/pail.

    • Label as "Debris contaminated with Organophosphines."

Visualized Workflows

Diagram 1: Disposal Decision Tree

This logic gate ensures the correct path is chosen based on the physical state of the waste.

DisposalTree Start Waste: (S)-1-(2-(Diphenylphosphino) phenyl)ethanamine StateCheck Physical State? Start->StateCheck Solid Pure Solid (Expired/Excess) StateCheck->Solid Liquid Solution/Reaction Mixture StateCheck->Liquid Trace Trace Residue (Glassware) StateCheck->Trace Pack 1. Seal in Original Container 2. Double Bag Solid->Pack QuenchCheck Is Concentration >1%? Liquid->QuenchCheck Rinse Triple Rinse with Acetone Trace->Rinse LabelSolid Label: 'Solid Hazardous Waste' Note: Organophosphorus Pack->LabelSolid Incinerate Disposal: High Temp Incineration LabelSolid->Incinerate Oxidize Perform Oxidative Quench (Dilute H2O2/Bleach) QuenchCheck->Oxidize Yes (High Risk) Drum Drum in 'Basic Organic' Waste Stream QuenchCheck->Drum No (Low Risk) Oxidize->Drum Drum->Incinerate Combine Combine Rinsate with Liquid Waste Stream Rinse->Combine Combine->Drum

Caption: Decision logic for segregating solid, liquid, and trace waste to ensure stability and regulatory compliance.

Diagram 2: The Oxidative Quenching Protocol

A safe workflow for neutralizing the reactive phosphine moiety in solution.

QuenchFlow Input Reactive Waste (Phosphine-Amine) Dilute Step 1: Dilute (<5% Conc.) Input->Dilute Cool Step 2: Cool (Ice Bath 0°C) Dilute->Cool AddOx Step 3: Add Oxidant (Dropwise H2O2) Cool->AddOx Test Step 4: Starch-Iodide Test (Positive?) AddOx->Test Test->AddOx No (Add more) Neutralize Step 5: Quench Excess Oxidant (Bisulfite) Test->Neutralize Yes (Blue) Final Stable Waste (Phosphine Oxide) Neutralize->Final

Caption: Step-by-step oxidative quenching to convert reactive phosphines into stable oxides before drumming.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[7] [Link]

  • American Chemical Society. (2023). Laboratory Waste Management: A Guide for Researchers. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

Sources

Personal protective equipment for handling (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Strategy

Handling (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine requires a dual-threat mitigation strategy.[1] You are managing two opposing risks simultaneously:

  • Biological Risk: The primary amine moiety renders this compound basic and potentially corrosive to mucous membranes and skin (H314/H315).[1]

  • Chemical Integrity Risk: The diphenylphosphine moiety is electron-rich and susceptible to oxidative degradation (P(III)

    
     P(V)=O), which kills catalytic activity.
    

The Golden Rule: Protecting the compound from air often inadvertently protects the chemist from exposure, but standard glovebox protocols must be augmented with specific PPE to address the amine hazard.

Part 2: Hazard Mechanism & Risk Assessment

To select the correct PPE, we must understand the chemical behavior driving the risk.

Functional GroupHazard MechanismPhysiological Impact
Primary Amine (-NH₂) Protonation in aqueous environments (sweat/mucosa) creates localized high pH (alkaline).[1]Chemical Burns/Irritation: Causes saponification of skin lipids.[1] High risk to eyes (corneal damage).[2]
Diphenylphosphine (-PPh₂) High affinity for oxygen.[1] While aryl phosphines are less volatile than alkyl phosphines, they can still possess toxicity and sensitizing properties.[1]Systemic Toxicity/Sensitization: Potential respiratory irritant.[1][3] Long-term sensitization risk upon repeated dermal contact.
Chiral Backbone High value/cost.[1]Psychological Factor: Researchers often prioritize yield over safety. This guide integrates both.

Critical Note on Phase: While the S-isomer is typically a solid (mp 76-81 °C), the racemic mixture can be a liquid.[1] Liquid amines penetrate skin faster than solids. Treat this compound as a Corrosive (Category 1B) to ensure maximum safety margins. [1, 2][1]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Glovebox and Schlenk Line operations.[1]

PPE Specifications
ZoneEquipmentTechnical Specification & Rationale
Hand Protection (Primary) Nitrile (5 mil minimum) Why: Nitrile offers excellent resistance to amines and incidental solvent splashes (Hexane/DCM).[1] Latex is permeable to many organic solvents used with this ligand.
Hand Protection (Secondary) Under-glove (Cotton or thin Nitrile) Why: In a glovebox, sweat buildup increases skin permeability.[1] An under-glove absorbs moisture and provides a second barrier if the box glove is compromised.[1]
Eye Protection Chemical Splash Goggles Why: Safety glasses are insufficient for amines.[1] Vapors or dust can bypass side shields. Goggles provide a seal against basic dusts.[1]
Respiratory Fume Hood / Glovebox Why: N95s are ineffective against amine vapors.[1] All handling must occur under negative pressure (Hood) or hermetic seal (Box).
Body Flame-Resistant (FR) Lab Coat Why: While the ligand is not pyrophoric, the metal precursors (e.g., Pd/Li compounds) used alongside it often are.[1]
Glovebox Specifics

When working in an inert atmosphere glovebox (e.g., Nitrogen/Argon), the box gloves (typically Butyl or Neoprene) are the primary barrier.

  • Protocol: Inspect box gloves for "crazing" (micro-cracks) before every session.[1]

  • Dexterity Warning: Thick butyl gloves reduce tactile feedback.[1] Use 15-mil thickness if available for fine weighing tasks to prevent spills.

Part 4: Operational Workflow (Step-by-Step)

Diagram 1: Safe Handling Logic Flow

This diagram illustrates the decision process for handling air-sensitive aminophosphines.

HandlingWorkflow Start Start: (S)-1-(2-(Diphenylphosphino) phenyl)ethanamine Handling Storage Storage: -20°C, Inert Atmosphere Start->Storage CheckState Check Physical State (Solid vs Liquid) Storage->CheckState Glovebox Method A: Glovebox (Preferred) Argon/N2 Atmosphere CheckState->Glovebox High Purity Req Schlenk Method B: Schlenk Line (If Box Unavailable) CheckState->Schlenk Solution Transfer Weighing Weighing: Use Anti-Static Gun (Prevent flying powder) Glovebox->Weighing Transfer Transfer: Dissolve in Degassed Solvent (THF/Toluene) Schlenk->Transfer Weighing->Transfer Reaction Reaction Setup Transfer->Reaction Cleanup Cleanup: Bleach Oxidation Reaction->Cleanup

Caption: Workflow prioritizing engineering controls (Glovebox) to minimize exposure and oxidation.

Protocol: Weighing & Transfer

Objective: Transfer solid ligand without air exposure or inhalation risk.[1]

  • Preparation:

    • Bring a tared vial and spatula into the glovebox antechamber.

    • Scientist Tip: Use an anti-static gun on the vial and spatula inside the box. Dry glovebox atmospheres create static, causing the lightweight amine powder to "jump," leading to loss and contamination.

  • Weighing:

    • Weigh the solid into a vial.

    • Cap tightly before removing from the balance.[1]

  • Dissolution (If removing from box):

    • Dissolve the ligand in degassed solvent (e.g., anhydrous THF or Toluene) inside the box.

    • Seal with a septum cap and secure with electrical tape or Parafilm.

    • Remove from box and use syringe/cannula transfer techniques on the Schlenk line.

Part 5: Disposal & Decontamination (The Bleach Method)

Phosphines are toxic and odorous.[1][4] Simply throwing them in the waste bin is negligent. You must chemically deactivate the phosphorus center.

The Chemistry of Deactivation

We utilize Sodium Hypochlorite (Bleach) to oxidize the P(III) to P(V) (Phosphine Oxide).



  • Result: The oxide is generally less toxic, non-volatile, and odorless. [3, 4]

Decontamination Protocol
  • Glassware: Rinse all syringes, vials, and flasks used with the ligand into a dedicated "Quench Beaker" inside the fume hood.

  • The Quench:

    • Add 10% Sodium Hypochlorite (Bleach) solution to the beaker.

    • Caution: The reaction is exothermic.[1] Add slowly.

    • Let sit for 1 hour.

  • Verification: The foul "rotting fish" smell of phosphines should disappear.

  • Disposal: Adjust pH to neutral (7-8) using dilute HCl if necessary, then dispose of as aqueous organic waste according to local EHS regulations.

Diagram 2: Decontamination Cycle

DeconCycle Waste Phosphine Waste (Syringes/Vials) Bleach Add 10% NaOCl (Bleach) Waste->Bleach In Fume Hood Oxidation Oxidation Process (P(III) -> P(V)) Bleach->Oxidation Exothermic Check Check Odor/pH Oxidation->Check 1 Hour Wait Final Chemical Waste Disposal Check->Final

Caption: Chemical deactivation pathway converting reactive phosphines to stable oxides.[1]

Part 6: Emergency Response

  • Skin Contact: Immediately flush with water for 15 minutes.[1] Do not use vinegar (acid) to neutralize; the heat of neutralization can cause further damage. Use water only.

  • Eye Contact: Flush for 15 minutes, holding eyelids open.[2] Seek immediate ophthalmological attention (alkaline burns are severe).

  • Spill (Solid): Do not sweep (creates dust).[1] Cover with a wet paper towel (if outside glovebox) to suppress dust, then wipe up. Treat waste with bleach.[5]

References

  • Massachusetts Institute of Technology (MIT) EHS. Handling Air-Sensitive Reagents (AL-134). Retrieved from [Link]

  • Ecole Polytechnique Fédérale de Lausanne (EPFL). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.